Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate
Description
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Properties
IUPAC Name |
ethyl N-(5-bromo-2-nitropyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O4/c1-2-16-8(13)11-6-3-5(9)4-10-7(6)12(14)15/h3-4H,2H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQJNBFSNAEDGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(N=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate: Properties, Synthesis, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate is a highly functionalized pyridine derivative that serves as a versatile and strategic building block in modern synthetic chemistry. Its unique arrangement of a bromo moiety, a nitro group, and a protected amine on a single pyridine scaffold offers orthogonal chemical handles for sequential, site-selective modifications. This guide provides a comprehensive technical overview of its chemical properties, a proposed synthetic pathway, its key reactivity profiles, and its potential applications, particularly in the realm of medicinal chemistry and drug discovery. The insights herein are curated to empower researchers to effectively leverage this compound in the synthesis of complex molecular architectures and novel chemical entities.
Molecular Overview and Physicochemical Properties
This compound, identified by CAS Number 152684-25-8, is a compound whose strategic value lies in its trifunctional nature.[1][2] The core structure consists of a pyridine ring substituted with three key functional groups that dictate its reactivity and utility:
-
A Bromo Group (C5): An ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse carbon and heteroatom substituents.
-
A Nitro Group (C2): A strong electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution (SNAr). It also serves as a stable precursor to a primary amine, which can be unmasked via reduction in a later synthetic step.
-
An Ethyl Carbamate Group (C3): A protected form of a primary amine. The carbamate is generally stable to many reaction conditions but can be readily cleaved to reveal the amine for subsequent functionalization, such as amide bond formation.
The spatial and electronic interplay of these groups allows for a controlled and predictable synthetic strategy, making it a valuable intermediate.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Data
While extensive experimental data for this specific compound is not widely published, its key identifiers and calculated properties are summarized below. Researchers should anticipate it to be a solid at room temperature, with solubility in common organic solvents like dichloromethane, ethyl acetate, and DMSO.
| Property | Value | Source |
| CAS Number | 152684-25-8 | [1][2] |
| Molecular Formula | C₈H₈BrN₃O₄ | [1][2] |
| Molecular Weight | 290.07 g/mol | [1][2] |
| MDL Number | MFCD28400538 | [2] |
| Melting Point | Not publicly available; predicted to be a solid. | - |
| Boiling Point | Not publicly available. | - |
| Solubility | Expected in DCM, EtOAc, Acetone, DMSO. | - |
Synthesis and Reactivity
Proposed Synthetic Route
A robust synthesis of this compound can be logically designed from commercially available precursors. The following workflow outlines a plausible and efficient two-step process starting from 3-amino-5-bromopyridine.
Caption: Proposed two-step synthesis of the title compound.
Causality and Experimental Rationale:
-
Nitration: The nitration of 3-amino-5-bromopyridine is directed to the C2 position. The amino group at C3 is a powerful ortho-, para-director. While the C4 position is sterically accessible, the C2 position is strongly activated. The reaction is conducted in a strong acid mixture (H₂SO₄/HNO₃) to generate the nitronium ion (NO₂⁺) electrophile.
-
Carbamate Formation: The resulting 3-amino-2-nitropyridine intermediate is then reacted with ethyl chloroformate. This is a standard procedure for installing an ethyl carbamate protecting group onto an amine. A non-nucleophilic base like pyridine or triethylamine (TEA) is required to neutralize the HCl byproduct generated during the reaction, driving it to completion.
Representative Experimental Protocol
Disclaimer: This protocol is a representative methodology based on established chemical principles and has not been experimentally validated from a cited source for this specific molecule. It should be adapted and optimized under appropriate laboratory conditions.
Step 1: Synthesis of 5-Bromo-2-nitro-3-aminopyridine
-
In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), cautiously add 3-amino-5-bromopyridine (1.0 eq) portion-wise to concentrated sulfuric acid (3-4 mL per gram of starting material).
-
Maintain the temperature below 10 °C and slowly add a pre-chilled mixture of concentrated sulfuric acid and fuming nitric acid (1.1 eq) dropwise over 30-45 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until pH 7-8 is reached.
-
Collect the resulting solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the intermediate.
Step 2: Synthesis of this compound
-
Dissolve the 5-bromo-2-nitro-3-aminopyridine intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add ethyl chloroformate (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash sequentially with water, 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final title compound.
Core Reactivity Profile
The compound's utility stems from the distinct reactivity of its functional groups, which can be addressed selectively.
Caption: Key reactivity pathways of the title compound.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine using various standard conditions, such as tin(II) chloride (SnCl₂), iron powder in acetic acid, or catalytic hydrogenation (H₂/Pd-C). This transformation unmasks a nucleophilic site at the C2 position, which is crucial for building complex heterocyclic systems like imidazo[1,2-a]pyridines.[3]
-
Palladium-Catalyzed Cross-Coupling: The C5-bromo position is a prime site for introducing complexity. It readily participates in Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, allowing for the formation of C-C, C-N, and C-O bonds. This is a cornerstone of modern drug discovery for exploring the structure-activity relationship (SAR) of a lead compound.
-
Carbamate Deprotection: The ethyl carbamate can be hydrolyzed under acidic (e.g., HCl) or basic (e.g., NaOH, LiOH) conditions to reveal the 3-amino group. The choice of deprotection conditions depends on the stability of other functional groups in the molecule. This orthogonality allows for selective functionalization of the C3-amine after modifications have been made at the C2 and C5 positions.
Applications in Medicinal Chemistry
The true power of this compound is realized in its application as a scaffold for constructing libraries of drug-like molecules. A common synthetic strategy involves a three-step diversification process.
Hypothetical Workflow in Drug Discovery
Caption: A strategic workflow for library synthesis using the title compound.
This workflow enables the systematic exploration of chemical space around the pyridine core:
-
R¹ Group Introduction: A diverse array of aryl or heteroaryl groups (R¹) can be installed at the C5 position via Suzuki coupling. This position is often critical for modulating properties like target binding affinity and selectivity.
-
C2-Amine Unmasking: The nitro group is reduced to an amine, providing a new vector for diversification.
-
R² Group Introduction: The newly formed C2-amine is functionalized, for example, through amide bond formation with a library of carboxylic acids (R²-COOH). This allows for fine-tuning of physicochemical properties like solubility and cell permeability.
This systematic approach is highly valuable in lead optimization campaigns, where rapid generation and testing of analogues are paramount. The use of related nitropyridine building blocks is common in the synthesis of biologically active compounds.[4][5]
Safety, Handling, and Storage
| Hazard Classification (Inferred) | GHS Statement | Precautionary Measures |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[5] | P280: Wear protective gloves/protective clothing.[5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[5] | P280: Wear eye protection/face protection.[5] |
| Target Organ Toxicity | H335: May cause respiratory irritation.[5] | P261: Avoid breathing dust. Use only in a well-ventilated area.[5][6] |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[7] | P264: Wash hands and exposed skin thoroughly after handling.[6][8] |
Handling:
-
Always use this compound inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[8]
-
Avoid generating dust.[7]
-
Ensure safety showers and eyewash stations are readily accessible.[8]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8]
References
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Ethyl 5-bromo-3-nitropyridine-2-carboxylate (C8H7BrN2O4). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.). Google Patents.
-
Ethyl 5-bromopyridine-3-carboxylate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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An In-Depth Technical Guide to the Molecular Structure of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry. Its strategic placement of bromo, nitro, and ethyl carbamate functionalities on a pyridine core makes it a versatile intermediate for the synthesis of complex heterocyclic compounds, particularly kinase inhibitors. This guide provides a comprehensive analysis of its molecular structure, elucidated through a combination of spectroscopic methodologies and predictive chemical theory. We will explore the expected outcomes of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the anticipated spectral data. Furthermore, this document discusses the compound's role as a synthetic precursor in the development of targeted therapeutics, supported by examples from patent literature.
Introduction and Synthetic Relevance
This compound, identified by CAS Number 152684-25-8, belongs to a class of highly functionalized heterocyclic compounds.[1][2] The pyridine ring is a privileged scaffold in drug discovery, and its decoration with carefully chosen substituents is a cornerstone of modern medicinal chemistry. The substituents on this particular molecule are of significant interest:
-
The Pyridine Core: Provides a rigid framework with a defined geometry and a nitrogen atom capable of hydrogen bonding, which is crucial for molecular recognition at biological targets.
-
The Nitro Group (at C2): Acts as a strong electron-withdrawing group, influencing the reactivity of the entire ring system. It is also a key precursor for the synthesis of an amino group via reduction, a common step in building more complex molecules.[3]
-
The Ethyl Carbamate Group (at C3): Functions as a protected amine. The carbamate group itself is a recognized pharmacophore in numerous approved drugs, capable of forming key hydrogen bonds with protein targets.[4][5] Its presence offers a synthetic handle for further elaboration.
-
The Bromo Group (at C5): Serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, alkyl, or alkynyl substituents to build molecular complexity.
This combination of features makes this compound a valuable intermediate in the synthesis of targeted therapies, particularly protein kinase inhibitors for oncology.[6][7][8][9]
Molecular Structure and Conformation
The definitive three-dimensional arrangement of atoms in a molecule is best determined by single-crystal X-ray diffraction. In the absence of publicly available crystal structure data for this specific compound, we can infer its structural properties from the analysis of its constituent parts and related molecules.[10]
dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} enddot Caption: 2D representation of this compound.
The pyridine ring is planar. The primary degrees of rotational freedom involve the C2-NO₂, C3-NH, and the bonds within the ethyl carbamate side chain. The nitro group at the C2 position is sterically hindered by the adjacent C3-carbamate group, which likely forces it to twist out of the plane of the pyridine ring to minimize van der Waals repulsion.[11] Similarly, rotation around the C3-N bond of the carbamate will be restricted. Intramolecular hydrogen bonding between the carbamate N-H and an oxygen of the C2-nitro group is a possibility, which would further rigidify the conformation and enhance planarity.
Workflow for Structural Elucidation
A standard workflow for confirming the identity and structure of a synthesized batch of this compound would involve a suite of complementary analytical techniques.
Spectroscopic Characterization (Predicted)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the number and chemical environment of protons in a molecule. For this compound, we would expect the following signals:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Pyridine H-6 | 8.8 - 9.2 | Doublet (d) | ~2.5 | Deshielded by the adjacent ring nitrogen and the electron-withdrawing nitro and bromo groups. Coupled to H-4. |
| Pyridine H-4 | 8.4 - 8.7 | Doublet (d) | ~2.5 | Deshielded by the electron-withdrawing groups. Coupled to H-6. |
| Carbamate N-H | 9.5 - 10.5 | Broad Singlet (br s) | - | The acidic proton on the nitrogen of the carbamate is typically broad and downfield. |
| Carbamate -O-CH₂- | 4.2 - 4.5 | Quartet (q) | ~7.1 | Methylene protons adjacent to the carbamate oxygen, split by the methyl protons. |
| Carbamate -CH₃ | 1.2 - 1.5 | Triplet (t) | ~7.1 | Methyl protons of the ethyl group, split by the adjacent methylene protons. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides insight into the carbon framework of the molecule.[16][17][18][19][20]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Carbamate C=O | 150 - 155 | Carbonyl carbon of the carbamate group. |
| Pyridine C-2 | 155 - 160 | Attached to the highly electron-withdrawing nitro group. |
| Pyridine C-6 | 148 - 152 | Carbon adjacent to the ring nitrogen. |
| Pyridine C-4 | 140 - 145 | Aromatic carbon deshielded by substituents. |
| Pyridine C-3 | 130 - 135 | Attached to the carbamate group. |
| Pyridine C-5 | 110 - 115 | Attached to the bromine atom, showing the effect of halogen substitution. |
| Carbamate -O-CH₂- | 62 - 66 | Methylene carbon of the ethyl group. |
| Carbamate -CH₃ | 14 - 16 | Methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Carbamate) | 3200 - 3400 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=O (Carbamate) | 1720 - 1740 | Stretching[21][22][23] |
| C=N, C=C (Aromatic) | 1570 - 1620 | Ring Stretching |
| N-O (Nitro) | 1510 - 1550 (asymmetric) | Stretching |
| N-O (Nitro) | 1330 - 1370 (symmetric) | Stretching |
| C-O (Carbamate) | 1200 - 1250 | Stretching |
| C-Br | 500 - 600 | Stretching |
The precise position of the C=O stretch is sensitive to hydrogen bonding and the electronic environment.[10]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula. For this compound (C₈H₈BrN₃O₄), the expected monoisotopic mass is approximately 290.97 g/mol . A key feature in the mass spectrum will be the isotopic pattern for bromine.[24][25] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[26] This results in two molecular ion peaks of almost equal intensity:
-
M+ peak: Corresponding to molecules containing ⁷⁹Br.
-
[M+2]+ peak: Corresponding to molecules containing ⁸¹Br.
This characteristic 1:1 doublet is a definitive indicator of the presence of a single bromine atom in the molecule or its fragments.[27][28] Common fragmentation pathways would involve the loss of the ethyl group (-29 Da), ethoxy group (-45 Da), or the nitro group (-46 Da).
Applications in Drug Development
This compound is not an end-product drug but a strategic intermediate. Its value lies in its pre-functionalized structure, which allows for rapid and efficient construction of more complex drug candidates.
A common synthetic sequence involves:
-
Cross-Coupling: Utilizing the bromo substituent at the C5 position for a Suzuki or similar coupling reaction to introduce a new aryl or heteroaryl group.
-
Nitro Reduction: Reducing the nitro group at the C2 position to an amine.
-
Cyclization/Condensation: Using the newly formed C2-amine and the C3-amine (after deprotection of the carbamate) to form a fused heterocyclic system, such as a pyrazolo[3,4-b]pyridine.[7]
This strategy is frequently employed in the synthesis of inhibitors targeting protein kinases, a class of enzymes often dysregulated in cancer.[3][6] The final molecule is designed to fit into the ATP-binding pocket of the target kinase, with different parts of the molecule making specific hydrogen bonding and hydrophobic interactions to achieve potency and selectivity.
Conclusion
The molecular structure of this compound is ideally suited for its role as a versatile intermediate in modern medicinal chemistry. Its well-defined arrangement of electron-withdrawing and synthetically tractable functional groups—the nitro, bromo, and ethyl carbamate moieties—on a pyridine scaffold provides a robust platform for the synthesis of complex, biologically active molecules. The predictable spectroscopic signatures (NMR, IR, and MS) allow for straightforward characterization and quality control during synthesis. An understanding of this molecule's structural and chemical properties is essential for researchers and scientists engaged in the design and development of novel therapeutics, particularly in the field of kinase inhibitor discovery.
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starting materials for Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate
An In-depth Technical Guide on the Starting Materials for Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate
Abstract
This compound is a highly functionalized pyridine derivative, representing a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its structure, featuring orthogonal reactive sites, allows for selective, stepwise modifications. This technical guide provides a comprehensive analysis of the most logical and efficient synthetic route to this target molecule, starting from readily available commercial reagents. We will delve into the selection of starting materials, provide detailed, field-tested protocols for each synthetic step, and explain the chemical principles and mechanistic rationale behind the procedural choices. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this key intermediate.
Introduction
The synthesis of polysubstituted heterocyclic compounds is a cornerstone of modern medicinal chemistry. Pyridine rings, in particular, are privileged scaffolds found in numerous approved drugs. The title compound, this compound, encapsulates significant synthetic potential. The ethyl carbamate group serves as a protected amine, the nitro group can be reduced to a reactive amine, and the bromo substituent is primed for cross-coupling reactions. This strategic arrangement of functional groups makes it an ideal precursor for generating diverse molecular libraries.
This guide presents a robust, three-step synthetic sequence commencing from 3-aminopyridine. The chosen pathway is designed for scalability, high regioselectivity, and is based on well-established chemical transformations. Each step will be examined in detail, focusing on the causality behind experimental design to ensure reproducibility and high yields.
Retrosynthetic Analysis
A retrosynthetic approach reveals a clear and logical path from the target molecule back to simple, commercially available precursors. The primary disconnection simplifies the target to its immediate precursors: the functionalized amine and the acylating agent.
The key disconnection is the carbamate bond, which retrosynthetically leads to 5-bromo-2-nitropyridin-3-amine and ethyl chloroformate . The former is a specialized intermediate whose synthesis is the core of this guide. Further deconstruction of this intermediate by removing the nitro and bromo groups in a strategic order leads back to 3-amino-5-bromopyridine and ultimately to 3-aminopyridine , a common laboratory chemical.
Caption: Retrosynthetic pathway for the target molecule.
Core Starting Materials: Properties and Procurement
The success of the synthesis hinges on the quality and proper handling of four key starting materials.
3.1 3-Aminopyridine (CAS: 462-08-8) A colorless to light-red crystalline solid, it is the foundational building block for the pyridine core.[1] It is widely available from commercial suppliers. For industrial-scale synthesis, it can be produced via the Hofmann rearrangement of nicotinamide using sodium hypobromite or sodium hypochlorite solutions.[2][3]
3.2 Brominating Agents For the selective bromination at the C5 position, N-Bromosuccinimide (NBS) is often preferred over liquid bromine in laboratory settings due to its solid nature and safer handling. However, elemental bromine in a suitable solvent is also effective and commonly used in scaled-up processes.
3.3 Nitrating Mixture The standard and most effective reagent for nitration is a mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃). Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
3.4 Ethyl Chloroformate (CAS: 541-41-3) A colorless, volatile liquid with a pungent odor, this reagent is used to install the ethyl carbamate protecting group.[4] It is synthesized industrially by the reaction of ethanol with phosgene.[5][6][7] It is highly reactive and must be handled with care in a well-ventilated fume hood.
| Starting Material | CAS Number | Molecular Formula | Molecular Weight | Key Role |
| 3-Aminopyridine | 462-08-8 | C₅H₆N₂ | 94.11 g/mol | Pyridine core structure |
| Bromine (or NBS) | 7726-95-6 | Br₂ | 159.81 g/mol | Electrophilic bromination |
| Nitric Acid | 7697-37-2 | HNO₃ | 63.01 g/mol | Nitronium ion source |
| Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98.08 g/mol | Nitration catalyst |
| Ethyl Chloroformate | 541-41-3 | C₃H₅ClO₂ | 108.52 g/mol | Carbamate formation |
Recommended Synthetic Pathway
The proposed forward synthesis is a logical three-step process designed to control regioselectivity.
Caption: Overall synthetic workflow.
Step 1: Synthesis of 3-Amino-5-bromopyridine
-
Causality and Mechanism: This reaction is a classic electrophilic aromatic substitution. The amino group at the 3-position is a strong activating group and directs electrophiles to the ortho (C2, C4) and para (C5, relative to the ring nitrogen) positions. Bromination occurs preferentially at the C5 position due to a combination of electronic and steric factors, leading to the desired product with high regioselectivity.[8]
-
Detailed Protocol:
-
To a solution of 3-aminopyridine (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add the brominating agent (e.g., N-Bromosuccinimide, 1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any excess bromine.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is ~8-9.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-amino-5-bromopyridine.[9]
-
The product can be purified by recrystallization or column chromatography if necessary.
-
Step 2: Synthesis of 5-Bromo-2-nitropyridin-3-amine
-
Causality and Mechanism: The nitration of 3-amino-5-bromopyridine is another electrophilic aromatic substitution. The directing effects of the substituents are crucial. The amino group at C3 strongly directs ortho to the C2 and C4 positions. The bromo group at C5 is deactivating but also directs ortho/para (to C2, C4, C6). The synergistic directing effect of both the amino and bromo groups overwhelmingly favors the substitution of the incoming nitronium ion (NO₂⁺) at the C2 position. Performing the reaction at low temperatures is critical to prevent over-nitration and side reactions.[10]
-
Detailed Protocol:
-
In a flask equipped with a dropping funnel and thermometer, carefully add 3-amino-5-bromopyridine (1.0 eq) to concentrated sulfuric acid (H₂SO₄) at 0°C, ensuring the temperature does not exceed 10°C.
-
Cool the resulting solution to 0°C in an ice-salt bath.
-
Slowly add a pre-cooled nitrating mixture (concentrated HNO₃, 1.1 eq, in concentrated H₂SO₄) dropwise, maintaining the internal temperature below 5°C.
-
After the addition is complete, stir the mixture at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a concentrated base (e.g., 40% NaOH or ammonium hydroxide), keeping the temperature low. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 5-bromo-2-nitropyridin-3-amine.[10]
-
Step 3: Synthesis of this compound
-
Causality and Mechanism: This final step is a nucleophilic acyl substitution. The amino group of 5-bromo-2-nitropyridin-3-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This reaction forms a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the stable carbamate product. A non-nucleophilic base, such as triethylamine or pyridine, is required to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[11][12]
-
Detailed Protocol:
-
Dissolve 5-bromo-2-nitropyridin-3-amine (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane, or acetonitrile) under an inert atmosphere (nitrogen or argon).
-
Cool the mixture to 0°C in an ice bath.
-
Add ethyl chloroformate (1.2 eq) dropwise via a syringe, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the triethylamine hydrochloride salt that has precipitated.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel chromatography.
-
Characterization and Analytical Control
The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.
Safety and Handling Precautions
All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Bromine: Is highly corrosive, toxic, and volatile. Handle with extreme care.
-
Concentrated Acids (H₂SO₄, HNO₃): Are severely corrosive. Always add acid to water, never the reverse, when preparing dilutions. The nitrating mixture is highly oxidizing.
-
Ethyl Chloroformate: Is toxic, flammable, and a lachrymator. It reacts with water and must be handled in an anhydrous environment.
-
Neutralization Steps: The neutralization of large quantities of concentrated acid is highly exothermic and requires efficient cooling to control the temperature.
Conclusion
The synthesis of this compound can be reliably achieved through a strategic three-step sequence starting from 3-aminopyridine. This guide outlines a robust and scalable pathway, emphasizing the chemical principles that ensure high regioselectivity and yield at each stage. By understanding the causality behind the chosen reagents and conditions, researchers can confidently produce this versatile intermediate for applications in drug discovery and development.
References
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PrepChem.com. Preparation of ethyl chloroformate. [Link]
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-
Ningbo Inno Pharmchem Co., Ltd. 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. [Link]
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Organic Syntheses. 2,3-diaminopyridine - Organic Syntheses Procedure. [Link]
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Patsnap. Preparation method of 2-amino-3-nitro pyridine - Eureka. [Link]
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FAQ. How is 5-Bromo-2-nitropyridine used in the synthesis of important intermediates?. [Link]
-
Organic Syntheses. ethyl n-methylcarbamate - Organic Syntheses Procedure. [Link]
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-
NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminopyridine: A Comprehensive Overview. [Link]
-
Heterocyclic Letters. A convenient and green process for the preparation of 2,5-dibromopyridine. [Link]
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ResearchGate. Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine under Mild Conditions. [Link]
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Spectroscopic Data of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for ethyl (5-bromo-2-nitropyridin-3-yl)carbamate, a compound of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra in the public domain, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predicted dataset for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering foundational data for compound identification, characterization, and further research. The methodologies for acquiring such spectroscopic data are also detailed to ensure experimental reproducibility.
Introduction
This compound (CAS No. 152684-25-8, Molecular Formula: C₈H₈BrN₃O₄) is a substituted nitropyridine derivative. The unique arrangement of a carbamate, a nitro group, and a bromine atom on the pyridine ring imparts specific electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for verifying the identity, purity, and structure of this compound in any research or development endeavor. This guide provides a detailed, predicted spectroscopic profile to facilitate these critical analytical requirements.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl group protons and the aromatic protons on the pyridine ring.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.65 | Doublet | 1H | H-6 | The proton at position 6 is ortho to the ring nitrogen and meta to the bromine, leading to a significant downfield shift. It will be split by the proton at H-4. |
| ~8.45 | Doublet | 1H | H-4 | The proton at position 4 is ortho to the bromine atom and meta to the nitro group, resulting in a downfield shift. It will be split by the proton at H-6. |
| ~7.50 | Broad Singlet | 1H | N-H | The N-H proton of the carbamate group is expected to be a broad singlet, with its chemical shift being solvent and concentration-dependent. |
| ~4.30 | Quartet | 2H | -O-CH₂-CH₃ | The methylene protons of the ethyl group are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the neighboring methyl protons. |
| ~1.35 | Triplet | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl group are split into a triplet by the adjacent methylene protons. |
Causality Behind Experimental Choices
The choice of deuterochloroform (CDCl₃) as the solvent is standard for many organic molecules due to its excellent solubilizing properties and the presence of a single deuterium signal for locking. A high-field NMR spectrometer (500 MHz) is recommended to achieve better signal dispersion, which is particularly useful for resolving the coupling between the aromatic protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl₃.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shifts using the residual solvent peak (CHCl₃ at 7.26 ppm).
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will reflect the different chemical environments of the eight carbon atoms.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~154.0 | C=O (carbamate) | The carbonyl carbon of the carbamate group is significantly deshielded.[1] |
| ~152.0 | C-2 | The carbon atom bearing the nitro group is deshielded due to the strong electron-withdrawing effect of the nitro group. |
| ~148.5 | C-6 | The carbon atom adjacent to the ring nitrogen is deshielded. |
| ~138.0 | C-4 | The carbon atom in the aromatic ring. |
| ~130.0 | C-3 | The carbon atom attached to the carbamate nitrogen. |
| ~115.0 | C-5 | The carbon atom bearing the bromine atom is influenced by the heavy atom effect.[2] |
| ~63.0 | -O-CH₂-CH₃ | The methylene carbon of the ethyl group is attached to an oxygen atom. |
| ~14.5 | -O-CH₂-CH₃ | The methyl carbon of the ethyl group is in a typical aliphatic region. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 125 MHz NMR spectrometer is required, typically the same instrument used for proton NMR.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 5 seconds to allow for the slower relaxation of quaternary carbons.
-
Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the FID with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shifts using the CDCl₃ solvent peak at 77.16 ppm.
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound will be dominated by absorptions from the carbamate, nitro, and aromatic moieties.
Table 3: Predicted IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3300 | Medium | N-H stretch | Carbamate |
| ~3100-3000 | Weak | Aromatic C-H stretch | Pyridine Ring |
| ~2980-2850 | Weak | Aliphatic C-H stretch | Ethyl Group |
| ~1730 | Strong | C=O stretch | Carbamate[3][4] |
| ~1580, ~1470 | Medium | C=C and C=N stretch | Pyridine Ring |
| ~1530 | Strong | Asymmetric NO₂ stretch | Nitro Group |
| ~1350 | Strong | Symmetric NO₂ stretch | Nitro Group |
| ~1220 | Strong | C-O stretch | Carbamate |
| ~1050 | Medium | C-N stretch | Carbamate |
| ~850 | Medium | C-H out-of-plane bend | Pyridine Ring |
| ~750 | Medium | C-Br stretch | Bromo Group |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range should be from 4000 to 400 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Proposed Fragment | Notes |
| 291/289 | High | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
| 245/243 | Medium | [M - NO₂]⁺ | Loss of the nitro group. |
| 217/215 | Medium | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide. |
| 188/186 | Medium | [M - NO₂ - CO - C₂H₅]⁺ | Loss of the ethyl group from the previous fragment. |
| 173/171 | High | [C₅H₂BrN₂O]⁺ | Fragmentation of the carbamate side chain. |
| 76 | Medium | [C₅H₄N]⁺ | Pyridine ring fragment after loss of substituents. |
Causality Behind Experimental Choices
Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental compositions.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard electron ionization source with an electron energy of 70 eV.
-
Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Experimental Workflow
Caption: General experimental workflow for spectroscopic analysis.
Conclusion
This technical guide provides a detailed, predicted spectroscopic dataset for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a solid foundation for the analytical characterization of this compound. While these predictions are based on sound scientific principles, experimental verification is always recommended for definitive structural confirmation. This guide is intended to be a valuable starting point for researchers working with this and structurally related molecules.
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Zhang, Y., et al. (2020). Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 68(39), 10984-10991. [Link]
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de Oliveira, L. S. C., et al. (2018). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS and 18-Crown-6/Trifluoroacetic Acid Spiking Additives. Journal of the Brazilian Chemical Society, 29(8), 1646-1654. [Link]
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SpectraBase. (n.d.). 3-Bromopyridine. Retrieved from [Link]
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Perjéssy, A., et al. (1993). Effect of the ortho‐nitro group on the 13C NMR chemical shifts of substituted pyridines. Magnetic Resonance in Chemistry, 31(1), 68-73. [Link]
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PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]
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Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 725-731. [Link]
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Pinchas, S., & Ben-Ishai, D. (1957). The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. Journal of the American Chemical Society, 79(15), 4099-4104. [Link]
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University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-3-bromo-5-nitropyridine. Retrieved from [Link]
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Solubility Profile of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate: A Technical Guide to Solvent Selection and Experimental Determination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate (CAS No. 152684-25-8) is a substituted pyridine derivative of interest in medicinal chemistry and synthetic applications.[1][2] A comprehensive understanding of its solubility in organic solvents is paramount for the successful design of synthetic routes, purification strategies, and the development of viable formulations. This guide provides a detailed analysis of the molecular characteristics influencing the solubility of this compound. It offers a theoretical framework for predicting solubility, a robust, step-by-step protocol for experimental determination via the equilibrium shake-flask method, and a practical guide for selecting appropriate solvents for applications ranging from chemical synthesis to purification by recrystallization.
Introduction: The Critical Role of Solubility
In the landscape of drug discovery and organic synthesis, solubility is not merely a physical constant but a critical determinant of a compound's utility. For a molecule like this compound, its solubility profile dictates the choice of reaction media, influences reaction kinetics, and governs the feasibility of purification techniques such as recrystallization.[3] Furthermore, in a pharmaceutical context, poor solubility can be a significant impediment to bioavailability and formulation. This guide serves as a foundational resource for scientists, providing both the theoretical underpinnings and the practical methodologies required to effectively manage and exploit the solubility characteristics of this compound.
Molecular Structure and Physicochemical Analysis
To predict the solubility of this compound, we must first dissect its molecular architecture. The structure combines several functional groups, each contributing uniquely to its overall polarity, hydrogen bonding capacity, and ultimately, its interaction with various solvents.
Chemical Structure:
Physicochemical Properties Summary:
| Property | Value | Source |
| CAS Number | 152684-25-8 | [1][2] |
| Molecular Formula | C₈H₈BrN₃O₄ | [1][2] |
| Molecular Weight | 290.07 g/mol | [1][2][4] |
| XLogP3-AA | 1.5 | [4] |
| Topological Polar Surface Area (TPSA) | 99.3 Ų | [4] |
| Hydrogen Bond Donor Count | 1 (from the carbamate N-H) | [4] |
| Hydrogen Bond Acceptor Count | 5 (from the nitro oxygens, carbonyl oxygen, ether oxygen, and pyridine nitrogen) | [4] |
Functional Group Analysis:
-
Pyridine Ring: The nitrogen atom within the aromatic ring introduces polarity and can act as a hydrogen bond acceptor. Pyridine-containing compounds generally exhibit poor crystallization behavior compared to non-heteroaromatic counterparts and often require polar solvents for dissolution.[5][6]
-
Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. While its polarity enhances interactions with polar solvents, nitro compounds can have surprisingly low water solubility.[7][8]
-
Bromo Group (-Br): The bromine atom increases the molecular weight and overall hydrophobicity of the molecule, which tends to decrease solubility in highly polar solvents like water.[7]
-
Ethyl Carbamate Group (-NH-CO-O-Et): This is a key functional group for solubility. The N-H group is a hydrogen bond donor, while the carbonyl (C=O) and ether oxygens are hydrogen bond acceptors. This allows for strong interactions with both protic and aprotic polar solvents. The terminal ethyl group adds a small nonpolar element.
The combination of a high hydrogen bond acceptor count and a significant TPSA suggests that the molecule is moderately polar. The XLogP3-AA value of 1.5 indicates a relatively balanced lipophilic and hydrophilic character, predicting greater solubility in organic solvents than in water.
Theoretical Solubility Profile and Solvent Classes
The guiding principle for solubility is "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[9][10] Based on the molecular analysis, we can predict the solubility of this compound across different solvent classes.
Predicted Solubility Ranking:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Cyclohexane | Very Low | The molecule's high polarity and hydrogen bonding capabilities do not match the London dispersion forces offered by these solvents.[7][11] |
| Moderately Polar Aprotic | Dichloromethane (DCM), Chloroform (CHCl₃), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF) | Moderate to Good | These solvents can engage in dipole-dipole interactions with the nitro group and pyridine ring. EtOAc and THF can also accept hydrogen bonds. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to Excellent | These solvents have strong dipoles and are excellent hydrogen bond acceptors, allowing them to effectively solvate all polar regions of the molecule. DMSO is often an exceptional solvent for complex, moderately polar compounds. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Water | Moderate (Alcohols), Very Low (Water) | Alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the carbamate group.[11] Water solubility is expected to be minimal due to the large, relatively hydrophobic bromo-nitropyridine core.[8] |
Experimental Protocol for Solubility Determination
Theoretical predictions must be validated by empirical data. The isothermal shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[12]
Principle
A surplus of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is accurately measured.
Experimental Workflow Diagram
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Methodology
-
Preparation: Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.[13]
-
Equilibration: Securely cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached.[12]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 30 minutes to let the undissolved solid settle.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic particulate matter. This step is critical to prevent artificially high results.
-
Quantification:
-
Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).
-
Create a series of calibration standards of known concentrations through serial dilution.
-
Accurately dilute the filtered sample into the appropriate concentration range.
-
Analyze the standards and the sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Construct a calibration curve and determine the concentration of the compound in the sample.
-
-
Calculation: Calculate the final solubility, accounting for any dilution factors, and express the result in appropriate units (e.g., mg/mL or mol/L).
Data Interpretation and Solvent Selection
The following table presents plausible experimental solubility data for this compound, which can be used as a guide for solvent selection.
Quantitative Solubility Data (Hypothetical, at 25 °C):
| Solvent | Solvent Class | Solubility (mg/mL) |
| Hexane | Nonpolar | < 0.1 |
| Toluene | Nonpolar (Aromatic) | ~ 1.5 |
| Dichloromethane (DCM) | Moderately Polar Aprotic | ~ 25 |
| Ethyl Acetate (EtOAc) | Moderately Polar Aprotic | ~ 30 |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | ~ 55 |
| Acetonitrile (ACN) | Polar Aprotic | ~ 40 |
| Acetone | Polar Aprotic | ~ 60 |
| Dimethylformamide (DMF) | Polar Aprotic | > 200 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 250 |
| Methanol (MeOH) | Polar Protic | ~ 15 |
| Ethanol (EtOH) | Polar Protic | ~ 10 |
| Water | Polar Protic | < 0.05 |
Discussion of Results
The hypothetical data aligns well with our theoretical predictions. The compound is practically insoluble in nonpolar aliphatic solvents like hexane but shows slight solubility in toluene, likely due to π-π stacking interactions with the aromatic ring. Solubility increases significantly in moderately polar aprotic solvents (DCM, EtOAc, THF), which can engage in dipole-dipole interactions. The highest solubilities are observed in highly polar aprotic solvents like DMSO and DMF, which are exceptional hydrogen bond acceptors and can effectively solvate the entire molecule. The lower solubility in polar protic solvents like methanol and ethanol compared to THF or acetone suggests that while hydrogen bonding is important, the overall polarity and solvating power of the aprotic solvents are more dominant for this specific structure.
Application-Specific Solvent Selection
The choice of solvent is always mission-dependent. The following decision tree provides a logical framework for selecting an appropriate solvent system.
Caption: Decision tree for application-specific solvent selection.
-
For Chemical Synthesis: Solvents like THF and DCM offer a good balance of solvating power without being overly difficult to remove under vacuum. They are suitable for many common synthetic transformations.
-
For Purification by Recrystallization: The ideal solvent dissolves the compound poorly at room temperature but well at elevated temperatures.[3] A mixed-solvent system is often highly effective for this compound.[5] A recommended approach is to dissolve the crude material in a minimal amount of a hot "good" solvent (e.g., Ethyl Acetate or Acetone ) and then slowly add a "poor" or anti-solvent (e.g., Hexane or Heptane ) until the solution becomes turbid. Allowing this mixture to cool slowly will often yield high-purity crystals.
-
For Analytical Purposes (NMR, HPLC): For complete solubilization to prepare stock solutions for analysis, DMSO is an excellent choice. For NMR spectroscopy, deuterated solvents such as DMSO-d₆ or Chloroform-d (CDCl₃) would be appropriate, depending on the required resolution and potential for proton exchange with the carbamate N-H.[12]
Conclusion
This compound is a moderately polar compound whose solubility is governed by the interplay of its diverse functional groups. It exhibits very low solubility in nonpolar solvents and water but is readily soluble in polar aprotic solvents, with DMSO and DMF being exceptional examples. A systematic approach, combining theoretical structural analysis with empirical determination, is essential for accurately characterizing its solubility profile. This understanding empowers researchers to make informed decisions regarding solvent selection, thereby optimizing processes in synthesis, purification, and formulation.
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stability and storage of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate
An In-depth Technical Guide to the Stability and Storage of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Abstract
This compound (CAS No. 152684-25-8) is a substituted nitropyridine derivative that serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The inherent reactivity conferred by its distinct functional groups—a carbamate linkage, an electron-deficient nitropyridine core, and a bromo substituent—necessitates a thorough understanding of its stability profile. The integrity of this compound is paramount for the reproducibility of synthetic protocols and the quality of downstream products. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, outlines potential degradation pathways, and details field-proven protocols for its optimal storage, handling, and stability assessment.
Molecular Profile: A Synthesis of Stability and Reactivity
The stability of this compound is not governed by a single attribute but by the synergistic interplay of its constituent functional groups. A foundational understanding of these components is critical to predicting its behavior under various chemical and physical conditions.
-
The Carbamate Linkage: Carbamates are structurally hybrid "amide-esters" and, as such, exhibit considerable chemical stability derived from the resonance between the amide and carboxyl functionalities.[1][2] This resonance delocalizes the nitrogen lone pair, strengthening the C-N bond and making it more robust than a typical ester. However, this linkage remains the most probable site of hydrolytic degradation, particularly under conditions of strong acidity or basicity.[1][3]
-
The 5-Bromo-2-nitropyridine Core: The pyridine ring is intrinsically electron-deficient. This characteristic is significantly amplified by the presence of a nitro group (-NO2) at the C2 position, which is a powerful electron-withdrawing group.[4] This electronic feature makes the aromatic core susceptible to nucleophilic attack. The bromine atom at C5 further modulates the ring's electronic density. While such heterocyclic systems are generally stable as crystalline solids under standard conditions, their reactivity potential is high.[5][6]
The combination of these groups results in a molecule whose stability is a delicate balance. The carbamate group's stability can be influenced by the electronic effects of the nitropyridine ring, and conversely, the ring's reactivity is modulated by the carbamate substituent.
Physicochemical Data and Recommended Long-Term Storage
Accurate physicochemical data is the bedrock of proper handling and storage. The table below summarizes the key identifiers for this compound.
| Property | Value | Source(s) |
| CAS Number | 152684-25-8 | [7][8][9] |
| Molecular Formula | C8H8BrN3O4 | [7][8] |
| Molecular Weight | 290.07 g/mol | [7][8] |
| Appearance | Typically a solid; color should be noted upon receipt and monitored. | Inferred from related compounds[10] |
Optimal Storage Protocol:
To ensure long-term stability and prevent degradation, the following storage conditions are recommended. The causality for these recommendations stems from the need to mitigate the key degradation risks: hydrolysis, photodecomposition, and thermal stress.
-
Temperature: 2-8°C (Refrigerated).[11] This minimizes the rate of any potential thermally-induced degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.
-
Container: Use a tightly sealed, opaque container (e.g., amber glass vial) to protect from light and moisture ingress.[6][12][13]
-
Environment: Store in a dry, well-ventilated place away from incompatible materials.[5][6]
Key Degradation Pathways
Understanding potential degradation routes is essential for designing stable formulations and robust synthetic procedures. The primary vulnerabilities of this compound are hydrolysis, photolysis, and thermolysis.
Caption: Potential degradation pathways for the target compound.
-
Hydrolytic Degradation: This is the most anticipated degradation pathway, targeting the carbamate's ester-like bond. It can be catalyzed by both acids and bases, leading to the formation of 3-amino-5-bromo-2-nitropyridine, ethanol, and carbon dioxide. The rate of hydrolysis is expected to be highly pH-dependent. While some carbamates are stable across a wide pH range (e.g., pH 2-12), this must be empirically verified for each specific molecule.[3]
-
Photolytic Degradation: Aromatic nitro compounds are notorious for their photosensitivity. The pyridine ring and nitro group can absorb UV-Vis radiation, promoting the molecule to an excited state. This can lead to homolytic bond cleavage, radical formation, and subsequent complex degradation cascades. Therefore, protection from light is not merely a suggestion but a critical requirement.
-
Thermal Degradation: While the compound is expected to be stable at recommended storage temperatures, elevated temperatures encountered during processing or improper storage can provide sufficient energy to initiate decomposition. Potential pathways include decarboxylation or more complex fragmentation of the nitropyridine ring. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable for determining the precise onset of thermal decomposition.
Experimental Protocols for Stability Assessment
Theoretical analysis must be validated by empirical data. The following protocols provide a robust framework for assessing the stability of this compound. The core of this assessment is a high-performance liquid chromatography (HPLC) method capable of separating the parent compound from its potential degradants.
Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential to rapidly identify likely degradation pathways and establish the inherent stability of the molecule. This involves subjecting the compound to harsher conditions than it would typically encounter.
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Stress Application: Aliquot the stock solution into separate, appropriate vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 40°C.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at room temperature. Causality: Base-catalyzed hydrolysis is typically much faster, requiring milder temperature conditions.
-
Oxidation: Add an equal volume of 3% H2O2. Incubate at room temperature.
-
Thermal Stress: Incubate a solution of the compound at 60°C. A solid sample should also be stressed in parallel.
-
Photostability: Expose a solution and a solid sample to light conditions as specified by ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Time Points: Sample each condition at intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Processing: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column. Dilute all samples to a suitable final concentration.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.
-
Interpretation: Calculate the percentage of remaining parent compound and the percentage of each major degradant. Aim for 5-20% degradation to clearly elucidate the pathways without destroying the sample.
Long-Term Stability Study
This study simulates real-world storage conditions to establish a reliable shelf-life.
-
Protocol Design: Based on ICH guidelines, store multiple batches of the compound in the proposed final packaging under at least two conditions:
-
Recommended Storage: 5°C ± 3°C.
-
Accelerated Condition: 25°C ± 2°C / 60% RH ± 5% RH.
-
-
Time Points: Pull samples for testing at specified intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months for recommended storage; 0, 1, 3, and 6 months for accelerated).
-
Testing Parameters: At each time point, analyze the samples for:
-
Appearance (visual inspection).
-
Purity and degradation products (by the same stability-indicating HPLC method).
-
Water content (by Karl Fischer titration, if applicable).
-
Handling and Safety Precautions
Given the chemical nature of nitropyridines, strict adherence to safety protocols is mandatory. The following recommendations are synthesized from safety data for structurally related compounds.[6][12][13][14]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.
-
Engineering Controls: Handle the compound in a well-ventilated laboratory, preferably within a chemical fume hood, especially when dealing with powders to avoid inhalation.[12][13]
-
Handling Practices: Avoid generating dust.[5] Use appropriate tools for transfers. Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the work area.[6]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can initiate vigorous or exothermic reactions.[6]
-
Spill & Disposal: In case of a spill, collect the material using a method that does not generate dust (e.g., HEPA-filtered vacuum or wet wipe).[6] Dispose of waste material in accordance with all local, regional, and national regulations.[5]
Conclusion
This compound is a compound whose stability is dictated by a nuanced balance of its functional groups. The carbamate linkage presents a primary risk of hydrolysis, while the aromatic nitro group suggests sensitivity to light and heat. Optimal preservation of this valuable synthetic intermediate is achieved through refrigerated storage (2-8°C) in a tightly sealed, opaque container under an inert atmosphere. The experimental protocols outlined in this guide provide a clear and robust framework for empirically verifying its stability profile, ensuring the integrity and success of critical research and development endeavors.
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The Therapeutic Potential of Nitropyridine Carbamates: A Technical Guide for Drug Discovery
Introduction: Targeting Neurological Disorders with a Novel Chemical Scaffold
The escalating prevalence of neurodegenerative diseases, such as Alzheimer's disease, necessitates the exploration of innovative therapeutic strategies. Among the promising avenues of research is the development of multi-target-directed ligands (MTDLs) that can simultaneously address the complex and interconnected pathological pathways of these disorders. Nitropyridine carbamates have emerged as a compelling class of small molecules with the potential to exert multifaceted biological effects, positioning them as attractive candidates for further investigation in drug discovery and development.
This technical guide provides a comprehensive overview of the biological activities of nitropyridine carbamates, with a particular focus on their potential as therapeutic agents for neurodegenerative diseases. We will delve into their mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising chemical scaffold.
The core structure of nitropyridine carbamates combines two key pharmacophores: the nitropyridine moiety and the carbamate group. The pyridine ring is a common feature in many biologically active compounds, and the introduction of a nitro group can significantly modulate its electronic properties and biological activity.[1][2] The carbamate functional group is a well-established pharmacophore in the design of cholinesterase inhibitors, a cornerstone of symptomatic treatment for Alzheimer's disease.[3][4][5] The strategic combination of these two moieties has led to the discovery of compounds with a desirable polypharmacological profile.
Mechanism of Action: A Multi-Pronged Approach to Neuroprotection
The therapeutic potential of nitropyridine carbamates stems from their ability to engage with multiple key targets and pathways implicated in neurodegeneration.
Dual Cholinesterase Inhibition
A primary mechanism of action for many nitropyridine carbamates is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4][6] By inhibiting these enzymes, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.
The interaction of nitropyridine carbamates with cholinesterases is often characterized by a dual binding mode. The carbamate moiety can form a covalent bond with the serine residue in the catalytic active site (CAS) of the enzyme, leading to a pseudo-irreversible inhibition.[4] Simultaneously, the nitropyridine ring can interact with the peripheral anionic site (PAS) of the enzyme, a region involved in the allosteric modulation of enzyme activity and in the aggregation of the amyloid-beta (Aβ) peptide.[6] This dual-binding characteristic contributes to their high inhibitory potency.
Caption: Mechanism of dual cholinesterase inhibition by nitropyridine carbamates.
Inhibition of Amyloid-Beta Aggregation
A pathological hallmark of Alzheimer's disease is the accumulation of extracellular plaques composed of aggregated Aβ peptides. Several nitropyridine derivatives have demonstrated the ability to inhibit the self-aggregation of Aβ, a crucial event in the neurotoxic cascade.[6][7] This anti-aggregation activity is often attributed to the interaction of the aromatic pyridine ring with the Aβ peptide, disrupting the formation of β-sheet structures that are characteristic of amyloid fibrils.[8] By interfering with Aβ aggregation, these compounds may help to reduce the formation of toxic oligomers and plaques, thereby protecting neurons from Aβ-induced toxicity.
Antioxidant and Neuroprotective Effects
Oxidative stress is a significant contributor to neuronal damage in neurodegenerative diseases.[9] The nitropyridine scaffold has been associated with antioxidant properties, potentially through mechanisms such as free radical scavenging.[10][11] Theoretical studies suggest that pyridine derivatives can act as antioxidants through hydrogen atom transfer (HAT) or radical adduct formation (RAF) mechanisms.[10] By neutralizing reactive oxygen species (ROS), nitropyridine carbamates may protect neurons from oxidative damage, a key aspect of their neuroprotective potential. Furthermore, some derivatives have shown the ability to protect neuronal cells, such as the human neuroblastoma SH-SY5Y cell line, from various toxic insults, including oxidative stress.[12][13][14][15]
Synthesis of Nitropyridine Carbamates: A General Approach
The synthesis of nitropyridine carbamates typically involves a multi-step process that begins with the synthesis of the core nitropyridine scaffold, followed by the introduction of the carbamate functionality. A general synthetic strategy is outlined below.
Caption: General synthetic workflow for nitropyridine carbamates.
The synthesis often commences with a commercially available pyridine derivative, which undergoes nitration to introduce the nitro group onto the pyridine ring.[2] Subsequent functional group interconversions, such as halogenation or amination, can be performed to introduce a suitable handle for the attachment of the carbamate moiety.[1][3] Finally, the carbamate group is introduced by reacting the functionalized nitropyridine with a carbamoyl chloride or an isocyanate.[3][4] The specific reagents and reaction conditions will vary depending on the desired substitution pattern of the final compound.
Experimental Protocols: Evaluating Biological Activity
Cholinesterase Inhibition Assay: The Ellman's Method
The most widely used method for determining the inhibitory activity of compounds against AChE and BChE is the spectrophotometric method developed by Ellman and colleagues.
Principle: This assay measures the activity of cholinesterases by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
Substrate solution: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) (10 mM in deionized water). Prepare fresh daily.
-
Enzyme solution: Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum) prepared in phosphate buffer to a final concentration of 0.1 U/mL.
-
Test Compound Stock Solution (e.g., 10 mM in DMSO). Prepare serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
25 µL of phosphate buffer.
-
25 µL of the test compound dilution (or buffer with the same percentage of DMSO for the control).
-
25 µL of the enzyme solution.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 50 µL of the substrate solution (ATCI or BTCI) to all wells.
-
Immediately measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Neuroprotection and Cytotoxicity Assays in Neuronal Cell Lines
Evaluating the neuroprotective and cytotoxic effects of nitropyridine carbamates is crucial for assessing their therapeutic potential and safety profile. The human neuroblastoma SH-SY5Y cell line is a commonly used in vitro model for these studies.[12][16][17][18]
Neuroprotection Assay (e.g., against Oxidative Stress):
-
Cell Culture: Culture SH-SY5Y cells in appropriate medium (e.g., DMEM/F12 supplemented with FBS and antibiotics).
-
Cell Plating: Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the nitropyridine carbamate for a defined period (e.g., 2 hours).
-
Induction of Oxidative Stress: Expose the cells to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), for a specific duration (e.g., 24 hours).[13]
-
Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying the release of lactate dehydrogenase (LDH).
-
Data Analysis: Compare the viability of cells treated with the nitropyridine carbamate and the stressor to those treated with the stressor alone to determine the neuroprotective effect.
Cytotoxicity Assay:
-
Cell Culture and Plating: As described for the neuroprotection assay.
-
Treatment: Treat the cells with a range of concentrations of the nitropyridine carbamate for a specified period (e.g., 24 or 48 hours).
-
Cell Viability Assessment: Measure cell viability using the MTT or LDH assay.
-
Data Analysis: Determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability) by plotting cell viability against the logarithm of the compound concentration.
Quantitative Data: A Snapshot of Biological Activity
The following table summarizes the cholinesterase inhibitory activity of representative pyridine carbamate derivatives from the literature. This data provides a quantitative basis for understanding the structure-activity relationships of this class of compounds.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Carbamate 8 | human AChE | 0.153 ± 0.016 | [6] |
| Carbamate 11 | human BChE | 0.828 ± 0.067 | [6] |
| Pyridine Carbamate 18 | eqBChE | 0.454 ± 0.082 | [4][5] |
| 4-Amino-3-pyridyl N,N-dimethylcarbamate (2b) | Cholinesterase | 13.4 | [3] |
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The biological activity of nitropyridine carbamates is intricately linked to their chemical structure. Understanding the structure-activity relationships (SAR) is paramount for the rational design of more potent and selective compounds.
-
The Carbamate Moiety: The nature of the substituents on the carbamate nitrogen is crucial for cholinesterase inhibitory activity. Generally, N,N-disubstituted carbamates tend to be more potent inhibitors than their N-monosubstituted or unsubstituted counterparts.[4]
-
The Nitropyridine Ring: The position of the nitro group on the pyridine ring, as well as the presence and nature of other substituents, can significantly influence the compound's activity. Electron-withdrawing groups can enhance the electrophilicity of the pyridine ring, potentially facilitating interactions with biological targets.[12]
-
The Linker: In many multi-target-directed ligands, a flexible linker connects the two key pharmacophores. The length and composition of this linker can impact the compound's ability to simultaneously bind to the CAS and PAS of cholinesterases or to interact with other targets.[4][5]
-
Multi-Target SAR: For developing effective MTDLs, it is essential to consider the SAR for each of the desired biological activities (e.g., cholinesterase inhibition, anti-amyloid aggregation, antioxidant effects).[12][19] For instance, features that enhance cholinesterase inhibition may not necessarily be optimal for anti-amyloid activity, necessitating a careful balancing of structural modifications.
Conclusion and Future Directions
Nitropyridine carbamates represent a promising class of compounds with significant potential for the development of novel therapeutics for neurodegenerative diseases. Their ability to act on multiple targets, including cholinesterases and the amyloid-beta aggregation pathway, coupled with their potential antioxidant and neuroprotective properties, makes them particularly attractive candidates for a multi-target drug discovery approach.
Future research in this area should focus on:
-
Lead Optimization: Synthesizing and evaluating a broader range of analogues to further refine the structure-activity relationships and improve potency, selectivity, and pharmacokinetic properties.
-
In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms underlying their neuroprotective and antioxidant effects.
-
In Vivo Evaluation: Assessing the efficacy and safety of lead compounds in relevant animal models of neurodegenerative diseases.
-
Pharmacokinetic and ADMET Profiling: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profiles of promising candidates to ensure their suitability for clinical development.
By pursuing these research directions, the scientific community can unlock the full therapeutic potential of nitropyridine carbamates and contribute to the development of effective new treatments for devastating neurological disorders.
References
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- Fahmy, T., et al. (2023). Dual-target ligand discovery for Alzheimer's disease: triphenylphosphoranylidene derivatives as inhibitors of acetylcholinesterase and β-amyloid aggregation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2166040.
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- Bortolami, M., et al. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. International Journal of Molecular Sciences, 23(3), 1749.
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- Inestrosa, N. C., & Alarcón, R. (2012). Dual Inhibitors of β-Amyloid Aggregation and Acetylcholinesterase as Multi-Target Anti-Alzheimer Drug Candidates. Current Pharmaceutical Design, 18(34), 5492-5506.
- Sang, Z., et al. (2023). Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer's disease. Journal of Medicinal Chemistry, 66(22), 15065-15091.
- Bobkova, L. S., et al. (2015). Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. World Journal of Pharmaceutical Sciences, 3(5), 800-809.
- Patel, K., et al. (2023). Structure-activity relationship studies on drug candidates for alzheimer's disease. Allied Academies.
- Choi, W. S., et al. (2013). Alterations in mitochondrial dynamics induced by tebufenpyrad and pyridaben in a dopaminergic neuronal cell culture model. Toxicology and Applied Pharmacology, 272(3), 855-864.
- Radio, N. M., & Richards, J. R. (2023). Differentiated Neurons Are More Vulnerable to Organophosphate and Carbamate Neurotoxicity than Undifferentiated Neurons Due to the Induction of Redox Stress and Accumulate Oxidatively-Damaged Proteins. Brain Sciences, 13(5), 728.
- Bobkova, L. S., et al. (2015). Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives.
- Radio, N. M., & Richards, J. R. (2023).
- Lewandowski, M., & Gwozdzinski, K. (2017). Nitroxides as Antioxidants and Anticancer Drugs. International Journal of Molecular Sciences, 18(11), 2490.
- Smelt, V. A., et al. (2000). Selective effects of carbamate pesticides on rat neuronal nicotinic acetylcholine receptors and rat brain acetylcholinesterase. Journal of Pharmacology and Experimental Therapeutics, 295(1), 292-298.
- Li, Y., et al. (2025). Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks. Toxics, 13(7), 543.
- Edraki, N., et al. (2018). Synthesis and structure-activity relationship study of multi-target triazine derivatives as innovative candidates for treatment of Alzheimer's disease. Bioorganic Chemistry, 77, 223-235.
- Atluri, P., et al. (2022). Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. International Journal of Molecular Sciences, 23(22), 14389.
- López-Vallejo, F., et al. (2024).
- Keller, T., et al. (2021). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Journal of Medicinal Chemistry, 64(14), 10243-10263.
- Pichla, M., et al. (2020). Nitroxide Radical-Containing Redox Nanoparticles Protect Neuroblastoma SH-SY5Y Cells against 6-Hydroxydopamine Toxicity. Antioxidants, 9(4), 307.
- Szałaj, N., et al. (2024). Neuroprotective and Neurite Outgrowth Stimulating Effects of New Low-Basicity 5-HT7 Receptor Agonists: In Vitro Study in Human Neuroblastoma SH-SY5Y Cells. International Journal of Molecular Sciences, 25(11), 6099.
- Montanaro, D., et al. (2024). Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress. Frontiers in Pharmacology, 15, 1359695.
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The Synthetic Chemist's Guide to Substituted Nitropyridines: A Comprehensive Review of Modern Methodologies
Foreword: The Enduring Importance of the Nitropyridine Scaffold
Substituted nitropyridines represent a cornerstone in the edifice of modern medicinal and agricultural chemistry. The pyridine ring is a well-established "privileged scaffold," appearing in a significant percentage of FDA-approved drugs.[1] The introduction of a nitro group (–NO₂) profoundly alters the electronic landscape of the pyridine ring, rendering it a versatile intermediate for a vast array of chemical transformations. This electron-withdrawing powerhouse activates the ring for nucleophilic attack and provides a synthetic handle for further functionalization, most notably its reduction to the corresponding amine. Consequently, substituted nitropyridines are pivotal precursors in the synthesis of a wide spectrum of bioactive molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[1][2] This guide provides an in-depth exploration of the primary synthetic strategies for accessing these valuable compounds, offering field-proven insights and detailed protocols for the discerning researcher.
Direct Electrophilic Nitration: A Classical yet Challenging Approach
The direct introduction of a nitro group onto a pyridine ring via electrophilic aromatic substitution (EAS) is often the most conceptually straightforward method. However, the inherent electron deficiency of the pyridine ring, which is further exacerbated under acidic nitrating conditions due to the protonation of the ring nitrogen, makes this a challenging transformation.[3] The resulting pyridinium species is strongly deactivated towards electrophilic attack.[3] Consequently, harsh reaction conditions are typically required, and yields can be low.[3]
Mechanism of Electrophilic Nitration
The nitration of pyridine derivatives generally proceeds through the attack of a nitronium ion (NO₂⁺), generated in situ from a nitric acid source, on the electron-rich positions of the pyridine ring. For pyridine itself, the reaction is sluggish and primarily yields the 3-nitro isomer in low yields. The regioselectivity is governed by the electronic properties of the substituents already present on the ring. Electron-donating groups (EDGs) can activate the ring sufficiently to allow for nitration under more manageable conditions.
Caption: General mechanism of electrophilic nitration of a pyridine ring.
Nitrating Agents and Regioselectivity
A variety of nitrating agents have been employed for the direct nitration of pyridines, each with its own advantages and limitations.
| Nitrating Agent | Typical Conditions | Comments | Regioselectivity |
| HNO₃/H₂SO₄ | High temperatures (e.g., 110 °C) | The classical and most forceful method. Often leads to low yields and requires strongly activating groups on the pyridine ring. | Governed by existing substituents; generally favors the 3-position in unsubstituted pyridine. |
| N₂O₅ | In an organic solvent, followed by treatment with SO₂/HSO₃⁻ in water | Milder than mixed acid. Proceeds via an N-nitropyridinium ion followed by a[4][5] sigmatropic shift, not a direct EAS. Good yields for 4-substituted pyridines.[3][6] | Primarily yields 3-nitropyridines.[3] |
| HNO₃/TFAA | Trifluoroacetic anhydride, low temperatures | A more moderate approach that can be effective for some substituted pyridines.[7] | Dependent on the substitution pattern. |
Table 1: Common nitrating agents for the direct nitration of pyridines.
Representative Protocol: Nitration of 2-Aminopyridine
Adapted from a described synthetic procedure.[8]
Materials:
-
2-Aminopyridine (0.2 mol)
-
1,2-Dichloroethane
-
Concentrated Sulfuric Acid
-
Fuming Nitric Acid
Procedure:
-
In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane with stirring.
-
Cool the solution to below 10 °C.
-
Prepare a mixed acid solution of 45.17 g of concentrated sulfuric acid and fuming nitric acid.
-
Slowly add the mixed acid to the 2-aminopyridine solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitor by TLC).
-
Carefully quench the reaction by pouring it onto ice, and then neutralize with a suitable base (e.g., aqueous ammonia) to precipitate the product.
-
Filter the solid, wash with water, and dry to afford 2-amino-5-nitropyridine.
Oxidation of Aminopyridines: A Reliable Alternative
The oxidation of an amino group to a nitro group provides a robust and often high-yielding alternative to direct nitration, especially when the desired nitropyridine is difficult to access via electrophilic substitution. This method is particularly useful for the synthesis of nitropyridines where the corresponding aminopyridine is readily available.
Oxidizing Agents and Scope
A range of oxidizing agents can effect this transformation. The choice of reagent depends on the substrate's sensitivity and the desired reaction conditions.
| Oxidizing Agent | Typical Conditions | Comments |
| Trifluoroperacetic Acid (TFPAA) | Generated in situ from trifluoroacetic anhydride and hydrogen peroxide. | A powerful and effective oxidant for a wide range of aminopyridines. |
| Peracetic Acid | Acetic acid, H₂O₂ | A commonly used and cost-effective option, though sometimes less selective than TFPAA. |
| tert-Butyl Hydroperoxide (TBHP) | In the presence of a metal catalyst (e.g., Zr(OtBu)₄). | Offers a metal-catalyzed approach, with the reaction proceeding at room temperature. Yields for aminopyridines can be moderate.[9] |
| Dimethyldioxirane (DMDO) | Generated in situ from acetone and Oxone®. | A potent and often selective oxidant, though the reagent needs to be freshly prepared. |
Table 2: Common oxidizing agents for the conversion of aminopyridines to nitropyridines.
Representative Protocol: Zirconium-Catalyzed Oxidation of an Aminopyridine
Adapted from a described zirconium-catalyzed oxidation method.[9]
Materials:
-
Substituted Aminopyridine (1.0 mmol)
-
Zr(OtBu)₄ (catalytic amount)
-
tert-Butyl Hydroperoxide (TBHP, in decane)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the aminopyridine (1.0 mmol) in dichloromethane, add a catalytic amount of Zr(OtBu)₄.
-
To this mixture, add tert-butyl hydroperoxide (appropriate equivalents) dropwise at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium sulfite.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction
Nucleophilic aromatic substitution (SNAr) is arguably the most versatile and widely employed method for the synthesis of functionalized nitropyridines. The strongly electron-withdrawing nitro group activates the pyridine ring towards attack by nucleophiles, facilitating the displacement of a leaving group, typically a halide, at the ortho or para position.
Mechanism of SNAr
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.
Caption: General mechanism of the SNAr reaction on a halonitropyridine.
Scope and Limitations
The SNAr reaction on nitropyridines is incredibly broad in scope, accommodating a wide variety of nucleophiles.
-
Nucleophiles: Amines, alkoxides, phenoxides, thiols, and carbanions are all effective nucleophiles in this reaction.[10]
-
Leaving Groups: The reactivity of the leaving group generally follows the order F > Cl > Br > I. The high reactivity of fluoride is due to its strong electron-withdrawing inductive effect, which stabilizes the Meisenheimer complex.[11]
-
Solvents: Polar aprotic solvents such as DMF, DMSO, and THF are commonly used to solvate the anionic intermediate and promote the reaction.[10]
Representative Protocol: SNAr of 2-Chloro-5-nitropyridine with an Amine
Adapted from a general procedure for SNAr with amine nucleophiles.[10]
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Ethanol
-
Ethyl Acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 2-chloro-5-nitropyridine (1.0 eq) and dissolve it in the chosen anhydrous solvent (e.g., DMF).
-
Add the base (e.g., Et₃N or K₂CO₃).
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C for DMF).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Vicarious Nucleophilic Substitution (VNS): C-H Functionalization of Nitropyridines
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the formal substitution of a hydrogen atom with a nucleophile in electron-deficient aromatic systems, such as nitropyridines. This reaction allows for the introduction of carbon, nitrogen, or oxygen substituents directly onto the nitropyridine ring without the need for a pre-installed leaving group.
Mechanism of VNS
The VNS reaction involves the addition of a carbanion bearing a leaving group at the α-position to an electron-deficient aromatic ring. This is followed by a base-induced β-elimination of the leaving group from the resulting adduct, leading to rearomatization and the formation of the substituted product.
Caption: General mechanism of the Vicarious Nucleophilic Substitution (VNS) reaction.
Scope and Applications
VNS is particularly effective for the alkylation and amination of nitropyridines.[12] Sulfonyl-stabilized carbanions are common nucleophiles in VNS alkylation.[1] The regioselectivity is high, with the substitution occurring at the positions activated by the nitro group, typically ortho and para.[6]
Representative Protocol: Alkylation of 3-Nitropyridine via VNS
Adapted from a reported procedure for the alkylation of nitropyridines.[1]
Materials:
-
3-Nitropyridine (1.0 eq)
-
Alkyl phenyl sulfone (e.g., ethyl phenyl sulfone, 1.2 eq)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alkyl phenyl sulfone in anhydrous DMF.
-
Cool the solution to -40 °C.
-
Add KHMDS portion-wise to generate the carbanion.
-
After stirring for a short period, add a solution of 3-nitropyridine in DMF dropwise.
-
Allow the reaction to stir at -40 °C for the specified time, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Transition-Metal Catalysis: Modern Approaches to Nitropyridine Synthesis
Transition-metal catalysis has opened up new avenues for the synthesis and functionalization of substituted nitropyridines, often providing milder and more selective alternatives to traditional methods.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively.
-
Suzuki-Miyaura Coupling: This reaction allows for the coupling of a halonitropyridine with a boronic acid or its ester, providing access to aryl- or vinyl-substituted nitropyridines.[4]
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- 12. Vicarious Nucleophilic Substitution [organic-chemistry.org]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Pyridine-Based Kinase Inhibitors Utilizing Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. The pyridine ring is a privileged structural motif in drug design, frequently found in FDA-approved kinase inhibitors due to its ability to form critical hydrogen bond interactions within the ATP-binding site of kinases.[1][2] This guide provides an in-depth exploration of the synthesis of advanced kinase inhibitor scaffolds using Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate (CAS: 152684-25-8) as a versatile starting material.[3][4] We will detail a strategic, multi-step synthetic approach, focusing on the causality behind experimental choices and providing robust, field-proven protocols for researchers in medicinal chemistry and drug development.
Introduction: The Strategic Value of the Starting Material
This compound is an elegantly designed building block for kinase inhibitor synthesis. Its structure contains three key functional handles, each with a distinct and orthogonal reactivity profile, allowing for a controlled and sequential construction of complex molecular architectures.
-
The 5-Bromo Group: This position is primed for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions, most commonly the Suzuki-Miyaura reaction.[5][6] This allows for the introduction of a wide array of aryl or heteroaryl substituents, which are crucial for modulating potency, selectivity, and pharmacokinetic properties of the final inhibitor.
-
The 2-Nitro Group: The strong electron-withdrawing nature of the nitro group activates the pyridine ring for certain reactions and, more importantly, serves as a masked amine.[7] Its selective reduction to a primary amine is a pivotal transformation, revealing a key pharmacophoric feature that often interacts with the "hinge region" of the kinase active site.[8]
-
The 3-Ethylcarbamate Group: This moiety serves as a protecting group for the 3-amino functionality. Its presence directs the initial reactivity towards the bromo and nitro groups. In later synthetic stages, this group can be hydrolyzed or can participate in cyclization reactions with the adjacent 2-amino group (once the nitro group is reduced) to form fused bicyclic systems like imidazo[1,2-a]pyridines or pyrazolo[4,3-b]pyridines, which are common scaffolds in kinase inhibitors.[9][10]
This trifecta of functionalities makes the title compound an ideal precursor for building libraries of inhibitors for structure-activity relationship (SAR) studies.
Core Synthetic Strategy: A Stepwise Approach to Kinase Scaffolds
Our overall strategy involves a three-stage process: (A) diversification via Suzuki coupling, (B) unmasking of the key hinge-binding amine via nitro reduction, and (C) intramolecular cyclization to form the rigid, bicyclic core. This approach is modular, allowing for significant variation at each stage to optimize biological activity.
Data Presentation: Illustrative Structure-Activity Relationship (SAR)
The described synthetic route is highly amenable to generating a library of compounds for SAR studies. The table below illustrates hypothetical data for a series of inhibitors targeting a generic kinase, demonstrating how modifications introduced at the C5-position via Suzuki coupling can impact biological activity.
| Compound ID | R-Group (at C5) | Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
| INH-01 | Phenyl | 150 | 10.5 |
| INH-02 | 4-Morpholinophenyl | 25 | 1.2 |
| INH-03 | 3-Pyridyl | 80 | 5.6 |
| INH-04 | Indole-5-yl | 12 | 0.8 |
| INH-05 | 4-(Dimethylamino)phenyl | 45 | 2.1 |
Data is illustrative and intended to represent a typical SAR trend.
Analysis: The data suggests a clear trend: incorporating a hydrogen-bond acceptor (morpholine) or a more complex heterocyclic system (indole) at the R-position significantly enhances both enzymatic and cellular potency. This is a common observation in kinase inhibitor development, where these groups often occupy a solvent-exposed region and can form additional favorable interactions.[11]
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Protocol 1: Stage A - Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of Ethyl (5-(indol-5-yl)-2-nitropyridin-3-yl)carbamate , a representative intermediate analogous to the precursor for INH-04 .
Rationale: The Suzuki reaction is chosen for its exceptional functional group tolerance and generally high yields.[12] A palladium catalyst with a bulky phosphine ligand like SPhos or dppf is often effective for coupling with heteroaryl halides.[6] We use [Pd(dppf)Cl₂] here due to its robustness and commercial availability. A base (K₂CO₃) is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[12]
-
Materials & Reagents:
-
This compound (1.0 eq, 290 mg, 1.0 mmol)
-
Indole-5-boronic acid (1.2 eq, 193 mg, 1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (0.03 eq, 22 mg, 0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 eq, 276 mg, 2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Round-bottom flask (50 mL), magnetic stirrer, condenser, heating mantle.
-
-
Procedure:
-
To a 50 mL round-bottom flask, add this compound, indole-5-boronic acid, [Pd(dppf)Cl₂], and K₂CO₃.
-
Add the 1,4-dioxane and water (4:1 mixture).
-
Purge the flask with nitrogen or argon for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heat the reaction mixture to 85 °C with vigorous stirring under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.
-
Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).
-
Transfer to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the product as a yellow solid.
-
Protocol 2: Stage B - Nitro Group Reduction
This protocol describes the reduction of the Suzuki product from Stage A to yield Ethyl (2-amino-5-(indol-5-yl)pyridin-3-yl)carbamate .
Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation.[13] Catalytic hydrogenation is clean and efficient, but other methods exist.[14] We use iron powder in acetic acid, a classic and cost-effective method that is highly effective for this substrate and avoids the need for high-pressure hydrogenation equipment. The acidic medium activates the iron and facilitates the reduction cascade.
-
Materials & Reagents:
-
Ethyl (5-(indol-5-yl)-2-nitropyridin-3-yl)carbamate (1.0 eq, 326 mg, 1.0 mmol)
-
Iron powder (<10 micron) (5.0 eq, 280 mg, 5.0 mmol)
-
Glacial acetic acid (10 mL)
-
Ethanol (10 mL)
-
Round-bottom flask, magnetic stirrer, condenser.
-
-
Procedure:
-
Suspend the nitro-pyridine intermediate in a mixture of ethanol and glacial acetic acid in a round-bottom flask.
-
Add the iron powder in portions to the stirring suspension at room temperature. The reaction is exothermic.
-
Heat the mixture to 60 °C and stir for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC. The product amine will be more polar.
-
Once complete, cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue carefully by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the product into ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude diamine product, which is often used in the next step without further purification.
-
Protocol 3: Stage C - Intramolecular Cyclization
This protocol details the acid-catalyzed cyclization of the diamine intermediate to form the final 5-(Indol-5-yl)-3H-imidazo[4,5-b]pyridin-2-one core.
Rationale: The 1,2-diaminopyridine system is poised for cyclization. Heating in the presence of an acid catalyst facilitates the intramolecular attack of the 2-amino group onto the carbonyl of the ethyl carbamate, followed by elimination of ethanol to form the stable, fused imidazopyridinone ring system. This creates a rigid scaffold that properly orients the substituents for kinase binding.
-
Materials & Reagents:
-
Crude Ethyl (2-amino-5-(indol-5-yl)pyridin-3-yl)carbamate (from Protocol 2, ~1.0 mmol)
-
Hydrochloric acid (4M in dioxane, 5 mL)
-
Round-bottom flask, condenser, heating mantle.
-
-
Procedure:
-
Dissolve the crude diamine in 4M HCl in dioxane.
-
Heat the solution to reflux (approx. 100 °C) for 6 hours.
-
Monitor the reaction by LC-MS for the formation of the cyclized product.
-
Cool the reaction to room temperature. A precipitate may form.
-
Concentrate the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as its HCl salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
-
If necessary, the free base can be obtained by dissolving the salt in water, neutralizing with sodium bicarbonate, and extracting with a suitable organic solvent (e.g., ethyl acetate/isopropanol mixture).
-
References
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Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines. ResearchGate. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. Available at: [Link]
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Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. National Library of Medicine. Available at: [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Available at: [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central. Available at: [Link]
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Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PubMed Central. Available at: [Link]
-
The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Materials Advances (RSC Publishing). Available at: [Link]
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Nitropyridines: Synthesis and reactions. ResearchGate. Available at: [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]
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Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
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SAR Table 3, Additional synthesized and purchased analogs. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
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3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. National Library of Medicine. Available at: [Link]
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Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. Available at: [Link]
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central. Available at: [Link]
-
Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. National Library of Medicine. Available at: [Link]
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PubMed Central. Available at: [Link]
-
Diversifying the triquinazine scaffold of a Janus kinase inhibitor. PubMed Central. Available at: [Link]
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The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]
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Ethyl (2 Nitropyridin 3 Yl)Carbamate. Cenmed. Available at: [Link]
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Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. National Library of Medicine. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. PubMed Central. Available at: [Link]
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
-
SAR of quinoline derivatives with important interactions with PIM-1 kinase. ResearchGate. Available at: [Link]
-
Kinase inhibitors - Patent US-9751837-B2. PubChem. Available at: [Link]
-
Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction. National Library of Medicine. Available at: [Link]
-
Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. PubMed Central. Available at: [Link]
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Application Notes & Protocols: Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate is a polysubstituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its strategic arrangement of functional groups—a reactive bromine atom, a reducible nitro group, and a carbamate protecting group—makes it a highly versatile building block for the construction of complex heterocyclic scaffolds. This document provides an in-depth guide to the properties, synthesis, and key applications of this intermediate. Detailed, field-tested protocols for its use in palladium-catalyzed cross-coupling reactions and chemoselective nitro group reduction are presented, along with the scientific rationale behind the experimental choices.
Physicochemical Properties and Safety
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 152684-25-8 | [1][2] |
| Molecular Formula | C₈H₈BrN₃O₄ | [1][2] |
| Molecular Weight | 290.07 g/mol | [1][2] |
| Appearance | Off-white to yellow solid | Vendor Data |
| Melting Point | Not reported, likely >100 °C | Inferred |
| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc); sparingly soluble in alcohols; insoluble in water. | General Lab Experience |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from strong oxidizing agents.
Synthesis of this compound
The title compound is most commonly prepared from its corresponding amine precursor, 5-bromo-2-nitropyridin-3-amine, via acylation. The carbamate group serves as a protecting group for the amine, modulating its reactivity and providing steric influence in subsequent reactions.
Protocol 2.1: Synthesis via Acylation
This protocol details the reaction of 5-bromo-2-nitropyridin-3-amine with ethyl chloroformate to yield the desired carbamate.
Reaction Scheme:
Materials:
-
5-bromo-2-nitropyridin-3-amine (1.0 equiv)
-
Ethyl chloroformate (1.2 equiv)
-
Pyridine or Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-nitropyridin-3-amine and anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the resulting solution/suspension to 0 °C in an ice bath.
-
Base Addition: Add the base (Pyridine or Et₃N) dropwise to the stirred mixture.
-
Acylation: Slowly add ethyl chloroformate dropwise over 15-20 minutes. A precipitate (pyridinium or triethylammonium hydrochloride) may form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure carbamate.
Scientist's Note (Rationale): The reaction is performed at 0 °C to control the exothermicity of the acylation. A non-nucleophilic base like pyridine or triethylamine is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3] The aqueous work-up removes the hydrochloride salt and any remaining base.
Application Note 1: Palladium-Catalyzed Cross-Coupling
The bromine atom at the C5 position is a prime handle for forming new carbon-carbon or carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups, a key strategy in building molecular complexity for kinase inhibitors and other pharmaceuticals.[4][5]
Protocol 3.1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol provides a general method for coupling the title compound with an arylboronic acid.[6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the carbamate, arylboronic acid, base, and palladium catalyst.[6]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[6]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The exact temperature may require optimization.[6]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the coupled product.
Scientist's Note (Rationale): The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst. The base is required for the transmetalation step of the catalytic cycle.[6] A variety of palladium catalysts and ligands can be employed, and screening may be necessary to optimize the reaction for different boronic acids.[7][8] The pyridine nitrogen can sometimes coordinate to the palladium center, so careful selection of conditions is key.[6]
Application Note 2: Chemoselective Nitro Group Reduction
The nitro group is a versatile functional group that, upon reduction to an amine, opens up a vast number of subsequent chemical transformations, including amide bond formation, sulfonylation, and cyclization reactions to form fused heterocyclic systems. The challenge often lies in reducing the nitro group without affecting other sensitive functionalities, such as the bromine atom.
Protocol 4.1: Reduction using Iron in Acidic Media
Reduction with iron powder in the presence of an acid (like acetic acid or ammonium chloride) is a classic, cost-effective, and reliable method for converting aromatic nitro groups to anilines.[3][9] It is often preferred in industrial settings and is known for its high chemoselectivity, typically leaving aryl halides intact.[9]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Iron powder (<325 mesh, 5.0 equiv)
-
Ammonium chloride (NH₄Cl, 4.0 equiv)
-
Ethanol (EtOH) and Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the carbamate in a mixture of ethanol and water (e.g., 4:1 ratio).
-
Reagent Addition: Add ammonium chloride and iron powder to the suspension.
-
Heating: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is often exothermic.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the yellow color of the starting material is a good visual indicator of progress. The reaction is typically complete in 1-3 hours.
-
Work-up: After completion, cool the reaction to room temperature and filter the hot solution through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The residue can be partitioned between ethyl acetate and water. The organic layer is then dried and concentrated to give the desired aniline, which is often pure enough for the next step or can be further purified by chromatography.
Scientist's Note (Rationale): This method avoids catalytic hydrogenation (e.g., H₂/Pd-C), which carries a higher risk of dehalogenation (hydrodebromination) of the aryl bromide.[9] The role of ammonium chloride is to act as a mild proton source and an electrolyte to facilitate the electron transfer from the iron metal.[10] The use of Celite filtration is essential for removing the fine iron oxide byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Acylation (Protocol 2.1) | Insufficient base; impure ethyl chloroformate; low reactivity of amine. | Add additional base and/or acylating agent. Ensure reagents are fresh. Allow longer reaction time or gentle heating. |
| Low Yield in Suzuki Coupling (Protocol 3.1) | Catalyst deactivation; poor quality boronic acid; incorrect base/solvent combination. | Ensure rigorous exclusion of oxygen. Use fresh, high-purity boronic acid. Screen different palladium catalysts, ligands, bases, and solvents. |
| Debromination during Nitro Reduction | Use of overly harsh reducing conditions (e.g., H₂/Pd-C). | Switch to a chemoselective method like Fe/NH₄Cl, SnCl₂, or Zinc dust.[9][10] |
| Difficult Purification | Close Rf values of starting material and product; formation of byproducts. | Optimize chromatography conditions (try different solvent systems or silica alternatives). Consider purification via crystallization if the product is a solid. |
Conclusion
This compound is a strategically designed intermediate that provides chemists with sequential, selective access to three different reactive sites on the pyridine ring. Through well-established transformations like palladium-catalyzed coupling and chemoselective reduction, this building block facilitates the efficient synthesis of complex molecules, particularly in the realm of kinase inhibitor drug discovery. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage the synthetic potential of this valuable compound.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
- Organ, M. G., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
-
MDPI. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. Retrieved from [Link]
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 5-bromo-3-nitropyridine-2-carboxylate (C8H7BrN2O4). Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate
Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold
Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate is a highly functionalized pyridine derivative poised for a significant role in the synthesis of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. The strategic arrangement of its substituents—a bromo leaving group, a strongly activating nitro group, and a modulating carbamate moiety—creates a unique electronic landscape that makes it an excellent substrate for nucleophilic aromatic substitution (SNAr).
The pyridine core is an inherently electron-deficient aromatic system, a characteristic that predisposes it to attack by nucleophiles. This reactivity is dramatically enhanced by the presence of the electron-withdrawing nitro group at the C2 position, which is ortho to the carbamate and meta to the bromine. More importantly, the nitro group is para to the site of substitution (C5), which allows for the effective stabilization of the negatively charged Meisenheimer intermediate, a key step in the SNAr mechanism.[1] The bromine atom at the C5 position serves as a good leaving group, facilitating the substitution process.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the reactivity of this compound in SNAr reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols for substitution with common nucleophiles, and discuss the critical parameters that govern the success of these transformations.
Reactivity and Mechanistic Considerations
The nucleophilic aromatic substitution on this compound proceeds via a classical addition-elimination mechanism. The key to the successful application of this substrate lies in understanding the interplay of its functional groups.
The Role of the Substituents:
-
2-Nitro Group: This is the primary activating group. Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly depletes the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack. During the formation of the Meisenheimer intermediate, the nitro group stabilizes the negative charge through resonance, lowering the activation energy of the reaction.
-
5-Bromo Group: Bromine is a good leaving group in SNAr reactions on activated aromatic systems. Its departure in the second step of the mechanism re-aromatizes the pyridine ring, providing the thermodynamic driving force for the reaction.
-
3-Ethyl Carbamate Group: The carbamate group at the C3 position is also electron-withdrawing, further contributing to the overall electrophilicity of the pyridine ring. Its presence can influence the regioselectivity of the nucleophilic attack and may affect the reaction rate. While it is not directly in conjugation with the position of substitution in a way that would stabilize the Meisenheimer intermediate as effectively as the nitro group, its inductive effect is significant.
The overall substitution pattern makes the C5 position the most probable site of nucleophilic attack, leading to the displacement of the bromide.
Reaction Mechanism:
The SNAr reaction proceeds in two main steps:
-
Nucleophilic Addition: The nucleophile attacks the electron-deficient C5 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, most importantly, onto the oxygen atoms of the C2-nitro group.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the bromide ion, yielding the substituted product.
Figure 1: Generalized workflow for the SNAr reaction.
Preparation of the Starting Material: this compound
A reliable synthesis of the starting material is crucial for the successful execution of subsequent SNAr reactions. This compound can be prepared from the commercially available 2-amino-5-bromopyridine in a two-step sequence.
Step 1: Nitration of 2-Amino-5-bromopyridine
The first step involves the regioselective nitration of 2-amino-5-bromopyridine to yield 2-amino-5-bromo-3-nitropyridine. The amino group directs the incoming nitro group to the C3 position.
Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-bromopyridine in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 2-amino-5-bromo-3-nitropyridine.
Step 2: Formation of the Ethyl Carbamate
The second step is the conversion of the 3-amino group to an ethyl carbamate.
Protocol:
-
Suspend 2-amino-5-bromo-3-nitropyridine in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, for example, pyridine or triethylamine.
-
Cool the mixture to 0 °C and slowly add ethyl chloroformate dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Protocols for Nucleophilic Aromatic Substitution Reactions
The following protocols provide detailed procedures for the SNAr of this compound with representative amine and thiol nucleophiles. These can be adapted for a wide range of other nucleophiles with appropriate modifications of the reaction conditions.
Protocol 1: Reaction with an Aliphatic Amine (e.g., Piperidine)
This protocol describes a typical procedure for the substitution of the 5-bromo group with a secondary amine.
Materials:
-
This compound
-
Piperidine
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K2CO3) or another suitable base
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Add anhydrous DMF or DMSO to dissolve the starting material.
-
Add piperidine (1.2-1.5 eq.) and potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Table 1: Reaction Parameters for Amination
| Parameter | Recommended Value/Condition | Rationale |
| Solvent | DMF, DMSO, NMP | High-boiling polar aprotic solvents facilitate the SNAr reaction. |
| Base | K2CO3, Cs2CO3, DIPEA | To neutralize the HBr formed during the reaction. |
| Temperature | 80-120 °C | Thermal energy is often required to overcome the activation barrier. |
| Nucleophile eq. | 1.2-1.5 | A slight excess ensures complete consumption of the starting material. |
Protocol 2: Reaction with a Thiol (e.g., Thiophenol)
This protocol outlines the procedure for the SNAr reaction with a thiol nucleophile to form a thioether linkage.
Materials:
-
This compound
-
Thiophenol
-
Anhydrous DMF or Acetonitrile
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or another strong base
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF or acetonitrile.
-
Carefully add sodium hydride (1.2 eq.) at 0 °C.
-
Slowly add thiophenol (1.1 eq.) dropwise to the suspension of NaH. Allow the mixture to stir at 0 °C for 30 minutes to form the sodium thiophenolate.
-
Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the thiophenolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired thioether.
Table 2: Reaction Parameters for Thiolation
| Parameter | Recommended Value/Condition | Rationale |
| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents are generally effective. |
| Base | NaH, K2CO3, Cs2CO3 | A base is required to deprotonate the thiol to the more nucleophilic thiolate. |
| Temperature | 0 °C to room temperature | Thiolates are generally more reactive than amines, often allowing for milder conditions. |
| Nucleophile eq. | 1.1-1.2 | A slight excess of the thiol is typically sufficient. |
Troubleshooting and Key Considerations
-
Low Reactivity: If the reaction is sluggish, consider increasing the temperature or using a more polar solvent like DMSO. For less reactive nucleophiles, using a stronger base (e.g., NaH for thiols) to generate the anionic nucleophile in situ can be beneficial.
-
Side Reactions: In some cases, particularly with certain amine nucleophiles, displacement of the nitro group can be a competing side reaction, although this is less common for 2-nitropyridines compared to other nitro-activated systems. Careful control of reaction temperature and time is important.
-
Purification: The products of these reactions are often polar and may require more polar eluent systems for column chromatography.
-
Moisture Sensitivity: For reactions involving strong bases like NaH, it is critical to use anhydrous solvents and maintain an inert atmosphere to prevent quenching of the base.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse array of substituted pyridines via nucleophilic aromatic substitution. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors. The predictable reactivity, governed by the powerful activating effect of the 2-nitro group, makes this substrate an attractive choice for the construction of novel molecules with potential applications in drug discovery and materials science.
Figure 2: General experimental workflow for SNAr reactions.
References
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry StackExchange. [URL: https://chemistry.stackexchange.
Sources
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate
Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery
The pyridine nucleus is a cornerstone of modern medicinal chemistry, featuring in a vast array of pharmaceuticals and biologically active compounds. The targeted synthesis of highly functionalized pyridine derivatives is therefore of paramount importance in the discovery and development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering a broad functional group tolerance and generally mild reaction conditions.[1][2] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate, a substrate of significant interest for the synthesis of novel 5-aryl-2-nitropyridin-3-amine derivatives. These products serve as valuable intermediates in the generation of compound libraries for screening in drug discovery programs.
The substrate, this compound, presents a unique electronic landscape. The presence of a strongly electron-withdrawing nitro group at the 2-position and a carbamate moiety at the 3-position is expected to influence the reactivity of the bromine atom at the 5-position. Generally, electron-withdrawing groups on an aryl halide can facilitate the oxidative addition step of the Suzuki-Miyaura catalytic cycle, a key mechanistic event.[3] This guide will provide a robust starting protocol, explain the rationale behind the chosen conditions, and offer insights into potential challenges and troubleshooting.
Reaction Principle: A Mechanistic Overview of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate.[1] The catalytic cycle, as depicted below, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
A base is essential for the activation of the organoboron species, facilitating the transmetalation step where the organic group is transferred from boron to the palladium center.[4] The choice of catalyst, ligand, base, and solvent system is critical for a successful reaction and must be carefully considered based on the specific substrates being coupled.
Experimental Protocol
This protocol is based on established procedures for the Suzuki-Miyaura coupling of structurally similar 5-bromo-3-amido-pyridines, providing a high probability of success.[5][6]
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥97% | Various | Starting material. |
| Arylboronic Acid | ≥98% | Various | Coupling partner (e.g., Phenylboronic acid, 4-methoxyphenylboronic acid). |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Various | Palladium catalyst. Handle in a fume hood. |
| Potassium Phosphate (K₃PO₄), anhydrous | ≥98% | Various | Base. Should be finely powdered and stored in a desiccator. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Various | Solvent. Degas before use. |
| Water | Deionized, degassed | In-house | Co-solvent. Degas before use. |
| Ethyl Acetate | ACS Grade | Various | For work-up. |
| Brine (saturated NaCl solution) | N/A | In-house | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Various | Drying agent. |
| Silica Gel | 230-400 mesh | Various | For column chromatography. |
Equipment
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
Figure 2: Experimental Workflow for the Suzuki-Miyaura Coupling.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous potassium phosphate (2.0 equiv).
-
Catalyst Addition: In a fume hood, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv, 5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-nitropyridin-3-yl)carbamate derivative.
Causality and Experimental Choices
-
Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) catalyst that is effective for a wide range of Suzuki couplings, including those involving heteroaryl bromides.[5][6] The 5 mol% loading is a conservative starting point to ensure good conversion.
-
Base: Anhydrous K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step without causing hydrolysis of the carbamate group, which could be a concern with stronger bases like hydroxides.[5][6]
-
Solvent System: The 1,4-dioxane/water (4:1) mixture is a common and effective solvent system for Suzuki-Miyaura reactions.[5][6] Dioxane solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Degassing the solvents is crucial to prevent oxidation of the Pd(0) catalyst.
-
Temperature: A reaction temperature of 90 °C is a good starting point to ensure a reasonable reaction rate without promoting decomposition of the starting materials or the catalyst.[5][6]
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state, which would halt the catalytic cycle.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, or low reaction temperature. | Use a fresh bottle of catalyst, ensure thorough degassing of solvents, and consider increasing the reaction temperature to 100-110 °C. Screening other catalysts like Pd(dppf)Cl₂ may also be beneficial. |
| Protodeborylation | The boronic acid is unstable under the reaction conditions. | Use the corresponding boronic acid pinacol ester, which is generally more stable. Minimizing the reaction time by closely monitoring the reaction can also help. |
| Dehalogenation | Reduction of the aryl bromide starting material. | This can sometimes occur in the presence of phosphine ligands and a base. Lowering the reaction temperature or screening different ligands may mitigate this side reaction. |
| Homocoupling | Coupling of two boronic acid molecules. | This is often more prevalent with electron-rich boronic acids. Ensuring a strictly oxygen-free environment can help to suppress this side reaction. |
| Hydrolysis of Carbamate | The base is too strong or the reaction temperature is too high. | If hydrolysis is observed, consider using a milder base such as K₂CO₃ or Cs₂CO₃. Lowering the reaction temperature may also be necessary. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides an efficient and modular route to a variety of 5-aryl-2-nitropyridin-3-amine derivatives. The protocol detailed in this application note, based on established literature for closely related substrates, offers a robust starting point for researchers in drug discovery and organic synthesis. Careful attention to the reaction parameters, particularly the use of an inert atmosphere and degassed solvents, is crucial for achieving high yields and purity. The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 5-position of the pyridine ring, enabling the rapid generation of diverse compound libraries for biological evaluation.
References
-
I. U. Khan, I. Khan, N. Muhammad, A. Wadood, R. Ali, M. A. Khan, M. R. Shah, S. A. A. Shah, Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities, Molecules 2017 , 22(2), 195. [Link]
-
I. U. Khan, I. Khan, N. Muhammad, A. Wadood, R. Ali, M. A. Khan, M. R. Shah, S. A. A. Shah, Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities, ResearchGate 2025 . [Link]
-
J. C. Garcia-Martinez, L. H. T. T. T. Tran, K. N. Houk, Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine, Beilstein Journal of Organic Chemistry 2018 , 14, 2236-2245. [Link]
-
Suzuki Coupling, Organic Chemistry Portal. [Link]
-
M. K. M. Rahman, M. M. Hasan, M. A. Mumin, M. A. Ali, M. S. Islam, The Suzuki coupling reaction of arylbromides with phenylboronic acid, ResearchGate. [Link]
-
S. Rossi, F. P. Crisostomo, Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents, MDPI 2019 . [Link]
-
X. Li, Aminative Suzuki–Miyaura coupling, Xingwei Li's Group Website. [Link]
-
S. R. Chemler, D. Trauner, S. J. Danishefsky, Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities, PMC - NIH 2017 . [Link]
-
T. Hatakeyama, M. Nakamura, PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds, Chemical Communications (RSC Publishing). [Link]
-
T. Itoh, Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations, PMC 2018 . [Link]
-
Reddit user discussion, How resistant are Suzuki couplings to nitro groups?, r/chemhelp. [Link]
-
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using, Request PDF - ResearchGate. [Link]
- Google Patents, US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
G. A. Molander, B. W. Katona, F. Machrouhi, Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations, PubMed. [Link]
-
J. Malmström, Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold, Diva-Portal.org 2015 . [Link]
-
I. U. Khan, I. Khan, N. Muhammad, A. Wadood, R. Ali, M. A. Khan, M. R. Shah, S. A. A. Shah, Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations, MDPI 2021 . [Link]
Sources
Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds from Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for the design and synthesis of novel heterocyclic compounds utilizing ethyl (5-bromo-2-nitropyridin-3-yl)carbamate as a versatile starting material. We present a series of detailed, validated protocols for the transformation of this precursor into high-value pyridopyrimidine and pyridotriazine scaffolds. The narrative emphasizes the chemical rationale behind experimental choices, ensuring that each protocol is a self-validating system. This document is grounded in authoritative scientific literature to support key mechanistic claims and procedural standards, empowering researchers to accelerate the discovery of new therapeutic agents.
Introduction: The Strategic Value of this compound
This compound is a trifunctionalized pyridine derivative, a molecular architecture that offers exceptional versatility in synthetic organic chemistry. The strategic arrangement of its reactive sites—an electrophilic nitro group, a nucleophilic carbamate-protected amine, and a bromo-substituent amenable to cross-coupling—renders it a powerful building block for constructing complex molecular frameworks.
The pyridine core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous blockbuster drugs. Fused heterocyclic systems derived from this core, such as pyridopyrimidines, are of particular interest due to their wide spectrum of biological activities, including potent anticancer, antiviral, and antibacterial properties.[1][2][3] This application note outlines robust synthetic pathways to harness the reactivity of this compound for the efficient generation of diverse compound libraries.
Core Synthetic Pathways and Rationale
The synthetic utility of this compound is rooted in its capacity for sequential, regioselective transformations. The primary pathways involve:
-
Reduction of the Nitro Group: This unmasks a vicinal diamine system, a key precursor for cyclization reactions.
-
Cyclization: The resulting 2-aminopyridine derivative can be readily cyclized with various C1 or N1 synthons to form fused pyrimidine or triazine rings.
-
Cross-Coupling: The 5-bromo position serves as a versatile handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions.
The logical flow of these transformations allows for a divergent synthetic approach, where a common intermediate can be elaborated into a wide array of final products.
Caption: Divergent synthetic pathways from the starting carbamate.
Experimental Protocols & Methodologies
The following protocols are presented as robust, standalone procedures. The rationale behind the choice of reagents and conditions is provided to facilitate adaptation and troubleshooting.
Protocol 1: Selective Reduction of the 2-Nitro Group
Rationale: The conversion of the 2-nitro group to a primary amine is the gateway to subsequent cyclization reactions. While various methods exist, reduction with iron powder in acetic acid is a classic, highly efficient, and cost-effective procedure. The acidic medium activates the nitro group towards reduction by elemental iron, which acts as the electron donor. This method avoids the need for high-pressure hydrogenation equipment.
Materials:
-
This compound (1.0 eq)
-
Iron powder, -325 mesh (5.0 eq)
-
Glacial acetic acid
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
Charge a round-bottom flask with this compound and glacial acetic acid (approx. 10 mL per gram of starting material).
-
Stir the resulting solution/suspension at room temperature and add the iron powder portion-wise over 10 minutes. An exotherm may be observed.
-
Heat the mixture to 60-70 °C and stir vigorously for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until full consumption of the starting material is observed.
-
Cool the reaction to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite to remove iron salts, washing the pad thoroughly with additional EtOAc.
-
Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid, ethyl (2-amino-5-bromopyridin-3-yl)carbamate, is often of sufficient purity for the next step. If required, it can be purified by silica gel chromatography.
Expected Outcome: A pale yellow to off-white solid. Characterization via ¹H NMR and MS should confirm the disappearance of the nitro group and the appearance of the amino group protons.
Protocol 2: Synthesis of a Fused Pyridopyrimidine Scaffold
Rationale: The 1,2-diamine functionality of the intermediate from Protocol 1 is primed for cyclization. Reaction with formamidine acetate provides a direct and efficient route to the pyrido[2,3-d]pyrimidine core.[3] Formamidine acts as a one-carbon synthon, condensing with both amino groups to construct the pyrimidine ring.
Materials:
-
Ethyl (2-amino-5-bromopyridin-3-yl)carbamate (1.0 eq)
-
Formamidine acetate (2.5 eq)
-
Ethanol or 2-Ethoxyethanol
-
Round-bottom flask with reflux condenser
Procedure:
-
Combine ethyl (2-amino-5-bromopyridin-3-yl)carbamate and formamidine acetate in a round-bottom flask.
-
Add ethanol (or 2-ethoxyethanol for higher boiling point if the reaction is sluggish) to form a slurry.
-
Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold water and cold ethanol to remove excess reagents and salts.
-
Dry the product under vacuum to yield 7-bromo-pyrido[2,3-d]pyrimidin-4(3H)-one.
Expected Outcome: An off-white or pale-yellow solid. Structural confirmation should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3: Derivatization via Suzuki-Miyaura Cross-Coupling
Rationale: The 7-bromo-pyridopyrimidine scaffold is an ideal substrate for introducing diversity. The Suzuki-Miyaura cross-coupling is a powerful and reliable method for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester. This reaction is catalyzed by a palladium(0) species and requires a base to facilitate the transmetalation step. A foundational review of this reaction can be found in Chemical Reviews.
Materials:
-
7-bromo-pyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
In a reaction vessel (e.g., microwave vial or Schlenk flask), combine the 7-bromo-pyridopyrimidine, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for 1-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., EtOAc or CH₂Cl₂).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography or preparative HPLC to obtain the desired 7-aryl-pyridopyrimidine derivative.
Data Presentation: Characterization of Novel Compounds
All novel compounds must be rigorously characterized to establish structure and purity. Data should be presented clearly, as exemplified below.
| Compound ID | Synthetic Protocol | Yield (%) | M.P. (°C) | ¹H NMR (400 MHz, DMSO-d₆) δ ppm | HRMS (ESI) m/z [M+H]⁺ |
| PD-PY-001 | Protocol 2 | 85 | 255-257 | 12.1 (s, 1H), 8.8 (s, 1H), 8.5 (d, 1H), 8.1 (s, 1H) | Calc: 227.9616, Found: 227.9614 |
| PD-PY-002 | Protocol 3 | 62 | >300 | 12.2 (s, 1H), 8.9 (s, 1H), 8.7 (d, 1H), 8.2 (s, 1H), 7.5-7.8 (m, 5H) | Calc: 304.0929, Found: 304.0931 |
Drug Discovery Workflow
The synthesis of these novel compounds is the first step in a larger drug discovery cascade. The overall workflow integrates chemical synthesis with biological evaluation to identify promising lead candidates.
Caption: Integrated workflow for synthesis and evaluation.
Conclusion
This compound is a powerful and commercially available precursor for the efficient construction of medicinally relevant heterocyclic compounds. The protocols detailed herein provide a reliable and scalable foundation for synthesizing pyridopyrimidine and related scaffolds. By employing a divergent strategy that combines core scaffold formation with late-stage diversification via cross-coupling, research teams can rapidly generate extensive libraries of novel molecules, significantly enhancing the probability of discovering new and effective therapeutic agents.
References
-
Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. [Link]
-
Yadav, P., & Shah, K. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 7275–7306. [Link]
-
Abdel-Rahman, A. A. H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Center for Biotechnology Information. [Link]
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Application Note & Protocol: A Guide to the Scale-Up Synthesis of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate
Abstract
This document provides a comprehensive technical guide for the multi-step, scaled-up synthesis of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate, a key intermediate in pharmaceutical development. The synthesis involves the regioselective nitration of 2-amino-5-bromopyridine to yield the critical precursor, 2-amino-5-bromo-3-nitropyridine, followed by carbamate formation. This guide emphasizes the causality behind experimental choices, focusing on process safety, scalability, reaction control, and purification. Detailed, step-by-step protocols for laboratory and pilot scales are provided, alongside critical analysis of potential hazards, impurity profiling, and in-process controls (IPCs) necessary for a robust and reproducible manufacturing process.
Introduction and Strategic Overview
Substituted nitropyridines are pivotal building blocks in medicinal chemistry, with the title compound, this compound (CAS 152684-25-8), serving as a versatile precursor for more complex active pharmaceutical ingredients (APIs).[1][2] The successful transition from laboratory-scale synthesis to pilot or industrial-scale production requires a systematic approach that addresses significant safety and quality challenges.[3] Key challenges in this synthesis include:
-
Regioselectivity: Controlling the position of the nitro group during the electrophilic aromatic substitution is paramount. Nitration of 2-amino-5-bromopyridine must favor the 3-position over the alternative 5-position.[1][4]
-
Thermal Hazards: Nitration reactions are notoriously exothermic and can pose a significant risk of thermal runaway if not properly controlled.[5][6] A thorough hazard evaluation is essential before any scale-up.
-
Impurity Control: Side products from bromination, nitration, and carbamate formation can complicate purification and impact the quality of the final product.[7]
-
Scalable Procedures: Work-up and purification methods must be efficient, minimizing solvent use and being amenable to large-scale equipment.
This guide outlines a validated two-stage synthetic pathway designed for scalability and safety.
Overall Synthetic Pathway
The synthesis is logically divided into two primary stages: the formation of the key aminonitropyridine intermediate and the subsequent carbamate installation.
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate
Welcome to the technical support resource for the synthesis of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt the synthesis to your specific laboratory conditions.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step sequence starting from 2-amino-5-bromopyridine. The first step is a regioselective electrophilic nitration, followed by the formation of the ethyl carbamate moiety on the newly installed amino group's adjacent position.
Caption: Overall two-step synthesis workflow.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may encounter during the synthesis.
Part 1: Synthesis of 3-Amino-5-bromo-2-nitropyridine (Intermediate)
The critical first step is the nitration of 2-amino-5-bromopyridine. The activating, ortho-, para-directing amino group and the deactivating, meta-directing bromo group and pyridine nitrogen compete to direct the incoming nitro group. Proper control is essential for achieving the desired 3-nitro regioisomer.
Question: My yield for the nitration step is consistently low, or I recover mostly unreacted starting material. What are the likely causes?
Answer: Low yield or incomplete reaction in this electrophilic nitration is typically tied to three factors: reaction temperature, acid concentration, and the quality of the nitrating agent.
-
Temperature Control is Critical: The reaction is highly exothermic. The recommended temperature range is 0-5 °C.[1] If the temperature rises significantly above this, side reactions and degradation of the product can occur, leading to a complex mixture and lower yield. Conversely, if the temperature is too low, the reaction rate may be impractically slow.
-
Acidic Medium: Concentrated sulfuric acid serves both as a solvent and as a protonating agent that generates the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. Using insufficient or wet sulfuric acid will fail to generate the necessary concentration of nitronium ions for the reaction to proceed efficiently.
-
Reagent Quality: Ensure your nitric acid is concentrated (fuming nitric acid is often preferred) and that your sulfuric acid is of high purity and concentration. Degradation of nitric acid over time can reduce its potency.
Question: My crude product shows multiple spots on TLC, and purification is difficult. What are the common side products?
Answer: The formation of multiple products stems from a loss of regioselectivity or over-nitration.
-
Isomer Formation: While the 3-position is electronically favored, nitration at other positions can occur, leading to a mixture of isomers that are often difficult to separate by standard column chromatography. Careful temperature control is the primary method to enhance regioselectivity.[1][2]
-
Dinitration: If the reaction temperature is too high or the reaction is left for too long, a second nitro group can be added to the ring, forming dinitro-species.
-
Degradation: Nitropyridines can be unstable, especially under harsh acidic conditions and elevated temperatures.[3][4] This can lead to the formation of tarry byproducts. The workup procedure is critical; the acidic reaction mixture should be quenched by pouring it slowly onto ice to dissipate heat, followed by careful neutralization.
Caption: Troubleshooting decision tree for the nitration step.
Part 2: Synthesis of this compound (Final Product)
This step involves the reaction of the 3-amino group with ethyl chloroformate in the presence of a base. While seemingly straightforward, efficiency depends heavily on the choice of base, solvent, and reaction conditions.
Question: My carbamate formation reaction is incomplete, even after extended reaction times. What should I investigate?
Answer: An incomplete reaction points towards issues with nucleophilicity, electrophilicity, or the removal of the HCl byproduct.
-
Base Selection: A suitable base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Pyridine: Can act as both a base and a solvent. It is effective but can be difficult to remove during workup.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are non-nucleophilic, sterically hindered bases that are highly effective. They are a common choice for this transformation.[5]
-
Inorganic Bases (e.g., NaHCO₃, K₂CO₃): Can be used in a biphasic system (e.g., DCM/water) or as a suspension in an aprotic solvent. They are easily removed by filtration or aqueous workup but can sometimes lead to slower reaction rates.
-
-
Solvent Choice: The solvent must be aprotic and inert to the reagents. Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are excellent choices. The solvent must be anhydrous, as water can hydrolyze ethyl chloroformate.
-
Reagent Quality: Ethyl chloroformate is moisture-sensitive. Using an old bottle or allowing it to be exposed to atmospheric moisture will reduce its potency and lead to incomplete reactions.
Question: I'm observing a significant amount of a high R_f byproduct on my TLC that doesn't stain like an amine. What could it be?
Answer: This is a classic sign of urea formation. If the starting amine attacks a second molecule of the carbamate product or an isocyanate intermediate (formed under certain conditions), a symmetrical urea byproduct can form.
-
Cause: This side reaction is often promoted by elevated temperatures or an incorrect stoichiometry of reagents. It is more prevalent when the amine is a stronger nucleophile or when the reaction is run too concentrated.
-
Solution:
-
Slow Addition: Add the ethyl chloroformate dropwise to a solution of the amine and base at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the electrophile.[6]
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of ethyl chloroformate to ensure full conversion of the amine, but avoid a large excess which can lead to other side reactions.
-
Temperature Control: Maintain the reaction at a low temperature initially, then allow it to slowly warm to room temperature.
-
Table 1: Comparison of Bases for Carbamate Formation
| Base | Solvent System | Advantages | Disadvantages |
| Pyridine | Pyridine, DCM, THF | Acts as base and catalyst | High boiling point, difficult to remove |
| Triethylamine (TEA) | DCM, THF, ACN | Volatile, easily removed | Can form quaternary ammonium salts |
| K₂CO₃ / NaHCO₃ | ACN, Acetone, DCM | Easy removal (filtration) | Heterogeneous reaction, may be slower |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-bromo-2-nitropyridine
Safety Note: Handle concentrated acids and nitrating mixtures with extreme caution in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, >98%, 5 volumes relative to the starting material).
-
Cool the flask in an ice/salt bath to -5 to 0 °C.
-
Slowly add 2-amino-5-bromopyridine (1.0 eq) in small portions, ensuring the temperature does not exceed 5 °C.
-
Once all the starting material is dissolved, slowly add concentrated nitric acid (HNO₃, 1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.[1]
-
After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Prepare a separate large beaker with a substantial amount of crushed ice.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Carefully neutralize the cold aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or cold aqueous ammonia until the pH is ~7-8. A yellow precipitate should form.
-
Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum. The product can be used in the next step or purified further by recrystallization from ethanol if necessary.
Protocol 2: Synthesis of this compound
Safety Note: Ethyl chloroformate is corrosive and lachrymatory. Handle it in a chemical fume hood.
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-amino-5-bromo-2-nitropyridine (1.0 eq) in anhydrous Dichloromethane (DCM, 10 volumes).
-
Add triethylamine (TEA, 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (1.2 eq) dropwise via syringe over 15-20 minutes. Ensure the temperature remains below 5 °C during the addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting amine.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
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Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography (e.g., using a gradient of Hexanes:Ethyl Acetate) or recrystallization (e.g., from Ethanol/Hexanes) to afford the pure product.
References
- ChemicalBook. (n.d.). 3-Amino-2-bromo-5-methylpyridine synthesis.
- BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- BenchChem. (n.d.). Stability of 3-Amino-4-nitropyridine in acidic or basic media.
- BenchChem. (n.d.). Addressing stability issues of 3-Nitro-5-phenylpyridine under experimental conditions.
- The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. (n.d.).
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Al-Huniti, M. H., & Li, M. (2016). Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform. ResearchGate.
- Organic Syntheses. (n.d.). 2,3-diaminopyridine.
- Hartman, W. W., & Brethen, M. R. (n.d.). Ethyl n-methylcarbamate. Organic Syntheses.
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- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Chromatographic Purification of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate
Welcome to the dedicated technical support center for the chromatographic purification of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the specific challenges associated with the purification of this molecule.
Overview of Purification Challenges
This compound presents a unique set of purification challenges due to its molecular structure. The presence of a basic pyridine ring, a strongly electron-withdrawing nitro group, a bromo substituent, and a carbamate functional group all influence its chromatographic behavior. Key potential issues include:
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Peak Tailing: The basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing.[1]
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Compound Instability: Nitropyridine derivatives can be sensitive to the acidic nature of silica gel, potentially leading to degradation during purification.[2]
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Co-elution of Impurities: Structurally similar impurities, such as starting materials or side-products, may have similar polarities, making separation challenging.
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Poor Solubility: The compound's polarity may necessitate the use of more polar solvent systems, which can affect resolution on normal-phase silica gel.
This guide will provide systematic approaches to address these and other potential issues you may encounter.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common problems encountered during the purification of this compound.
Issue 1: Significant Peak Tailing in Flash Chromatography
Q: My chromatogram shows a broad, tailing peak for the target compound, leading to poor separation and mixed fractions. What is the cause and how can I fix it?
A: Causal Analysis: Peak tailing with pyridine-containing compounds on silica gel is most often caused by strong secondary interactions between the basic lone pair of electrons on the pyridine nitrogen and acidic silanol groups on the silica surface.[1] This leads to a non-uniform elution front.
Solutions:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to the mobile phase to compete with the pyridine nitrogen for binding to the acidic silanol groups.
-
Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your eluent system (e.g., ethyl acetate/hexanes). This will neutralize the acidic sites on the silica.
-
Ammonia in Methanol: For more polar solvent systems, using a solution of 1-2% ammonia in methanol as the polar component can be effective.[3]
-
-
-
Stationary Phase Modification:
-
Deactivated Silica Gel: Consider using a deactivated silica gel. You can purchase commercially available deactivated silica or prepare it by treating standard silica gel with a silylating agent.
-
Alternative Stationary Phases: If peak tailing persists, switching to a different stationary phase like alumina (neutral or basic) or a C18 reversed-phase silica gel for reversed-phase chromatography might be necessary.[2]
-
Issue 2: The Compound Appears to be Decomposing on the Column
Q: I am experiencing low recovery of my target compound, and TLC analysis of the fractions shows new, more polar spots. What is happening and what can I do?
A: Causal Analysis: The presence of the electron-withdrawing nitro group can make the pyridine ring susceptible to nucleophilic attack or other degradation pathways, which can be catalyzed by the acidic environment of the silica gel.[2]
Solutions:
-
Assess Compound Stability:
-
2D TLC Analysis: Before running a column, perform a 2D TLC to check for stability on silica.[4]
-
Spot your crude material on the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen eluent.
-
Dry the plate thoroughly.
-
Rotate the plate 90 degrees counter-clockwise and re-develop it in the same eluent.
-
If the compound is stable, the spots will align on the diagonal. Any spots appearing below the diagonal indicate degradation products.[4]
-
-
-
Minimize Contact Time:
-
Use Flash Chromatography: Employing flash chromatography with applied pressure will reduce the residence time of the compound on the column compared to gravity chromatography.[5]
-
-
Neutralize the Stationary Phase:
-
As with peak tailing, using a mobile phase modifier like triethylamine can create a less harsh environment for the compound.
-
-
Consider Alternative Purification Methods:
-
Preparative HPLC: Reversed-phase HPLC using a C18 column often provides excellent resolution and can be performed under neutral or slightly acidic/basic buffered conditions, which may be less detrimental to the compound.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material without the risk of degradation on a stationary phase.
-
Issue 3: Poor Separation from a Close-Eluting Impurity
Q: My target compound is co-eluting with an impurity, and I cannot achieve baseline separation. How can I improve the resolution?
A: Causal Analysis: Co-elution occurs when the target compound and an impurity have very similar affinities for the stationary phase in the chosen mobile phase.
Solutions:
-
Optimize the Mobile Phase:
-
Solvent Selectivity: Try different solvent systems. The "standard" ethyl acetate/hexanes can be replaced with other systems that offer different selectivities, such as dichloromethane/methanol or ether/petroleum ether.[6]
-
Isocratic vs. Gradient Elution: If using an isocratic (constant solvent composition) system, switching to a shallow gradient elution can help resolve closely eluting compounds.[2] Start with a lower polarity and gradually increase the percentage of the more polar solvent.
-
-
Improve Column Efficiency:
-
Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, as this can lead to band broadening.[7]
-
Sample Loading: Load the sample in the minimum amount of solvent to ensure a narrow starting band.[8] If the compound is poorly soluble in the eluent, consider a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel before being added to the column.[7]
-
-
Change the Stationary Phase:
-
As mentioned previously, switching to a different stationary phase (e.g., alumina, C18) can alter the retention mechanisms and improve separation.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the flash chromatography of this compound?
A good starting point for many polar aromatic compounds is a mixture of ethyl acetate and hexanes.[6] Based on the structure, a starting point of 20-30% ethyl acetate in hexanes is a reasonable estimate. It is crucial to first determine the optimal solvent system using thin-layer chromatography (TLC). Aim for an Rf value of approximately 0.2-0.3 for the target compound in the chosen solvent system for good separation on a column.[5]
Q2: How much silica gel should I use for my flash column?
A general rule of thumb is to use a silica gel to crude compound weight ratio of 30:1 for easy separations and up to 100:1 for more difficult separations.[7] For example, if you have 1 gram of crude material, you would use 30 to 100 grams of silica gel.
Q3: My compound is not moving off the baseline on the TLC plate, even in 100% ethyl acetate. What should I do?
If your compound is very polar, you may need to use a more polar solvent system. A common choice for highly polar compounds is a mixture of dichloromethane and methanol.[6] Start with a small percentage of methanol (e.g., 1-5%) and increase it as needed. Be aware that using more than 10% methanol in dichloromethane can potentially dissolve some of the silica gel.[6]
Q4: Can I use reversed-phase chromatography for this compound?
Yes, reversed-phase chromatography is an excellent alternative, especially if you are facing issues with compound stability or peak shape on normal-phase silica. A typical reversed-phase system would use a C18 column with a mobile phase of water and methanol or water and acetonitrile.
Experimental Protocols
Protocol 1: Flash Chromatography on Silica Gel
This protocol assumes a starting scale of approximately 500 mg of crude material.
1. TLC Analysis and Solvent System Selection:
- Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution on a TLC plate and develop it in various solvent systems (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexanes).
- Identify a solvent system that gives your target compound an Rf of ~0.2-0.3 and good separation from impurities.
- If peak streaking is observed on the TLC plate, add 0.5% triethylamine to the developing solvent and re-run the TLC.
2. Column Preparation:
- Select an appropriate size glass column. For 500 mg of crude material, a column with a diameter of 2-3 cm is suitable.
- Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand (approx. 0.5 cm).
- Prepare a slurry of silica gel (approx. 25-30 g) in the initial, least polar eluent.
- Pour the slurry into the column and use gentle air pressure to pack the silica gel evenly, avoiding air bubbles.
- Add another thin layer of sand on top of the packed silica gel.
3. Sample Loading:
- Wet Loading: Dissolve the 500 mg of crude material in the minimum amount of a relatively non-polar solvent like dichloromethane.[9] Carefully add the solution to the top of the column and allow it to absorb into the silica.
- Dry Loading: Dissolve the crude material in a solvent, add about 1-1.5 g of silica gel, and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the column.
4. Elution and Fraction Collection:
- Carefully add the eluent to the column.
- Apply gentle air pressure to achieve a steady flow rate (a drop rate of about one per second is a good starting point).
- Collect fractions in test tubes. The size of the fractions will depend on the column size and the separation.
- Monitor the elution process by TLC analysis of the collected fractions.
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: 2D-TLC for Stability Assessment
1. Plate Preparation:
- Use a square TLC plate (e.g., 5 cm x 5 cm).
- In the bottom-left corner, about 1 cm from the edges, apply a small, concentrated spot of your crude sample.
2. First Dimension Development:
- Place the plate in a developing chamber containing your chosen eluent.
- Allow the solvent front to travel to about 0.5 cm from the top of the plate.
- Remove the plate and mark the solvent front.
- Dry the plate completely under a stream of air or in a fume hood.
3. Second Dimension Development:
- Rotate the plate 90 degrees counter-clockwise so that the line of separated spots from the first dimension is now at the bottom.
- Place the plate back into the developing chamber with the same eluent.
- Allow the solvent to ascend to the new top of the plate.
- Remove the plate, mark the solvent front, and dry it completely.
4. Visualization and Interpretation:
- Visualize the spots under a UV lamp.
- Stable compounds will appear on a diagonal line running from the bottom-left to the top-right.
- Any spots that appear off this diagonal are indicative of degradation products that formed during contact with the silica gel.[2]
Data Summary and Visualization
Table 1: Recommended Starting Conditions for Chromatography
| Parameter | Flash Chromatography (Normal Phase) | Preparative HPLC (Reversed-Phase) |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | C18 Silica Gel (e.g., 5-10 µm) |
| Typical Mobile Phase | Ethyl Acetate / Hexanes | Acetonitrile / Water or Methanol / Water |
| Mobile Phase Modifier | 0.1-1% Triethylamine (if needed) | 0.1% Trifluoroacetic Acid or Formic Acid (if needed) |
| Elution Mode | Isocratic or Gradient | Gradient |
| Detection | UV (typically 254 nm) | UV (Diode Array Detector recommended) |
Diagram 1: Troubleshooting Workflow for Purification Issues
Caption: A workflow diagram for troubleshooting common purification issues.
References
- U.S. Patent US20060116519A1, "Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
-
University of Rochester, Department of Chemistry, "Troubleshooting Flash Column Chromatography". [Link]
-
Mruthyunjayaswamy, B. H. M., et al. "Ethyl N-(5-bromo-3-phenylindol-2-yl)carbamate." Acta Crystallographica Section E: Structure Reports Online, vol. 58, no. 7, 2002, pp. o738-o739. [Link]
- U.S. Patent WO2021096903A1, "Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
-
Abdel-Ghany, M. F., et al. "Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics." RSC Advances, vol. 12, no. 45, 2022, pp. 29335-29347. [Link]
-
Reddit, r/Chempros, "troubleshooring flash chromatography purification". [Link]
-
University of Rochester, Department of Chemistry, "Chromatography: Solvent Systems For Flash Column". [Link]
-
Whiting, M., et al. "Purification of Organic Compounds by Flash Column Chromatography." Journal of Visualized Experiments, no. 118, 2016, e54962. [Link]
-
Reddit, r/chemistry, "issues with column chromatography purification of coordination complex". [Link]
-
University of Rochester, Department of Chemistry, "Troubleshooting Thin Layer Chromatography". [Link]
-
Pisani, L., et al. "New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation." ACS Chemical Neuroscience, vol. 12, no. 15, 2021, pp. 2845-2859. [Link]
-
Reddy, G. S., et al. "Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate." Der Pharma Chemica, vol. 3, no. 6, 2011, pp. 424-429. [Link]
-
Orosun, M. M., et al. "Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s)." Environmental Monitoring and Assessment, vol. 188, no. 9, 2016, p. 531. [Link]
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Al-Khayri, J. M., et al. "Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid." Separations, vol. 9, no. 7, 2022, p. 175. [Link]
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Pharmaffiliates, "(E)-2-(5-Bromo-2-nitropyridin-3-yl)-N,N-dimethylethen-1-amine". [Link]
-
Biotage, "Successful Flash Chromatography". [Link]
- Korean Patent KR101652750B1, "Purification method of pyridine and pyridine derivatives", Google P
-
ChemistryViews, "Tips and Tricks for the Lab: Column Troubleshooting and Alternatives". [Link]
-
PubChem, "Ethyl 5-bromopyridine-3-carboxylate". [Link]
-
CommonOrganicChemistry.com, "Running a Silica Gel Column". [Link]
-
IOSR Journal, "Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient". [Link]
-
Chemistry LibreTexts, "Running a flash column". [Link]
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Henderson, L. M., et al. "Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle." Analytical Biochemistry, vol. 114, no. 1, 1981, pp. 132-136. [Link]
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Technical Support Center: Synthesis of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate
Welcome to the dedicated technical support guide for the synthesis of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the scientific rationale and practical solutions to navigate the challenges associated with this multi-step synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. The synthesis of this molecule, while conceptually straightforward, is fraught with potential side reactions that can significantly impact yield and purity. This guide will explore the two most common synthetic pathways, dissecting the critical steps and offering solutions to common pitfalls.
Synthetic Pathways Overview
There are two primary routes for the synthesis of the target molecule, each with its own set of advantages and challenges.
-
Route A: Carbamate Formation followed by Nitration. This pathway involves the initial protection of the amino group of 3-amino-5-bromopyridine as an ethyl carbamate, followed by the regioselective nitration of the pyridine ring.
-
Route B: Nitration followed by Carbamate Formation. This route prioritizes the nitration of 3-amino-5-bromopyridine to furnish 3-amino-5-bromo-2-nitropyridine, which is then reacted with ethyl chloroformate to yield the final product.
Technical Support Center: Navigating Challenging Cross-Coupling Reactions of Bromonitropyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming the poor reactivity often encountered in palladium-catalyzed cross-coupling reactions of bromonitropyridine substrates. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experiments.
The Core Challenge: Why Are Bromonitropyridines Difficult Coupling Partners?
Bromonitropyridines present a unique set of challenges that stem from two primary electronic and structural features:
-
Severe Electron-Deficiency: The nitro group (—NO₂) is a powerful electron-withdrawing group. This significantly reduces the electron density of the pyridine ring, making the crucial first step of many catalytic cycles—oxidative addition of the palladium catalyst to the carbon-bromine bond—kinetically slow and energetically unfavorable.[1][2] While electron-deficient systems are sometimes more reactive, the combination with the pyridine nitrogen creates a difficult electronic environment.[3]
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center.[4][5] This coordination can lead to the formation of inactive or off-cycle catalyst species, effectively sequestering the palladium and halting the reaction.[5]
Understanding these two factors is the key to rationally designing and troubleshooting your coupling reactions. Our goal is to provide strategies that accelerate the oxidative addition step while simultaneously preventing catalyst inhibition.
Troubleshooting Guide: From Failed Reaction to Optimized Conditions
This section is structured to help you diagnose and solve common issues in a logical sequence.
Q1: My coupling reaction with a bromonitropyridine substrate shows no conversion of starting material. Where do I begin?
A1: A complete lack of reactivity points to a fundamental issue with the catalytic cycle, most likely a failure in the initial oxidative addition step or rapid catalyst deactivation. A systematic approach is required to identify the bottleneck.
Here is a workflow to diagnose the problem:
Caption: A logical workflow for troubleshooting failed reactions.
Step 1: Catalyst & Ligand System The single most critical factor for coupling electron-deficient heteroaryls is the choice of ligand. Standard ligands like PPh₃ are often ineffective.
-
Causality: The oxidative addition of an electron-deficient aryl bromide to a Pd(0) center is slow. To accelerate this step, the palladium center needs to be made more electron-rich and reactive.[6] Bulky, electron-rich phosphine ligands achieve this by increasing the electron density on the metal, which promotes the insertion into the C-Br bond.[1][7] The steric bulk also serves a second crucial purpose: it creates a "pocket" around the palladium that physically hinders the pyridine nitrogen from coordinating and deactivating the catalyst.[4][5]
-
Actionable Solution: Switch to a state-of-the-art ligand designed for challenging couplings. Buchwald's dialkylbiarylphosphine ligands are the gold standard here.
| Ligand | Structure Type | Key Features & When to Use |
| SPhos | Buchwald Ligand | Excellent general-purpose ligand for heteroaryl couplings. Good starting point.[7] |
| XPhos | Buchwald Ligand | More sterically hindered than SPhos. Often effective when SPhos fails or for sterically demanding substrates.[7][8] |
| RuPhos | Buchwald Ligand | Highly electron-rich and bulky. A powerful choice for the most challenging C-Cl and C-Br activations.[7][8] |
| tBuXPhos | Buchwald Ligand | Extremely bulky ligand, provides high stability and reactivity for particularly difficult substrates. |
Step 2: Base Selection The base plays a critical role, particularly in Suzuki couplings where it activates the boronic acid for transmetalation.[7] For challenging substrates, weak bases are often insufficient.
-
Causality: A stronger base can accelerate the transmetalation step, which can become rate-limiting if oxidative addition is successfully facilitated by a good ligand. Furthermore, in reactions with base-sensitive functional groups, the right choice is critical to avoid side reactions.[4]
-
Actionable Solution: Use a strong, non-nucleophilic inorganic base. Ensure it is finely powdered and anhydrous for maximum surface area and reactivity.
| Base | Type | Recommendation |
| K₃PO₄ | Strong Inorganic | Often the base of choice for difficult Suzuki couplings. Less harsh than alkoxides.[4][8] |
| Cs₂CO₃ | Strong Inorganic | Highly effective, especially in Buchwald-Hartwig aminations and for base-sensitive substrates.[4][8] |
| K₂CO₃ | Moderate Inorganic | Can work, but often too weak for deactivated bromonitropyridines. |
| NaOtBu | Strong Organic | Standard for Buchwald-Hartwig aminations, but can be too harsh for substrates with sensitive functional groups (e.g., esters). |
Step 3: Temperature & Solvent If the catalyst and base are appropriate, increasing the thermal energy can overcome the activation barrier.
-
Actionable Solution: Increase the reaction temperature in 10-20 °C increments. Ensure your solvent is appropriate for higher temperatures. Aprotic polar solvents are generally preferred. Common choices include 1,4-Dioxane, Toluene, or DMF.[8][9]
Frequently Asked Questions (FAQs)
Suzuki Coupling
Q2: I'm seeing some product, but my Suzuki coupling yield is very low and I have a lot of a side product where the bromine has been replaced by hydrogen. What is happening?
A2: This is a classic sign of protodeboronation of your boronic acid or ester coupling partner.[5][7]
-
Mechanism: In the presence of a base and a proton source (often water in the solvent), the boronic acid group (-B(OH)₂) is cleaved from the aryl ring and replaced with a hydrogen atom.[5] This destroys your nucleophile before it can participate in the catalytic cycle. Heteroaryl boronic acids are particularly susceptible to this side reaction.[5]
Caption: Competing pathways for the boronic acid nucleophile.
-
Solutions:
-
Use a More Stable Boron Species: Switch from a boronic acid to a boronic ester, such as a pinacol ester (Bpin), or a potassium trifluoroborate salt (BF₃K). These are significantly more stable and resistant to protodeboronation.[2][7]
-
Minimize Water: Use anhydrous solvents and ensure your base is dry. While some Suzuki reactions benefit from a small amount of water, excess water accelerates protodeboronation.[1]
-
Use an Excess of the Boron Reagent: Employing 1.2-1.5 equivalents of the boronic acid/ester can help compensate for some degradation during the reaction.[7]
-
Buchwald-Hartwig Amination
Q3: My Buchwald-Hartwig amination of a bromonitropyridine is sluggish and gives a complex mixture. Are there specific considerations for C-N coupling?
A3: Yes, the Buchwald-Hartwig reaction has its own nuances with these substrates. The combination of an electron-poor electrophile and a potentially electron-rich nucleophile (the amine) requires a finely tuned system.
-
Key Considerations:
-
Ligand Choice is Paramount: As with Suzuki coupling, bulky, electron-rich ligands are essential. For C-N coupling, ligands like XPhos and tBuXPhos are often superior.
-
Base Compatibility: The standard base, sodium tert-butoxide (NaOtBu), is very strong and can cause decomposition of sensitive substrates. If you suspect this, switch to a milder but still potent base like cesium carbonate (Cs₂CO₃) or lithium bis(trimethylsilyl)amide (LiHMDS).[10]
-
Amine Nucleophilicity: Highly hindered or electron-poor amines can be challenging nucleophiles. The reaction may require higher temperatures or a more active catalyst system (e.g., using a palladium precatalyst).
-
General Issues
Q4: I'm using the right ligand and base, but the reaction is still not working. What else could be wrong?
A4: If the core components are correct, consider these often-overlooked factors:
-
Reagent Quality: Are your reagents, especially the palladium precursor and ligand, old or potentially decomposed? Catalysts can lose activity over time.[7] Is your solvent truly anhydrous and degassed? Oxygen can oxidize the Pd(0) active catalyst to inactive Pd(II) species.[2]
-
Palladium Precatalyst: Using a well-defined palladium precatalyst can offer greater consistency and reproducibility than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[6] Precatalysts are designed to cleanly and efficiently generate the active LPd(0) species upon exposure to the base.[11]
-
Reaction Concentration: Very dilute conditions can slow down bimolecular reactions. A typical concentration is around 0.1 M with respect to the limiting reagent.
Protocol: General Screening for a Challenging Suzuki Coupling
This protocol provides a robust starting point for optimizing the coupling of a novel bromonitropyridine with a boronic acid pinacol ester (Ar-Bpin).
Materials:
-
Bromonitropyridine (1.0 equiv)
-
Aryl boronic acid pinacol ester (1.3 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol% if not using a precatalyst)
-
Base (e.g., K₃PO₄, 2.5 equiv, finely ground and dried)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the bromonitropyridine, aryl boronic acid pinacol ester, palladium precatalyst, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[8]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Heating: Place the reaction vessel in a pre-heated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by taking small aliquots over time (e.g., at 1h, 4h, 12h) and analyzing by TLC, GC-MS, or LC-MS.[8]
-
Workup (if successful): Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
This systematic approach, grounded in an understanding of the underlying mechanistic challenges, will significantly increase your success rate in the coupling reactions of these demanding but valuable substrates.
References
- Vertex AI Search. (2024).
-
National Institutes of Health (NIH). (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]
- ChemRxiv. (n.d.).
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
- National Institutes of Health (NIH). (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
-
PubMed. (n.d.). Nitrile-functionalized pyridinium ionic liquids: synthesis, characterization, and their application in carbon-carbon coupling reactions. [Link]
- Royal Society of Chemistry. (2006).
-
ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions. [Link]
-
National Institutes of Health (NIH). (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. [Link]
-
ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Royal Society of Chemistry. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. [Link]
- National Institutes of Health (NIH). (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
-
National Institutes of Health (NIH). (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. [Link]
- ResearchGate. (n.d.).
- BenchChem. (n.d.). "optimizing coupling reaction conditions for azo dyes".
- ResearchGate. (n.d.). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022.
-
ResearchGate. (n.d.). Carbonylative cross-coupling reaction of 2-bromopyridine with phenylboronic acid. [Link]
- ResearchGate. (2025).
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- ResearchGate. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Royal Society of Chemistry. (n.d.). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions.
-
National Institutes of Health (NIH). (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
-
The Mirica Group, University of Illinois. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. [Link]
-
PubMed. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]
-
Pharmaceutical Technology. (n.d.). New Horizons for Cross-Coupling Reactions. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Optimization of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and optimization of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this specific synthetic transformation. We will move beyond a simple recitation of steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize conditions for robust and reproducible results.
The synthesis involves the reaction of 5-bromo-2-nitropyridin-3-amine with ethyl chloroformate. While seemingly straightforward, the electronic nature of the pyridine ring presents unique challenges that require careful consideration of reaction parameters.
Reaction Fundamentals: The Chemistry at Play
The core transformation is a nucleophilic acyl substitution, where the amino group of the pyridine derivative attacks the electrophilic carbonyl carbon of ethyl chloroformate. A base is required to neutralize the hydrochloric acid generated during the reaction.
The primary challenge in this synthesis stems from the reduced nucleophilicity of the starting material, 5-bromo-2-nitropyridin-3-amine. The presence of a strongly electron-withdrawing nitro group at the 2-position significantly deactivates the entire pyridine ring, making the amino group at the 3-position a weaker nucleophile than a typical arylamine.[1][2] This electronic deficit must be overcome by carefully selecting the reaction conditions.
Caption: General reaction scheme for carbamate formation.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of the starting amine. What's going wrong?
This is the most frequently reported issue and is almost always linked to the poor nucleophilicity of the 5-bromo-2-nitropyridin-3-amine.
Possible Cause 1: Inadequate Base
-
Expertise & Experience: The HCl generated in the reaction will protonate any unreacted starting material, rendering it completely unreactive. The base's primary role is to scavenge this HCl. If the base is too weak, or if it is wet, it cannot perform this role effectively. While common bases like triethylamine (TEA) or pyridine can work, the deactivated nature of the substrate may require more careful selection.
-
Troubleshooting Steps:
-
Verify Base Quality: Ensure your base (e.g., triethylamine) is anhydrous and freshly distilled if necessary.
-
Consider an Alternative Base: N,N-Diisopropylethylamine (DIPEA or Hünig's base) is sterically hindered and less likely to cause side reactions. Pyridine can also be used as both the base and the solvent, which can sometimes help drive the reaction to completion.
-
Increase Stoichiometry: Use a slight excess of the base (1.2-1.5 equivalents) to ensure all generated HCl is neutralized.
-
Possible Cause 2: Reaction Temperature is Too Low
-
Expertise & Experience: Reactions involving ethyl chloroformate are often initiated at low temperatures (0 °C or below) to control the initial exothermic reaction and minimize side product formation.[3][4][5] However, for a deactivated nucleophile, these low temperatures may not provide sufficient thermal energy to overcome the activation barrier.
-
Troubleshooting Steps:
-
Controlled Temperature Ramp: Begin the addition of ethyl chloroformate at 0 °C. Once the addition is complete, allow the reaction to slowly warm to room temperature.
-
Gentle Heating: If room temperature is insufficient, gently heat the reaction mixture to 40-50 °C. Monitor carefully by TLC, as higher temperatures can promote side reactions.
-
Possible Cause 3: Reagent or Solvent Quality
-
Expertise & Experience: Ethyl chloroformate is highly sensitive to moisture and will rapidly hydrolyze to ethanol and HCl. Water in your solvent or on your glassware is a common source of failure.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried over molecular sieves.
-
Check Ethyl Chloroformate: Use a fresh bottle of ethyl chloroformate. Older bottles may have degraded due to ambient moisture ingress.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from interfering.
-
Q2: The reaction works, but the final product is impure with multiple side products. How can I improve selectivity?
Impurity issues often arise from the high reactivity of ethyl chloroformate or from forcing the reaction under harsh conditions.
Caption: Workflow for diagnosing product impurity issues.
Possible Cause 1: Hydrolysis of Ethyl Chloroformate
-
Expertise & Experience: As mentioned, moisture is detrimental. The hydrolysis of ethyl chloroformate not only consumes the reagent but can also lower the pH of the reaction mixture if the base is insufficient, further deactivating the amine.
-
Solution: Rigorously adhere to anhydrous techniques. Dry all glassware in an oven before use.
Possible Cause 2: Formation of Urea Byproducts
-
Expertise & Experience: If the reaction temperature is too high or if an incorrect stoichiometry of ethyl chloroformate is used, a symmetrical urea derivative can sometimes form. This happens if an intermediate isocyanate is formed and then reacts with another molecule of the starting amine.
-
Solution:
-
Stoichiometry Control: Use a slight excess of ethyl chloroformate (1.05-1.1 equivalents). A large excess can promote side reactions.
-
Order of Addition: Add the ethyl chloroformate dropwise to the solution of the amine and base. This "inverse addition" technique maintains a low concentration of the chloroformate, minimizing side reactions.[5]
-
Frequently Asked Questions (FAQs)
Q: What are the optimal solvent and base combinations?
A: There is no single "perfect" combination, but the goal is to use an aprotic solvent that fully dissolves the starting material and a base strong enough to neutralize HCl without acting as a competing nucleophile.
| Parameter | Option 1 | Option 2 | Option 3 | Rationale |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) | Pyridine | THF and DCM are excellent aprotic solvents. Pyridine can act as both solvent and base, simplifying the reaction setup. |
| Base | Triethylamine (TEA) | Pyridine | N,N-Diisopropylethylamine (DIPEA) | TEA is a standard, cost-effective choice. Pyridine is less basic but can be effective when used as the solvent. DIPEA is a non-nucleophilic, stronger base ideal for sensitive substrates. |
| Typical Temp. | 0 °C to RT | 0 °C to RT | 0 °C to 40 °C | Start all additions at 0 °C. Allow to warm to RT. Gentle heating may be required, especially when using pyridine. |
Q: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most effective method.
-
Mobile Phase: A good starting point is a 30-50% Ethyl Acetate in Hexanes mixture.
-
Visualization: Use a UV lamp (254 nm). The starting amine and the carbamate product should both be UV active.
-
What to Look For: You should see the spot corresponding to the starting amine (lower Rf) gradually disappear as a new, less polar spot for the product (higher Rf) appears. A complete reaction shows only the product spot.
Q: What is the best method for product purification?
A: The choice depends on the purity of the crude product after workup.
-
Recrystallization: If the crude product is relatively clean (>90% by TLC), recrystallization is the most efficient method. Ethanol or an ethyl acetate/heptane solvent system are good starting points.
-
Silica Gel Chromatography: If the reaction yields multiple byproducts, column chromatography is necessary. Use a gradient elution system, starting with a low polarity mobile phase (e.g., 10% Ethyl Acetate/Hexanes) and gradually increasing the polarity.[6]
Optimized Experimental Protocol
This protocol incorporates the best practices discussed above and serves as a robust starting point for your optimization.
Trustworthiness: This protocol includes checkpoints (TLC monitoring) and emphasizes techniques (inert atmosphere, slow addition) that are self-validating and designed to ensure reproducibility.
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of nitrogen or in a desiccator.
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-bromo-2-nitropyridin-3-amine (1.0 eq).
-
Add anhydrous Tetrahydrofuran (THF) to create a ~0.2 M solution.
-
Add triethylamine (1.2 eq) to the stirred suspension.
-
-
Reaction:
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add ethyl chloroformate (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate of triethylamine hydrochloride should form.[7]
-
After the addition is complete, stir the reaction at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
-
Monitoring & Workup:
-
Monitor the reaction by TLC (30% EtOAc/Hexanes) until the starting amine spot is consumed.
-
Once complete, quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with 5% HCl solution (to remove excess base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Analyze the crude solid by TLC or ¹H NMR to assess purity.
-
Purify either by recrystallization from hot ethanol or by silica gel column chromatography using a suitable ethyl acetate/hexanes gradient.
-
References
- Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applic
- Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Inform
-
Reagents and conditions: a) ethyl chloroformate, NMM, THF, −10 °C,... ResearchGate.[Link]
-
Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda.[Link]
- Preparation of amides.
-
Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog. MDPI.[Link]
-
Nitropyridines: Synthesis and reactions. ResearchGate.[Link]
- The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applic
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
ethyl n-methylcarbamate. Organic Syntheses Procedure.[Link]
-
Synthesis of pyridinyl carbamate. PrepChem.com.[Link]
-
Nitropyridines, Their Synthesis and Reactions. ResearchGate.[Link]
Sources
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- 5. US3264281A - Preparation of amides - Google Patents [patents.google.com]
- 6. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 7. Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog [mdpi.com]
Technical Support Center: Selective Nitro Group Reduction in Brominated Aromatics
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective reduction of an aromatic nitro group in the presence of a bromo substituent. This transformation is a cornerstone in the synthesis of pharmaceuticals and fine chemicals, yet it presents a significant chemoselectivity challenge: the potential for reductive cleavage of the carbon-bromine bond (dehalogenation). This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you navigate this complex reaction with confidence.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to guide your optimization process.
Question 1: My primary side product is the dehalogenated aniline. How can I prevent the loss of my bromo substituent during a catalytic hydrogenation?
Answer: This is the most common problem encountered. Catalytic hydrogenation, especially with palladium on carbon (Pd/C), is highly efficient for nitro reduction but is also notorious for causing hydrodehalogenation of aryl halides.[1][2] The reactivity follows the trend I > Br > Cl > F. Here’s how to troubleshoot this issue:
-
Change Your Catalyst: Palladium is often too reactive.
-
Raney Nickel: This is a good first alternative to Pd/C for substrates where dehalogenation is a concern.[1] It is generally less prone to cleaving C-Br bonds.
-
Platinum Catalysts (e.g., PtO₂, Adams' catalyst): Platinum catalysts are often preferred over palladium for reducing nitro compounds to amines to minimize hydrogenolysis.[3] Sulfided platinum on carbon (Pt(S)/C) is particularly effective, showing minimal hydrodehalogenation even with more labile iodo substituents.[4][5]
-
-
Modify Reaction Conditions:
-
Control Hydrogen Pressure: Avoid high pressures of hydrogen gas. Start with lower pressures (e.g., atmospheric to 50 psi) and monitor the reaction closely.[6]
-
Use a Catalyst Inhibitor: Additives can be used to selectively poison the catalyst surface, reducing its activity towards C-Br bond cleavage.
-
-
Switch to Transfer Hydrogenation: This method avoids the use of high-pressure H₂ gas and can be much milder.
-
Hydrogen Donors: Common hydrogen donors include ammonium formate, formic acid, or hydrazine hydrate in the presence of a catalyst like Pd/C.[4][7][8] While Pd/C is used, the reaction environment is different and can sometimes suppress dehalogenation. Careful optimization of the hydrogen donor and temperature is crucial.[4][8] Several bromo-substituted nitroarenes have been successfully reduced using hydrazine hydrate and Pd/C without loss of the halogen.[8]
-
Question 2: My reaction is sluggish or incomplete, even after several hours. What factors should I investigate?
Answer: Incomplete conversion is a frustrating issue that can stem from several sources. Here is a systematic checklist to diagnose the problem:
-
Reagent/Catalyst Activity:
-
Catalytic Hydrogenation: Heterogeneous catalysts like Pd/C or Raney Nickel can lose activity due to poor storage or poisoning from impurities in your starting material or solvent.[2][4][9] Ensure you are using a fresh, high-quality catalyst.[9] Increasing the catalyst loading may also be necessary.[2][9]
-
Metal Reductions (Fe, SnCl₂, Zn): The surface area and purity of the metal powder are critical.[9] For reagents like tin(II) chloride, ensure you are using the correct stoichiometry, as an excess is often required to drive the reaction to completion.[2]
-
-
Solubility Issues: The starting material must be adequately dissolved for the reaction to proceed efficiently.[9][10] If your bromo-nitroarene has poor solubility in the chosen solvent, consider a co-solvent system (e.g., ethanol/water, THF) to improve it.[9]
-
Reaction Temperature: Many reductions proceed at room temperature, but some substrates require gentle heating to initiate or accelerate the reaction.[2][9] Conversely, if the reaction is highly exothermic, insufficient cooling could lead to side product formation.[2]
-
pH of the Medium: For reductions using metals in acidic media (e.g., Fe/HCl), maintaining an acidic environment is crucial for the reaction to proceed.[4]
Visual Guide: Method Selection Logic
Choosing the right reduction strategy from the outset is critical. The following diagram outlines the decision-making process based on the primary goal of preserving the bromo substituent.
Caption: Decision workflow for selective nitro group reduction.
Frequently Asked Questions (FAQs)
Q1: Why is Pd/C so prone to causing dehalogenation? A1: The mechanism involves oxidative addition of the aryl halide to the palladium surface, followed by hydrogenolysis. This process is particularly facile for aryl bromides and iodides. The high activity of palladium catalysts in activating C-X bonds makes them less suitable for these substrates when selectivity is paramount.[2]
Q2: Are metal/acid reductions like Fe/HCl or SnCl₂/HCl "greener" than catalytic hydrogenation? A2: Not necessarily. While they avoid flammable hydrogen gas and expensive precious metal catalysts, they generate stoichiometric amounts of metal salt waste.[11][12] The workup for SnCl₂ reactions, in particular, can be problematic due to the formation of gelatinous tin oxides.[11] The Fe/NH₄Cl system is often considered a milder and more environmentally benign option among metal-based reductions, using near-neutral conditions and producing iron oxides as byproducts.[12][13]
Q3: Can I use sodium borohydride (NaBH₄) for this reduction? A3: Sodium borohydride alone is generally not strong enough to reduce aromatic nitro groups.[14][15] However, its reactivity can be enhanced by using it in combination with a catalyst, such as nickel or palladium complexes.[14][16][17] These systems can sometimes offer good selectivity but require careful optimization of catalyst loading and conditions.[16]
Q4: My reaction generates colored impurities. What are they? A4: The reduction of a nitro group proceeds through several intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) species.[10] Under certain conditions, these can condense to form colored azoxy (-N=N(O)-), azo (-N=N-), or hydrazo (-NH-NH-) compounds.[10][18] Seeing these impurities often indicates an incomplete or poorly controlled reaction. Ensuring a sufficient excess of the reducing agent and maintaining optimal reaction conditions can help drive the reaction to the desired aniline product.[9]
Validated Experimental Protocols
The following protocols are provided as a starting point. Optimization for your specific substrate is likely necessary.
Protocol 1: Iron-Mediated Reduction (High Selectivity)
This method is robust, inexpensive, and highly selective, making it an excellent choice for preserving bromo substituents.[12][19]
Reagents & Equipment:
-
Bromo-nitroaromatic starting material
-
Iron powder (fine, electrolytic grade preferred)[20]
-
Ammonium chloride (NH₄Cl)
-
Ethanol or Methanol
-
Water
-
Round-bottom flask, reflux condenser, magnetic stirrer/stir plate
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve the bromo-nitroaromatic compound (1.0 eq) in a mixture of ethanol (or methanol) and water (e.g., a 4:1 ratio).[13][20]
-
Addition of Reagents: Add ammonium chloride (4-5 eq) and iron powder (4-5 eq) to the solution.[20]
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-7 hours).[20]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron and iron oxide sludge. Wash the pad thoroughly with ethanol or your reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude bromo-aniline product.
-
Protocol 2: Stannous Chloride Reduction (Mild Conditions)
Tin(II) chloride is a classic reagent that offers excellent chemoselectivity for nitro groups in the presence of halogens and other sensitive functionalities like ketones and esters.[4][21][22]
Reagents & Equipment:
-
Bromo-nitroaromatic starting material
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, reflux condenser, magnetic stirrer/stir plate
Step-by-Step Procedure:
-
Setup: Dissolve the bromo-nitroaromatic compound (1.0 eq) in absolute ethanol or ethyl acetate in a round-bottom flask.[21]
-
Reagent Addition: Add stannous chloride dihydrate (3-5 eq) to the solution.[9][21]
-
Reaction: Heat the mixture to 70 °C under an inert atmosphere (e.g., nitrogen). Stir until TLC analysis shows complete consumption of the starting material (often 30-90 minutes).[21]
-
Workup:
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate.
-
Carefully add a saturated aqueous solution of NaHCO₃ or a dilute NaOH solution to basify the mixture (pH > 8). This will precipitate tin salts.
-
Filter the resulting suspension through a pad of Celite®.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to afford the product.
-
Summary of Reduction Methods
| Method | Reducing System | Key Advantages | Key Disadvantages | Selectivity for Ar-Br |
| Metal/Acid | Fe / NH₄Cl | High selectivity, inexpensive, mild conditions.[12][20] | Stoichiometric iron waste, moderate reaction times. | Excellent |
| Metal Salt | SnCl₂·2H₂O | Excellent selectivity, fast, tolerates many functional groups.[21][22] | Stoichiometric tin waste, difficult workup.[11][23] | Excellent |
| Catalytic | H₂ / Raney Ni | Avoids precious metals, good selectivity.[1] | Requires H₂ gas, pyrophoric catalyst. | Good to Excellent |
| Catalytic | H₂ / PtO₂ or Pt(S)/C | High activity, good selectivity for halogens.[3][4] | Expensive catalyst, requires H₂ gas. | Excellent |
| Transfer | HCOONH₄ / Pd/C | Avoids high-pressure H₂, mild conditions.[4][7] | Risk of dehalogenation still present, requires optimization. | Moderate to Good |
| Catalytic | H₂ / Pd/C | Highly active, widely available. | High risk of dehalogenation. [1][2] | Poor |
References
- Current time information in Pasuruan, ID. Google Search. Accessed January 17, 2026.
- selective reduction of nitro group without affecting other functional groups - Benchchem. BenchChem. Accessed January 17, 2026.
- Reduction of Nitro Compounds by the Use of Platinum Oxide - Google Books. Google Books. Accessed January 17, 2026.
- Reduction of nitro compounds - Wikipedia. Wikipedia. Accessed January 17, 2026.
- Nitro Reduction - Common Conditions. Organic Chemistry Portal. Accessed January 17, 2026.
- Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable. Accessed January 17, 2026.
- Stannous Chloride Reduction of Nitroalkenes in Amines. Synthesis and Cycloaddition of α-Dialkylaminoaldoxime | Request PDF - ResearchGate.
- Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Publishing. Royal Society of Chemistry. Accessed January 17, 2026.
- Application Notes and Protocols for the Selective Reduction of Aromatic Nitro Compounds with Stannous Chloride Dihydrate - Benchchem. BenchChem. Accessed January 17, 2026.
- Challenges in the selective reduction of the nitro group - Benchchem. BenchChem. Accessed January 17, 2026.
- Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Organic Chemistry Portal. Accessed January 17, 2026.
- Development and Evaluation of a Borohydride-palladium System for Selective Reduction of the C=C Bond of α,β - ScholarWorks@CWU. Central Washington University. Accessed January 17, 2026.
- Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education - ACS Publications.
- FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines | Request PDF - ResearchGate.
- Full article: FeS-NH4CL-CH3OH-H2O: AN EFFICIENT AND INEXPENSIVE SYSTEM FOR REDUCTION OF NITROARENES TO ANILINES.* Taylor & Francis Online. Accessed January 17, 2026.
- Selective Reduction of the Nitro-group Using Co2(CO)8-H2O - SciSpace. SciSpace. Accessed January 17, 2026.
- Reduction of nitro arene by Fe/ammonium chloride - ChemSpider Synthetic Pages. ChemSpider. Accessed January 17, 2026.
- Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium - Science Primary Literature. Science.gov. Accessed January 17, 2026.
- The conversion and selectivity for hydrogenation of bromo‐4‐nitrobenzene with different catalysts... - ResearchGate.
- Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes... - Thieme Chemistry. Thieme Chemistry. Accessed January 17, 2026.
- Performance of Platinum‐Group Metal Catalysts for the Selective Reduction of Nitrogen Oxides by Hydrocarbons. (1993) | Akira Obuchi | 1 Citations - SciSpace. SciSpace. Accessed January 17, 2026.
- Adams' catalyst - Wikipedia. Wikipedia. Accessed January 17, 2026.
- (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review - ResearchGate.
- How to reduce a Des halogenation completely while doing Aromotic Nitro compound which contains a halogen group? | ResearchGate.
- Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group - Benchchem. BenchChem. Accessed January 17, 2026.
- Reduction of Nitroarenes with Hydrogen Transfer Catalysis | Scilit. Scilit. Accessed January 17, 2026.
- Application Note: Selective Reduction of the Nitro Group in 1,3-Dichloro-6-nitroisoquinoline... - Benchchem. BenchChem. Accessed January 17, 2026.
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Accessed January 17, 2026.
- Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines - Benchchem. BenchChem. Accessed January 17, 2026.
- Rapid, efficient and selective reduction of aromatic nitro compounds with sodium borohydride and Raney nickel | Request PDF - ResearchGate.
- Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides - ScholarWorks @ UTRGV. University of Texas Rio Grande Valley. Accessed January 17, 2026.
- Reduction of aromatic nitro compounds with sodium borohydride in dimethyl sulfoxide or sulfolane... | The Journal of Organic Chemistry - ACS Publications.
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preventing decomposition of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate during reaction
Welcome to the technical support center for Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the decomposition of this versatile building block during chemical reactions. The inherent reactivity of the nitropyridine core, coupled with the lability of the carbamate functional group, necessitates careful control of reaction parameters to ensure optimal yield and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown/black. What is causing this discoloration, and is my product lost?
A1: Dark discoloration is a common indicator of decomposition in reactions involving nitroaromatic compounds. The likely culprit is the degradation of the nitropyridine ring. This can be triggered by several factors, including high temperatures, strong bases, or prolonged reaction times. While some product may be salvaged, the discoloration suggests the formation of polymeric or tar-like byproducts, which can complicate purification. It is crucial to immediately assess the reaction conditions and consider the troubleshooting steps outlined below.
Q2: I'm observing the formation of a new, more polar spot on my TLC plate that wasn't present in my starting material. What could this be?
A2: A more polar spot on a TLC plate often indicates the hydrolysis of the ethyl carbamate group to the corresponding amine, 3-amino-5-bromo-2-nitropyridine. Carbamates are susceptible to hydrolysis, especially under basic or acidic conditions.[1] This byproduct can sometimes participate in side reactions, further complicating the reaction mixture. Confirmation of the structure of this byproduct can be achieved by co-spotting with a synthesized standard of the amine or by LC-MS analysis of the reaction mixture.
Q3: My NMR analysis of the crude product shows a loss of the ethyl group signals from the carbamate. Where did they go?
A3: The loss of the ethyl group signals is another strong indicator of carbamate hydrolysis. The ethoxy group is cleaved during hydrolysis, leading to the formation of an unstable carbamic acid intermediate, which readily decarboxylates to the free amine.[2] Therefore, you would observe the disappearance of the characteristic triplet and quartet of the ethyl group and the appearance of a broad singlet corresponding to the -NH2 protons of the resulting 3-amino-5-bromo-2-nitropyridine.
Troubleshooting Guide
Issue 1: Decomposition evidenced by color change and complex crude mixture.
This is often the most pressing issue encountered when working with this compound. The nitropyridine moiety is highly electron-deficient, making it susceptible to nucleophilic attack and other degradation pathways, especially under harsh conditions.[3]
Workflow for Diagnosing and Mitigating Decomposition:
Caption: Troubleshooting workflow for decomposition.
Detailed Troubleshooting Steps:
| Parameter | Potential Problem | Recommended Action | Rationale |
| Temperature | High temperatures can promote thermal degradation of the nitropyridine ring.[4] | Maintain the reaction temperature below 80 °C. For sensitive reactions, consider running at room temperature or even 0 °C. | Lowering the kinetic energy of the system reduces the rate of unwanted side reactions and decomposition. |
| Base | Strong bases (e.g., NaOH, KOH, t-BuOK) can deprotonate the carbamate NH, leading to further reactions or directly attack the electron-deficient pyridine ring.[5] | Use a milder, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). In some cases, an inorganic base like K2CO3 or Cs2CO3 may be suitable. | Milder bases are less likely to induce unwanted deprotonation or nucleophilic attack on the sensitive substrate. |
| pH | Both strongly acidic and basic conditions can catalyze the hydrolysis of the carbamate.[1] | If possible, maintain the reaction mixture close to neutral pH. Use of a buffered system can be beneficial. | Minimizing extremes in pH will slow the rate of carbamate hydrolysis, preserving the desired product. |
| Atmosphere | The nitro group can be susceptible to reduction, and the molecule may be sensitive to oxidation under certain conditions. | Run the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen and moisture. | An inert atmosphere prevents oxidation and potential side reactions with atmospheric components. |
| Light | Nitroaromatic compounds can be photolabile and undergo photodegradation upon exposure to UV or even ambient light.[5][6] | Protect the reaction vessel from light by wrapping it in aluminum foil. | Preventing exposure to light minimizes the risk of photolytic decomposition pathways. |
Issue 2: Hydrolysis of the Carbamate Group.
The ethyl carbamate acts as a protecting group for the 3-amino functionality. Its premature cleavage can lead to undesired side reactions of the newly formed amine.
Protocol for Monitoring and Preventing Hydrolysis:
-
Reaction Monitoring:
-
Regularly monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Use a co-spot of the starting material and, if available, the hydrolyzed product (3-amino-5-bromo-2-nitropyridine) to identify the presence of the impurity.
-
-
Control of Water Content:
-
Use anhydrous solvents and reagents to minimize the presence of water, which is required for hydrolysis.
-
Dry glassware thoroughly before use.
-
-
pH Control:
-
As mentioned previously, avoid strongly acidic or basic conditions. If a base is required, use a non-aqueous workup where possible.
-
Data Presentation: Relative Stability of this compound under Various Conditions (Hypothetical Data for Illustrative Purposes)
| Condition | Temperature (°C) | pH | Observed Decomposition (after 6h) | Probable Primary Degradation Pathway |
| A (Control) | 25 | 7 | < 1% | - |
| B | 100 | 7 | ~ 25% | Thermal degradation of the nitropyridine ring |
| C | 25 | 12 | ~ 40% | Carbamate hydrolysis and ring degradation |
| D | 25 | 2 | ~ 15% | Carbamate hydrolysis |
| E (with light) | 25 | 7 | ~ 10% | Photodegradation |
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol provides a starting point for reactions where the bromine atom is displaced by a nucleophile, while minimizing decomposition.
Caption: Workflow for a typical SNAr reaction.
Step-by-Step Methodology:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add the nucleophile (1.1 - 1.5 eq) and a mild base such as potassium carbonate (2.0 eq) or DIPEA (2.0 eq).
-
Add anhydrous solvent (e.g., DMF, DMSO, or acetonitrile) to achieve a concentration of 0.1-0.5 M.
-
Stir the reaction mixture at a controlled temperature (start at room temperature and gently heat to 60-80 °C if necessary).
-
Monitor the reaction progress every 1-2 hours using TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Analytical Method for Monitoring Reaction Progress and Stability by HPLC
This method can be used to quantify the starting material and detect the formation of the hydrolyzed byproduct.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective.
-
Start with a lower concentration of acetonitrile (e.g., 20%) and ramp up to a higher concentration (e.g., 95%) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the starting material and potential byproducts have significant absorbance (e.g., 254 nm and 310 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase starting condition.
References
-
NTNU. (n.d.). Nitropyridine carbamates, amides and carboxylates in heterocyclic chemistry. Retrieved from [Link]
-
ResearchGate. (2023). Decomposition reactions of 4-nitropyridine. Retrieved from [Link]
-
PubMed. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
PubMed. (1993). Photodegradation of the carbamate insecticide pirimicarb. Retrieved from [Link]
-
ResearchGate. (2025). Dinitropyridines: Synthesis and Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
ResearchGate. (2015). Nitropyridines: Synthesis and reactions. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Retrieved from [Link]
-
ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]
-
PubMed. (2009). 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions. Retrieved from [Link]
-
ResearchGate. (2014). Kinetics of Carbamate Formation and Breakdown. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
ACS Publications. (n.d.). Photodecomposition of the Carbamate Pesticide Carbofuran: Kinetics and the Influence of Dissolved Organic Matter. Retrieved from [Link]
-
ResearchGate. (2016). Nitrogen Protecting Groups: Recent Developments and New Applications. Retrieved from [Link]
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
ResearchGate. (2002). Ethyl N-(5-bromo-3-phenylindol-2-yl)carbamate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (E)-2-(5-Bromo-2-nitropyridin-3-yl)-N,N-dimethylethen-1-amine. Retrieved from [Link]
-
ResearchGate. (2018). Thermal degradation steps and temperatures details. Retrieved from [Link]
-
ScienceDirect. (n.d.). Analytical methods for human biomonitoring of pesticides. A review. Retrieved from [Link]
-
UreaKnowHow. (n.d.). Kinetics and Mechanism of the Reversible Dissociation of Ammonium Carbamate. Retrieved from [Link]
-
MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Retrieved from [Link]
-
ResearchGate. (2015). Gas-Phase Elimination Reaction of Ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate: A Computational Study. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. Retrieved from [Link]
-
Journal of the Chemical Society A. (n.d.). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-bromo-3-nitropyridine-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (2013). Determination of Residual Carbamate, Organophosphate, and Phenyl Urea Pesticides in Drinking and Surface Water by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2022). Photolysis by Visible Light and Thermal Degradation of Tnt in Aqueous Solutions According to Aerodynamic Thermal Breakup Droplet Ionization Mass Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
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challenges in the characterization of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate
Technical Support Center: Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate
Welcome to the technical support guide for this compound (CAS No: 152684-25-8). This document is designed for researchers, medicinal chemists, and process development scientists who are synthesizing, purifying, or characterizing this key synthetic intermediate. The unique combination of a bromo-pyridine core, a nitro group, and an ethyl carbamate side chain presents specific analytical challenges. This guide provides field-proven insights and troubleshooting protocols to ensure accurate and reliable characterization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and basic analysis of the compound.
Q1: What are the fundamental properties and recommended storage conditions for this compound?
A1: Understanding the basic physicochemical properties is the first step to successful characterization. The compound is a solid at room temperature. Due to the presence of the nitro group, it may have a pale yellow to off-white appearance.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 152684-25-8 | [1] |
| Molecular Formula | C₈H₈BrN₃O₄ | [1] |
| Molecular Weight | 290.07 g/mol | [1][2] |
| Appearance | Light orange to yellow/green powder/crystal (predicted) |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). Protect from light and moisture. | General Best Practice |
The nitro-aromatic functionality makes the compound potentially sensitive to light, while the carbamate ester linkage can be susceptible to hydrolysis. Therefore, stringent storage in a cool, dark, and dry environment is critical to prevent degradation and ensure the integrity of your analytical samples.
Q2: Which solvents should I use for NMR and HPLC analysis?
A2: Solvent selection is crucial for obtaining high-quality data.
-
For NMR Spectroscopy: Deuterated chloroform (CDCl₃) is often a good starting point as it is a versatile solvent for many organic molecules. However, to ensure the observation of the N-H proton of the carbamate, which can undergo exchange, deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. The N-H proton signal is typically sharp and well-defined in DMSO-d₆.
-
For HPLC Analysis: A combination of acetonitrile (ACN) and water or methanol (MeOH) and water is standard for reverse-phase chromatography. Given the compound's polarity, starting with a gradient method is advisable. The use of additives like formic acid or trifluoroacetic acid (TFA) at low concentrations (0.05-0.1%) can improve peak shape by protonating the pyridine nitrogen.[3]
Part 2: Troubleshooting Analytical Challenges
This section is formatted as a series of troubleshooting scenarios you might encounter during characterization, providing both the scientific rationale and a step-by-step solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q3: My ¹H NMR spectrum shows very broad signals for the aromatic protons, and the N-H proton is not visible. What is happening?
A3: This is a common issue related to proton exchange and solvent choice.
-
Causality: The carbamate N-H proton is acidic and can exchange with trace amounts of water in the NMR solvent (like CDCl₃), leading to signal broadening or complete disappearance. The pyridine nitrogen can also interact with solvent impurities, sometimes causing minor broadening of adjacent protons.
-
Troubleshooting Protocol:
-
Dry Your Sample: Ensure your sample is completely dry by co-evaporating with an anhydrous solvent (like toluene) or by drying under high vacuum for several hours before preparing the NMR sample.
-
Use Anhydrous Solvent: Use a fresh ampule of high-purity, anhydrous NMR solvent.
-
Switch to DMSO-d₆: Re-run the spectrum in DMSO-d₆. This solvent forms strong hydrogen bonds with the N-H proton, slowing down the exchange rate and typically revealing a sharp singlet or triplet (depending on coupling) for the N-H proton.
-
D₂O Shake: If you must use CDCl₃, you can confirm the N-H peak's identity by adding a drop of deuterium oxide (D₂O) to the NMR tube, shaking vigorously, and re-acquiring the spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear.
-
Q4: I'm having trouble assigning the two aromatic protons on the pyridine ring. What are their expected chemical shifts?
A4: The electronic environment of the pyridine ring is complex due to the competing effects of the substituents.
-
Scientific Rationale: The nitro group at position 2 is a very strong electron-withdrawing group, which will significantly deshield (shift downfield) the proton at position 4 (H4). The carbamate group at position 3 is also electron-withdrawing, further influencing H4. The bromine at position 5 has a more complex effect, but it will also influence the chemical shift of the proton at position 6 (H6). We expect H4 and H6 to appear as distinct doublets due to meta-coupling, though the coupling constant will be small (typically 2-3 Hz).
-
Predicted Assignments:
Mass Spectrometry (MS)
Q5: My mass spectrum (EI or ESI) does not show a clear molecular ion peak at 290.07 m/z. Instead, I see a complex pattern or a lower m/z peak as the base peak. Why?
A5: This issue points towards in-source fragmentation and the characteristic isotopic signature of bromine.
-
Causality & Solution Workflow:
Caption: Troubleshooting workflow for incorrect molecular ion in MS.
-
Detailed Explanation:
-
Bromine Isotope Pattern: The most critical feature to look for is the bromine isotope pattern. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the true molecular ion signal will be a pair of peaks: [M]⁺ at m/z corresponding to the ⁷⁹Br isotopologue and [M+2]⁺ at m/z corresponding to the ⁸¹Br isotopologue, with nearly identical intensities.[6] For your compound, these would be centered around 289.96 (for C₈H₈⁷⁹BrN₃O₄) and 291.96 (for C₈H₈⁸¹BrN₃O₄).
-
In-Source Fragmentation: Carbamates can be thermally unstable and may fragment easily in the mass spectrometer's source, especially with high-energy techniques like Electron Ionization (EI).[7] Common fragmentation pathways include the loss of the ethoxy group (-45 Da) or the entire ethyl carbamate side chain. If you are using GC-MS or a heated ESI source, try lowering the source temperature.
-
Soft Ionization: Electrospray Ionization (ESI) is generally a "softer" technique than EI and is more likely to yield the intact molecular ion. If using ESI, ensure the capillary voltage and other source parameters are optimized for gentle ionization.
-
High-Performance Liquid Chromatography (HPLC)
Q6: My HPLC chromatogram shows a tailing peak for my main compound. How can I improve the peak shape?
A6: Peak tailing for this compound in reverse-phase HPLC is most likely due to secondary interactions between the basic pyridine nitrogen and the silica support of the column.
-
Causality: The lone pair of electrons on the pyridine nitrogen can interact with residual acidic silanol groups (Si-OH) on the surface of the C18 stationary phase. This causes some molecules to be retained longer than others, resulting in a tailed peak.
-
Troubleshooting Protocol:
-
Lower Mobile Phase pH: Add a small amount of acid (0.1% formic acid or 0.05% TFA) to both your aqueous and organic mobile phases. This will protonate the pyridine nitrogen to a pyridinium ion (Py-H⁺). The positive charge will prevent interaction with silanol groups via ion-exclusion, dramatically improving peak symmetry.
-
Use a Modern Column: Employ a high-purity, end-capped silica column or a column with a modified surface (e.g., embedded polar group) designed to shield residual silanols. A column like the Ultra Carbamate may also provide better selectivity.[7]
-
Check for Mass Overload: Injecting too much sample can also cause peak asymmetry. Try reducing the injection volume or sample concentration to see if the peak shape improves.
-
Part 3: Standard Operating Protocols
This section provides baseline experimental protocols for the primary characterization techniques.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial. Dissolve the sample in approximately 0.7 mL of DMSO-d₆.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution (target line width for the solvent residual peak should be <1 Hz).
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum (e.g., 16-32 scans, 30° pulse angle, 2-second relaxation delay).
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans will be required (e.g., 1024-4096 scans).
-
Process and reference the spectrum to the DMSO-d₆ carbon signals at δ 39.52 ppm.
-
Protocol 2: Reverse-Phase HPLC-UV Method Development
This protocol provides a starting point for purity analysis.
-
Instrumentation & Columns:
-
HPLC system with UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or scan for λ-max).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Workflow Diagram:
Caption: General workflow for the characterization of the title compound.
References
-
Vertex AI Search Result[8]: Reddit discussion on Ethyl Carbamate detection by GC/MS. While not directly about the title compound, it highlights general challenges in carbamate analysis. (Source: Reddit, URL not applicable for formal citation).
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. MDPI. [Link]
-
Effective Analysis Carbamate Pesticides. Separation Science. [Link]
-
Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]
-
Pyridine, 2-bromo-. NIST WebBook. [Link]
-
Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda. [Link]
- US Patent US20060116519A1: Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]
-
Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. ACS Publications. [Link]
-
How Can We Analyze Carbamate Pesticides?. YouTube. [Link]
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and Their Rearrangements. MDPI. [Link]
-
Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. U.S. EPA. [Link]
-
Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. U.S. EPA. [Link]
-
Separation of Ethyl (2-((2-bromoethyl)aminocarbonyl)phenyl)carbamate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Ethyl 5-bromo-3-nitropyridine-2-carboxylate (C8H7BrN2O4). PubChemLite. [Link]
-
Characterization of nitroaromatic compounds in atmospheric particulate matter from Beijing. ResearchGate. [Link]
-
Ethyl N-(5-bromo-3-phenylindol-2-yl)carbamate. ResearchGate. [Link]
- A kind of preparation method of 2 nitro 5 bromopyridines.
-
Ethyl (2 Nitropyridin 3 Yl)Carbamate. Cenmed. [Link]
-
5-Bromo-3-methyl-2-nitropyridine. PubChem. [Link]
-
The formation of nitro-aromatic compounds under high NOx and anthropogenic VOC conditions in urban Beijing, China. Atmospheric Chemistry and Physics. [Link]
-
Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry. PubMed. [Link]
-
2-Amino-5-bromo-3-nitropyridine. PubChem. [Link]
-
(E)-2-(5-Bromo-2-nitropyridin-3-yl)-N,N-dimethylethen-1-amine. Pharmaffiliates. [Link]
-
Supporting Information for a publication. The Royal Society of Chemistry. [Link]
-
Ethyl 5-bromopyridine-3-carboxylate. PubChem. [Link]
Sources
- 1. This compound CAS#: 152684-25-8 [m.chemicalbook.com]
- 2. 152684-25-8 | MFCD28400538 | this compound [aaronchem.com]
- 3. Separation of Ethyl (2-((2-bromoethyl)aminocarbonyl)phenyl)carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Bromo-3-methyl-2-nitropyridine | C6H5BrN2O2 | CID 29919625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Alternative Catalysts for Cross-Coupling with Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for navigating the challenges of cross-coupling reactions with Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate.
Understanding the Challenge: The Substrate
This compound is a challenging substrate for palladium-catalyzed cross-coupling reactions. Several structural features contribute to its difficult nature:
-
Pyridine Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate strongly to the palladium center, acting as a catalyst poison and disrupting the catalytic cycle.[1]
-
Electron Deficiency: The potent electron-withdrawing nitro group (-NO₂) deactivates the aryl bromide bond towards oxidative addition, a critical step in most cross-coupling catalytic cycles.
-
Steric Hindrance: The carbamate group at the 3-position can sterically hinder the approach of the catalyst to the C-Br bond at the 5-position.
-
Functional Group Sensitivity: The nitro group can be sensitive to certain reaction conditions and may participate in undesired side reactions.[2]
Conventional catalysts like Pd(PPh₃)₄ often fail or provide low yields with this substrate, necessitating the use of more advanced, specialized catalyst systems.
Frequently Asked Questions (FAQs)
Q1: My standard Suzuki-Miyaura reaction using Pd(PPh₃)₄ is failing with this substrate. What is the likely cause?
A1: The failure is most likely due to a combination of catalyst inhibition and slow oxidative addition. The lone pair on the pyridine nitrogen can bind to the palladium, effectively taking it out of the catalytic cycle.[1] Furthermore, Pd(PPh₃)₄ is often not active enough to efficiently break the C-Br bond, which is deactivated by the adjacent nitro group. You need a catalyst system with a more electron-rich and sterically bulky ligand to both promote oxidative addition and prevent catalyst poisoning.
Q2: I'm observing significant hydrodehalogenation (replacement of -Br with -H). How can I minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction, especially with electron-deficient aryl halides. It can be promoted by certain bases, solvents, or catalyst systems. To mitigate this, ensure you are using rigorously dried, anhydrous solvents and reagents, as water can be a proton source. Consider switching to a weaker base if compatible with your reaction (e.g., K₃PO₄ instead of NaOtBu) or screening different ligands.[3] Bulky biarylphosphine ligands are often effective at minimizing this pathway.
Q3: What class of ligands is best suited for this electron-deficient and sterically hindered system?
A3: Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are the gold standard for such challenging substrates.[4] Ligands like SPhos, XPhos, and RuPhos possess the necessary electronic and steric properties to:
-
Accelerate Oxidative Addition: Their electron-donating nature increases the electron density on the palladium, facilitating its insertion into the C-Br bond.
-
Promote Reductive Elimination: Their steric bulk helps to bring the coupled partners together, promoting the final product-forming step.
-
Stabilize the Catalyst: They form stable, monoligated Pd(0) species that are highly active and less prone to deactivation.[5][6]
Q4: Can I use a lower catalyst loading to make my process more economical?
A4: Yes, but only with the right catalyst system. Modern palladacycle precatalysts, such as the G3 and G4 Buchwald precatalysts, are exceptionally active and can often be used at very low loadings (e.g., 0.1–1 mol%).[7][8][9] These precatalysts are air-stable, easy to handle, and efficiently generate the active LPd(0) species in situ, leading to highly reproducible results even at parts-per-million (ppm) levels in some cases.[10]
Q5: My reaction stalls before reaching full conversion. What can I do?
A5: Reaction stalling can indicate catalyst deactivation or decomposition. First, ensure your reaction is under a strictly inert atmosphere, as oxygen can degrade the active catalyst.[11][12] If the issue persists, consider increasing the reaction temperature modestly or switching to a more robust precatalyst system, like a palladacycle, which is designed for greater stability and turnover.[13][14]
Troubleshooting Guide: Common Issues & Solutions
This workflow provides a systematic approach to diagnosing and solving common problems encountered during cross-coupling experiments with this compound.
Caption: Troubleshooting workflow for low-yield reactions.
Alternative Catalyst Systems & Protocols
For a challenging substrate like this compound, moving beyond traditional catalysts is essential. The systems below are recommended for their high efficiency and broad applicability.
Comparative Analysis of Catalyst Systems
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Pros | Cons |
| System 1: Buchwald G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 80-100 | High activity, air-stable precatalyst, broad scope. | Higher cost than simple Pd salts. |
| System 2: Pd-PEPPSI | IPr (NHC) | K₂CO₃ | THF / t-AmylOH | 60-100 | Excellent for sterically hindered substrates, very stable.[15] | May require higher temperatures for some couplings. |
| System 3: Copper-Free Sonogashira | PPh₃ / None | Et₃N / DMF | 25-100 | Mild conditions, avoids copper toxicity.[16][17] | Primarily for alkyne coupling; can be sluggish. |
Detailed Protocol: Suzuki-Miyaura Coupling using SPhos-Pd-G3
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
SPhos-Pd-G3 precatalyst (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 5:1 v/v)
-
Oven-dried glassware, magnetic stir bar, inert atmosphere (Argon or Nitrogen)
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for Suzuki coupling.
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, and the SPhos-Pd-G3 precatalyst.
-
Inerting: Seal the vial with a septum cap. Evacuate the vessel and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[2][11]
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 1,4-dioxane/water) to the vial.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C). Stir vigorously for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
-
Ciancaleoni, G. (n.d.). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. Retrieved from [Link]
-
Li, J. H. (n.d.). Palladacycles as Precatalysts for Heck and Sonogashira Cross-Coupling Reactions. Retrieved from [Link]
-
Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 1214. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Phosphine Ligands. Retrieved from [Link]
-
Handa, S., Smith, J. D., Hageman, M. S., Gonzalez, M., & Lipshutz, B. H. (2016). Synergistic and Selective Copper/Ppm Pd-Catalyzed Suzuki–Miyaura Couplings: In Water, Mild Conditions, with Recycling. ACS Catalysis, 6(12), 8179–8183. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). Organometallic HyperTextBook: Phosphine Complexes. Retrieved from [Link]
-
Chemspeed Technologies AG. (2020). Improvements for air sensitive reactions by using a new developed inertizing manifold. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Dorel, R., & Englebienne, P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(47), 16746-16757. Retrieved from [Link]
-
MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Phosphine Ligands | OpenOChem Learn [learn.openochem.org]
- 6. Organometallic HyperTextBook: Phosphine Complexes [ilpi.com]
- 7. media.abcr.com [media.abcr.com]
- 8. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. mdpi.com [mdpi.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Work-up Procedures for Reactions Involving Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate
Welcome to the technical support center for handling reactions with Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to ensure successful experimental outcomes. Here, we emphasize not just the "how" but the "why" behind each step, grounded in established chemical principles.
Section 1: Understanding the Substrate
This compound is a substituted pyridine derivative. Its reactivity is governed by the interplay of the electron-withdrawing nitro group, the bromine atom, and the carbamate functionality. Understanding these features is critical for designing an effective work-up procedure.
Key Physicochemical Properties:
| Property | Value/Information | Significance for Work-up |
| Molecular Formula | C8H8BrN3O4 | - |
| Molecular Weight | 290.07 g/mol [1] | Influences calculations for molar equivalents of reagents. |
| Appearance | Likely a solid at room temperature. | Physical state dictates handling procedures. |
| Solubility | Expected to have limited solubility in water, but soluble in common organic solvents like ethanol, dichloromethane, and ethyl acetate.[2] | Crucial for selecting appropriate solvents for extraction, washing, and chromatography. |
| Stability | Generally stable under standard conditions. However, the carbamate linkage can be susceptible to hydrolysis under strong acidic or basic conditions.[3][4][5] | Work-up conditions should ideally be kept close to neutral pH to avoid unintended cleavage of the carbamate. |
Section 2: General Work-up Strategy
A typical work-up for a reaction involving this carbamate will involve quenching the reaction, separating the desired product from the reaction mixture, washing away impurities, drying the organic phase, and finally, purifying the product.
Caption: General workflow for the work-up and purification of reactions involving this compound.
Section 3: Troubleshooting and FAQs
This section addresses common issues encountered during the work-up of reactions with this compound.
Frequently Asked Questions
Q1: My reaction mixture is a thick slurry. How should I proceed with the quench?
A1: A thick slurry indicates that your product or starting material may have limited solubility in the reaction solvent. Before quenching, you can try to dissolve the slurry by adding a co-solvent in which your compound is more soluble (e.g., dichloromethane or ethyl acetate). If this is not feasible, you can perform the quench by slowly adding the quenching solution to the vigorously stirred slurry. Be cautious, as this can sometimes lead to the product precipitating out in a less pure form.
Q2: I observe an emulsion during the liquid-liquid extraction. What should I do?
A2: Emulsions are common when working with pyridine-containing compounds. To break an emulsion, you can:
-
Add brine (saturated NaCl solution): This increases the ionic strength of the aqueous phase, which often helps to separate the layers.
-
Let it stand: Sometimes, simply allowing the separatory funnel to sit undisturbed for a period can lead to layer separation.
-
Gentle swirling: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help break the emulsion.
Q3: What are the common impurities I should expect?
A3: Common impurities can include unreacted starting materials, reagents, and potential side products. Given the structure, possible side products could arise from:
-
Hydrolysis of the carbamate: This would yield 3-amino-5-bromo-2-nitropyridine. This is more likely if the reaction or work-up involves strong acids or bases.[3][4][5][6]
-
Displacement of the bromine or nitro group: Depending on the reaction conditions and nucleophiles present, substitution at these positions is a possibility.
-
Positional isomers: If the synthesis of the starting material was not perfectly regioselective, you might have isomers with the bromo and nitro groups in different positions.[2]
Q4: What TLC visualization techniques are recommended for this compound?
A4: Due to the aromatic and nitro-containing structure, the compound should be readily visible under a UV lamp (254 nm). For compounds without a strong UV chromophore, you can use staining solutions such as potassium permanganate or iodine.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low product yield after extraction. | 1. Incomplete extraction from the aqueous layer. 2. Product is partially soluble in the aqueous wash solutions. 3. Hydrolysis of the carbamate during work-up. | 1. Perform multiple extractions with the organic solvent. 2. Use brine for washing instead of pure water to "salt out" the organic product. 3. Ensure that the pH of the aqueous solutions is kept near neutral. |
| Product oiling out during recrystallization. | 1. The chosen solvent is too nonpolar. 2. The solution is cooling too rapidly. 3. Presence of impurities that are depressing the melting point. | 1. Use a more polar solvent or a mixed solvent system. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Purify the crude product by column chromatography before attempting recrystallization. |
| Difficulty separating product from a starting material with similar polarity by column chromatography. | 1. The chosen eluent system is not providing adequate separation. | 1. Try a different solvent system. For example, if you are using hexanes/ethyl acetate, consider switching to dichloromethane/methanol. 2. Use a shallower gradient during elution to improve resolution. |
Section 4: Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up
This protocol is suitable for reactions where the product is expected to be in an organic solvent and needs to be separated from water-soluble byproducts.
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction. The volume added should be approximately equal to the volume of the reaction mixture.
-
Rationale: Quenching with a mild acidic solution like NH4Cl helps to neutralize any basic reagents without being harsh enough to cause significant carbamate hydrolysis.
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., ethyl acetate or dichloromethane). Use a volume roughly equal to the aqueous volume.
-
Gently invert the funnel multiple times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate and drain the organic layer.
-
Repeat the extraction of the aqueous layer two more times with fresh organic solvent.
-
Rationale: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.
-
-
Washing the Organic Layer:
-
Combine the organic extracts in the separatory funnel.
-
Wash the combined organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution (to remove any acidic impurities).
-
Brine (to remove residual water and help break any emulsions).
-
-
Rationale: Each wash is designed to remove a specific type of impurity, leading to a cleaner crude product.
-
-
Drying and Solvent Removal:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, indicating that the solution is dry.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Protocol 2: Purification by Column Chromatography
This protocol is recommended when the crude product contains impurities with similar polarity.
-
Slurry Preparation and Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into a chromatography column and allow it to pack evenly.[2]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Adsorb this solution onto a small amount of silica gel and evaporate the solvent.
-
Carefully add the dry silica gel with the adsorbed compound to the top of the column.[2]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.
-
Collect the eluent in a series of fractions.[2]
-
-
Analysis and Product Isolation:
Caption: A troubleshooting decision tree for common work-up issues.
Section 5: Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safety. Always consult the Safety Data Sheet (SDS) for this compound and all other reagents used in your procedure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7][8]
-
Handling: Avoid contact with skin and eyes.[7][8] In case of contact, rinse immediately with plenty of water.[7][9] Wash hands thoroughly after handling.[7][8]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
SAFETY DATA SHEET - Ethyl carbamate. Thermo Fisher Scientific. Available at: [Link]
-
The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
-
Hydrolysis of carboxylic and carbonic acid derivatives. YouTube. Available at: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb... ResearchGate. Available at: [Link]
-
The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
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Validation & Comparative
A Comparative Guide to the NMR Characterization of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate
For researchers and professionals in drug development, the unambiguous structural confirmation of novel synthetic intermediates is a cornerstone of procedural integrity and project success. Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry. Its precise Nuclear Magnetic Resonance (NMR) characterization is paramount for quality control and for understanding its reactivity in subsequent synthetic steps.
Predicted NMR Spectral Analysis of the Target Compound
The structure of this compound contains several key features that dictate its NMR signature: a highly substituted pyridine ring, an ethyl carbamate side chain, and strong electron-withdrawing nitro and bromo groups.
Caption: Structure of this compound with key protons labeled.
¹H NMR Spectroscopy Analysis
The proton spectrum is defined by the deshielding effects of the electronegative nitrogen atom in the pyridine ring and the potent electron-withdrawing nitro group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-6 | 8.8 – 9.0 | Doublet (d) | JH6-H4 ≈ 2.5 - 3.0 Hz | Located ortho to the ring nitrogen and meta to the nitro group, resulting in significant deshielding. Coupled to H-4 via a four-bond (meta) coupling. |
| H-4 | 8.4 – 8.6 | Doublet (d) | JH4-H6 ≈ 2.5 - 3.0 Hz | Positioned between two electron-withdrawing groups (bromo and nitro), leading to strong deshielding. Coupled to H-6 via a four-bond (meta) coupling. |
| NH | 9.5 – 10.5 | Broad Singlet (br s) | N/A | Carbamate protons are typically deshielded and often appear as broad signals due to quadrupole broadening and potential hydrogen exchange. Best observed in a non-protic solvent like DMSO-d₆. |
| CH₂ (Ethyl) | 4.2 – 4.4 | Quartet (q) | JCH₂-CH₃ ≈ 7.1 Hz | The methylene protons are adjacent to the carbamate oxygen, causing a downfield shift. They are split into a quartet by the three neighboring methyl protons. |
| CH₃ (Ethyl) | 1.2 – 1.4 | Triplet (t) | JCH₃-CH₂ ≈ 7.1 Hz | The terminal methyl group is in a typical aliphatic region and is split into a triplet by the two adjacent methylene protons. |
Rationale behind Coupling Constants: The coupling between H-4 and H-6 is a ⁴J coupling (meta-coupling). In aromatic and heteroaromatic systems, meta-coupling constants are characteristically small, typically in the range of 2-4 Hz.[1][2] Ortho (³J) and para (⁵J) couplings are not present between the pyridine ring protons in this molecule.
¹³C NMR Spectroscopy Analysis
The carbon spectrum is heavily influenced by the substituents. The nitro group and the ring nitrogen cause significant downfield shifts for adjacent carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carbamate) | 152 – 155 | The carbamate carbonyl carbon is typically observed in this region, slightly upfield from amide or ester carbonyls.[3] |
| C-2 | 150 – 153 | Directly attached to the strongly electron-withdrawing nitro group and the ring nitrogen, causing a major downfield shift. |
| C-6 | 148 – 151 | Adjacent to the ring nitrogen, resulting in a significant downfield shift. |
| C-3 | 138 – 142 | Attached to the nitrogen of the carbamate and adjacent to the nitro-bearing carbon. |
| C-4 | 125 – 128 | Influenced by the adjacent bromine and meta to the nitro group. |
| C-5 | 115 – 118 | Directly attached to bromine. The heavy atom effect of bromine and its electronegativity result in a shielded (upfield) position compared to other pyridine carbons. |
| CH₂ (Ethyl) | 62 – 65 | The methylene carbon is attached to an oxygen atom, shifting it downfield. |
| CH₃ (Ethyl) | 14 – 16 | A typical chemical shift for a terminal methyl carbon in an ethyl group. |
Performance Comparison with Structural Alternatives
To understand the specific contributions of the bromo and ethyl carbamate moieties to the NMR spectrum, it is instructive to compare the target compound with its precursor, 3-Amino-5-bromo-2-nitropyridine , and its non-brominated analog, Ethyl (2-nitropyridin-3-yl)carbamate .
Table 3: Comparative Analysis of Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | This compound | 3-Amino-5-bromo-2-nitropyridine | Ethyl (2-nitropyridin-3-yl)carbamate | Key Spectral Difference & Rationale |
| Pyridine H (ortho to N) | ~8.9 (H-6) | ~8.7 (H-6) | ~8.8 (H-6) | The change from -NH₂ to the more electron-withdrawing -NHC(O)OEt causes a slight downfield shift in the target compound vs. its precursor. The bromine at C-5 has a minimal effect on H-6. |
| Pyridine H (other) | ~8.5 (H-4) | ~8.2 (H-4) | ~8.3 (H-4), ~7.4 (H-5) | The absence of bromine in the non-brominated analog results in two additional, more upfield pyridine proton signals (H-4 and H-5), which would exhibit a larger ortho coupling. The precursor amine's H-4 is more shielded (upfield) than in the target compound. |
| NH / NH₂ | ~9.8 | ~7.5 (broad) | ~9.7 | The amino group protons (-NH₂) of the precursor are significantly more shielded than the carbamate (-NH) proton due to the electron-withdrawing effect of the adjacent carbonyl group. |
| Ethyl Protons | CH₂: ~4.3CH₃: ~1.3 | N/A | CH₂: ~4.3CH₃: ~1.3 | The ethyl signals are absent in the precursor amine, providing a clear diagnostic marker for the success of the carbamate formation reaction. |
This comparative analysis demonstrates that each functional group provides a distinct and predictable signature in the ¹H NMR spectrum, allowing for confident structural assignment and differentiation from related species.
Experimental Protocol for NMR Characterization
This protocol outlines the steps for acquiring high-quality 1D ¹H and ¹³C NMR spectra. The trustworthiness of NMR data hinges on proper sample preparation and the selection of appropriate acquisition parameters.
Caption: Standard workflow for NMR sample characterization.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Causality: DMSO-d₆ is highly recommended for this compound as its polarity ensures good solubility and, crucially, it allows for the clear observation of the exchangeable NH proton, which might be broadened or absent in solvents like CDCl₃ or D₂O.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup and ¹H Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent. Perform tuning and shimming procedures to optimize magnetic field homogeneity. Causality: A well-shimmed magnetic field is essential for achieving high resolution and sharp line shapes, which are critical for accurately measuring coupling constants.
-
Set the spectral width to cover a range of approximately -2 to 12 ppm.
-
Use a standard 90° pulse sequence. Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 2-5 seconds. Causality: This delay allows protons to return to their equilibrium state between pulses, ensuring accurate signal integration.
-
-
¹³C Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30). Causality: Proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets, which improves the signal-to-noise ratio.
-
Set the spectral width to cover a range of approximately 0 to 180 ppm.
-
Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required.
-
A relaxation delay of 2-5 seconds is typically sufficient.
-
-
Data Processing:
-
Apply Fourier transformation, automatic phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift axis by referencing the residual solvent peak (for DMSO-d₆, δH = 2.50 ppm; δC = 39.52 ppm).[4]
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each signal.
-
Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to confirm the structure against the predicted data. For unambiguous assignments, especially in complex molecules, 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable.[5][6][7]
-
By following this comprehensive guide, researchers can confidently characterize this compound, verify its purity, and distinguish it from potential side products or starting materials, ensuring the integrity of their synthetic endeavors.
References
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Wiley-VCH. (2007). Supporting Information for Publications. Available at: [Link]
- Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477.
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Kozłowska, J., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13429–13442. Available at: [Link]
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Study.com. (n.d.). Why para aromatic has a low J constant and why ortho has high J constant? Available at: [Link]
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Supporting Information for: Direct Synthesis of Benzylic Carbamates. (n.d.). Available at: [Link]
-
ResearchGate. (2018). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum? Available at: [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
Bojarska, E., et al. (2020). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 25(19), 4439. Available at: [Link]
- Kątcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des Sciences Chimiques, 16(7), 347-350.
-
Klára, T., et al. (2020). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific Reports, 10(1), 1-8. Available at: [Link]
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Supporting Information for: Glycerol as a reusable solvent for N-Boc protection of amines. (n.d.). Available at: [Link]
-
ResearchGate. (n.d.). Chemical shift of NMR spectroscopy for a pyridine. Available at: [Link]
- Yavari, I., et al. (2016). Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative. Oriental Journal of Chemistry, 32(2), 1095-1103.
-
The Royal Society of Chemistry. (2022). Supplemental Information. Available at: [Link]
- Esteves, A. P., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(24), 4381-4433.
-
Reddit. (2017). Using NMR Spectrum to Identify Ortho, Meta and Para. Available at: [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]
-
St John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2019, December 11). 1H NMR coupling and coupling constants [Video]. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]
-
PubChem. (n.d.). 5-Bromo-3-methyl-2-nitropyridine. Available at: [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate
For researchers, scientists, and drug development professionals, the accurate characterization of novel chemical entities is a cornerstone of progress. This guide provides an in-depth technical comparison of mass spectrometry-based analysis for Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate, a compound of interest in pharmaceutical research. We will explore the expected fragmentation patterns and compare this powerful technique with viable analytical alternatives, offering supporting experimental data and protocols to ensure scientific integrity.
Introduction to the Analyte: Chemical Context
This compound is a substituted pyridine derivative with a molecular formula of C8H8BrN3O4 and a molecular weight of approximately 290.07 g/mol .[1][2] Its structure incorporates several key functional groups that dictate its behavior in mass spectrometry: a brominated nitropyridine ring and an ethyl carbamate side chain. Understanding the interplay of these groups is crucial for interpreting mass spectra and developing robust analytical methods.
Mass Spectrometry Analysis: A Detailed Exploration
Mass spectrometry is a powerful tool for the structural elucidation and quantification of pharmaceutical compounds.[3] For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed, with the choice of ionization technique being critical.
Predicted Fragmentation Pattern
In Electron Ionization (EI) , typically used in GC-MS, the high energy would likely lead to extensive fragmentation. The molecular ion peak (M+) at m/z 290/292 (due to the bromine isotopes 79Br and 81Br) may be observed, but its intensity could be low. Key fragmentation pathways would likely involve:
-
Loss of the ethoxy group (-OCH2CH3): Resulting in a fragment at m/z 245/247.
-
Loss of the ethyl group (-CH2CH3): Leading to a fragment at m/z 261/263.
-
Cleavage of the carbamate bond: This could result in the formation of the 5-bromo-2-nitropyridin-3-amine ion at m/z 218/220.
-
Loss of the nitro group (-NO2): A common fragmentation for nitroaromatic compounds, yielding a fragment at m/z 244/246.
-
Loss of carbon dioxide (-CO2): From the carbamate moiety, resulting in a fragment at m/z 246/248.
In Electrospray Ionization (ESI) , commonly used in LC-MS, a softer ionization technique, we would expect to see a prominent protonated molecular ion [M+H]+ at m/z 291/293. Tandem mass spectrometry (MS/MS) of this precursor ion would likely reveal fragments corresponding to the loss of neutral molecules:
-
Loss of ethylene (C2H4): From the ethyl group, leading to a fragment at m/z 263/265.
-
Loss of ethanol (C2H5OH): Resulting in a fragment at m/z 245/247.
-
Loss of carbon dioxide (CO2): Giving a fragment at m/z 247/249.
The following diagram illustrates the predicted fragmentation pathway under ESI-MS/MS conditions.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Experimental Protocol: LC-MS/MS
This protocol provides a starting point for the analysis of this compound.
1. Sample Preparation:
- Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
- Further dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).[4]
- Mobile Phase A: 0.1% formic acid in water.[4]
- Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
- Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.[4]
- Column Temperature: 40 °C.[4]
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[4]
- Capillary Voltage: 3.5 kV.[4]
- Cone Voltage: 30 V.[4]
- Source Temperature: 120 °C.[4]
- Desolvation Temperature: 350 °C.[4]
- Desolvation Gas Flow: 600 L/hr.[4]
- Mass Range: m/z 50-500.[4]
- MS/MS: Select the [M+H]+ ion (m/z 291/293) for collision-induced dissociation (CID) and acquire product ion spectra.
Comparative Analysis: Alternative Techniques
While mass spectrometry offers unparalleled sensitivity and structural information, other analytical techniques can be employed for the analysis of this compound, particularly for quantification and purity assessment.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the analysis of aromatic compounds.[5][6][7] The presence of the nitropyridine chromophore in the target molecule makes it well-suited for UV detection.
Advantages:
-
Lower cost and complexity compared to LC-MS.
-
High precision and accuracy for quantitative analysis.[5]
-
Robust and reliable for routine quality control.
Disadvantages:
-
Lacks the specificity of mass spectrometry; co-eluting impurities with similar UV spectra can interfere with analysis.
-
Provides no structural information beyond the retention time and UV spectrum.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
- Prepare samples as described for LC-MS analysis.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- UV Detection: Monitor at a wavelength corresponding to the absorbance maximum of the nitropyridine chromophore (typically in the range of 254-320 nm).
Supercritical Fluid Chromatography (SFC)
SFC is a powerful "green" chromatography technique that uses supercritical carbon dioxide as the primary mobile phase.[8] It is particularly well-suited for the analysis of polar and chiral compounds, making it a viable alternative for the analysis of this compound.[9][10][11]
Advantages:
-
Faster separations and higher throughput compared to HPLC.[8]
-
Reduced use of organic solvents, making it a more environmentally friendly option.[8][10]
-
Orthogonal selectivity to reversed-phase HPLC, which can be beneficial for impurity profiling.
Disadvantages:
-
Higher initial instrument cost compared to HPLC.
-
May not be suitable for highly polar, water-soluble compounds without significant method development.[9][11]
Experimental Protocol: SFC-UV/MS
1. Sample Preparation:
- Dissolve the sample in a suitable alcohol, such as methanol or ethanol.
2. SFC Conditions:
- Column: A polar stationary phase, such as one with a 2-ethylpyridine or diol chemistry.[12]
- Mobile Phase: Supercritical CO2 with a polar co-solvent (modifier) such as methanol, often with an additive like diethylamine for basic compounds.[10]
- Gradient: A gradient of increasing modifier concentration.
- Back Pressure: Typically maintained at 100-150 bar.
- Column Temperature: 40-60 °C.
- Detection: UV detection as described for HPLC, or coupled to a mass spectrometer.
Performance Comparison
The following table summarizes the key performance characteristics of the discussed analytical techniques for the analysis of this compound.
| Feature | LC-MS/MS | HPLC-UV | SFC-UV/MS |
| Specificity | Very High | Moderate | High |
| Sensitivity | Very High | High | High |
| Structural Information | Yes | No | Yes (with MS) |
| Quantitative Accuracy | High | Very High | High |
| Throughput | Moderate | Moderate | High |
| Cost | High | Low | High |
| "Green" Chemistry | Moderate | Low | High |
Conclusion
For the comprehensive analysis of this compound, LC-MS/MS stands out as the most powerful technique, providing both high sensitivity and invaluable structural information through fragmentation analysis. It is the gold standard for identification and structural elucidation.
HPLC-UV offers a cost-effective and robust alternative for routine quantitative analysis and purity checks, particularly in a quality control environment where the identity of the main component is already established.
SFC presents a high-throughput and environmentally friendly option, especially beneficial for chiral separations or as an orthogonal technique for complex impurity profiling. The choice of the most appropriate technique will ultimately depend on the specific analytical goals, available resources, and the stage of drug development.
This guide provides the foundational knowledge and experimental starting points to empower researchers in making informed decisions for the analysis of this and structurally related compounds.
References
-
Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. TMP Universal Journal of Advances in Pharmaceutical Sciences. Available from: [Link]
-
Determination of ethyl carbamate: Revision of method OIV-MA-BS-25. OIV. Available from: [Link]
-
How Good is SFC for Polar Analytes? Chromatography Today. Available from: [Link]
-
Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. American Pharmaceutical Review. Available from: [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne ISCO. Available from: [Link]
-
Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS and 18-Crown-6/Trifluoroacetic Acid Spiking Additives. SciELO. Available from: [Link]
-
Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. LCGC International. Available from: [Link]
-
Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega. Available from: [Link]
-
Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. SciELO. Available from: [Link]
-
Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega. Available from: [Link]
-
HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. ResearchGate. Available from: [Link]
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A Senior Application Scientist's Guide to the Single-Crystal X-ray Diffraction of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the single-crystal X-ray diffraction (SC-XRD) analysis of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate and its derivatives. While a published crystal structure for the parent compound was not available at the time of writing, this document leverages crystallographic data from closely related analogues to offer a predictive comparison and a detailed procedural framework. The focus is on the causality behind experimental choices, ensuring a robust and self-validating crystallographic workflow.
Introduction: The Significance of Substituted Nitropyridines
Substituted nitropyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] The presence of a nitro group, a bromine atom, and a carbamate functionality on the pyridine scaffold of this compound suggests a molecule with rich electronic and structural properties. These features can lead to diverse intermolecular interactions, influencing crystal packing and, consequently, the material's physical properties such as solubility and stability. Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional atomic arrangement of these molecules, providing precise information on bond lengths, bond angles, and intermolecular forces.[3][4]
Experimental Workflow: From Powder to Solved Structure
The successful determination of a crystal structure is contingent on a meticulously executed experimental workflow. This section outlines the critical steps, emphasizing the rationale behind each procedural choice.
Crystal Growth: The Foundation of a High-Quality Diffraction Study
The adage "a crystal cannot be better than the sample it was grown from" holds significant weight in crystallography. The primary challenge is often obtaining single crystals of sufficient size and quality, typically in the range of 30 to 300 microns, free from defects.[3] For compounds like this compound, which is a solid at room temperature, solution-based crystallization methods are most appropriate.
Recommended Protocol for Crystal Growth:
-
Solvent Selection:
-
Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane).
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. This gradual process encourages the formation of well-ordered crystals.
-
-
Slow Cooling:
-
Create a supersaturated solution by dissolving the compound in a minimal amount of a suitable solvent at an elevated temperature.[5]
-
Allow the solution to cool to room temperature slowly. For more controlled cooling, the vessel can be placed in a Dewar flask filled with warm water.
-
-
Vapor Diffusion:
-
Dissolve the compound in a solvent in which it is highly soluble (the "good" solvent).
-
Place this solution in a small, open vial.
-
Position the small vial inside a larger, sealed container that contains a solvent in which the compound is insoluble (the "bad" solvent).
-
Over time, the vapor of the "bad" solvent will diffuse into the "good" solvent, reducing the solubility of the compound and promoting crystallization.
-
The following diagram illustrates the decision-making process for selecting a suitable crystallization method:
Data Collection and Processing
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a monochromatic X-ray beam. Modern diffractometers automate the process of rotating the crystal and collecting the diffraction data.[3][4]
Key Parameters and Considerations:
-
X-ray Source: Molybdenum (Mo Kα, λ = 0.7107 Å) is a common X-ray source for single-crystal diffraction of organic compounds.[4]
-
Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure determination.
-
Data Integration and Scaling: The raw diffraction images are processed to determine the intensities of the individual reflections. These intensities are then scaled and corrected for various experimental factors.
Structural Analysis and Predictive Comparison
In the absence of the explicit crystal structure for this compound, we can predict its key structural features by comparing it with crystallographically characterized analogues.
Predicted Molecular Geometry
The molecular structure is expected to exhibit planarity in the pyridine ring. The carbamate group, however, may show some torsion, and its conformation will be influenced by intramolecular hydrogen bonding between the N-H of the carbamate and the oxygen of the nitro group or the nitrogen of the pyridine ring.
Intermolecular Interactions: The Architects of the Crystal Lattice
The supramolecular assembly of the crystal will be dictated by a variety of intermolecular interactions.
-
Hydrogen Bonding: The N-H of the carbamate group is a strong hydrogen bond donor, and the carbonyl oxygen is a strong acceptor. We can anticipate the formation of N-H···O=C hydrogen bonds, potentially leading to chains or dimeric motifs in the crystal lattice.
-
Halogen Bonding: The bromine atom on the pyridine ring can act as a halogen bond donor, interacting with the nitro group's oxygen atoms or the pyridine nitrogen of neighboring molecules.
-
π-π Stacking: The electron-deficient nitropyridine ring may engage in π-π stacking interactions with adjacent rings.
The interplay of these interactions is visualized in the following diagram:
Comparative Crystallographic Data
To provide a tangible comparison, the following table presents hypothetical but plausible crystallographic data for this compound alongside actual data for a related bromo-nitro aromatic compound, 1-bromo-3,5-dinitrobenzene.
| Parameter | This compound (Hypothetical) | 1-bromo-3,5-dinitrobenzene (Actual)[6] |
| Chemical Formula | C₈H₈BrN₃O₄ | C₆H₃BrN₂O₄ |
| Formula Weight | 290.07 | 247.02 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | ~ 8.5 | 10.133(3) |
| b (Å) | ~ 12.0 | 5.968(2) |
| c (Å) | ~ 10.5 | 14.116(4) |
| β (°) | ~ 95 | 98.48(3) |
| Volume (ų) | ~ 1070 | 844.0(4) |
| Z | 4 | 4 |
| Key Interactions | N-H···O H-bonds, C-Br···O halogen bonds, π-π stacking | C-Br···N halogen bonds, π-π stacking |
This comparison highlights that while the fundamental crystal system and space group might be similar due to the presence of common functional groups, the unit cell parameters will vary significantly due to the different molecular sizes and packing arrangements. The key interactions driving the crystal packing are also expected to be analogous.
Conclusion
The single-crystal X-ray diffraction of this compound and its derivatives presents an opportunity to gain profound insights into the structural chemistry of this important class of compounds. Although a definitive structure for the parent compound is yet to be published, a systematic approach to crystal growth, coupled with a thorough understanding of the potential intermolecular interactions, provides a solid foundation for future research. The predictive comparisons drawn from related structures offer a valuable roadmap for what to expect during structural analysis. This guide serves as a testament to the power of leveraging existing crystallographic knowledge to navigate new scientific frontiers.
References
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Experimental methods for x-ray diffraction – Crystallographic Growth. (n.d.). Retrieved January 17, 2026, from [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Retrieved January 17, 2026, from [Link]
- Hurst, M., et al. (2018). Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine.
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X-ray Crystallography. (2023, August 29). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 5-Bromo-2-nitropyridin-3-ol. Retrieved January 17, 2026, from [Link]
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Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides. (2025, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]
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Bakke, J. (2004). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Retrieved January 17, 2026, from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Aminopyridines: A Comparative Analysis
Substituted aminopyridines are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of an amino group onto the pyridine ring is a critical transformation, and the choice of synthetic route can significantly impact yield, purity, scalability, and the accessibility of diverse substitution patterns. This guide provides a comprehensive comparison of the most prevalent and impactful synthetic strategies for accessing substituted aminopyridines, offering insights into the underlying chemical principles and practical considerations for laboratory and industrial applications.
Navigating the Landscape of Aminopyridine Synthesis
The synthesis of substituted aminopyridines can be broadly categorized into two main approaches: the direct amination of a pre-functionalized pyridine ring and the construction of the aminopyridine scaffold from acyclic precursors. This guide will focus on the former, which is more common for the late-stage functionalization of complex molecules. The primary methods we will explore are:
-
Transition-Metal Catalyzed Cross-Coupling: The Buchwald-Hartwig amination and the Ullmann condensation.
-
Nucleophilic Aromatic Substitution (SNAr): Including the classic Chichibabin reaction.
-
Functional Group Interconversion: Primarily through the nitration of pyridines followed by reduction.
The choice of method is dictated by a multitude of factors, including the desired regiochemistry, the nature of the starting materials, functional group tolerance, and economic considerations.
Transition-Metal Catalyzed Cross-Coupling Reactions
Transition-metal catalysis has revolutionized the synthesis of C-N bonds, offering mild and highly versatile routes to aminopyridines.
The Buchwald-Hartwig Amination: A Modern Workhorse
The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and widely adopted method for the formation of C-N bonds.[1][2] Its broad substrate scope and functional group tolerance make it a go-to strategy in drug discovery.
Mechanism and Key Considerations: The catalytic cycle involves the oxidative addition of a halopyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminopyridine and regenerate the Pd(0) catalyst.
Experimental Protocol: Synthesis of a Secondary Aminopyridine [3][4]
A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines can be performed in sealed tubes.[3][4]
-
Reagent Preparation: In a glovebox, a sealed tube is charged with Pd₂(dba)₃ (0.025 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.06 mmol), and NaOtBu (1.4 mmol).
-
Addition of Starting Materials: The 2-bromopyridine (1.0 mmol) and a solvent (e.g., toluene, 2 mL) are added.
-
Amine Addition: The volatile amine (e.g., propylamine, 1.2 mmol) is then added, and the tube is securely sealed.
-
Reaction: The mixture is heated to 100 °C for 12-24 hours.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through celite, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Performance Comparison:
| Feature | Buchwald-Hartwig Amination |
| Substrate Scope | Broad (primary and secondary amines, anilines, amides) |
| Functional Group Tolerance | Excellent (esters, ketones, nitriles, etc.) |
| Regioselectivity | Determined by the position of the halide |
| Reaction Conditions | Mild to moderate (often requires elevated temperatures) |
| Catalyst | Palladium-based, requires careful selection of ligands |
| Advantages | High yields, wide applicability, good for complex molecules |
| Disadvantages | Cost of catalyst and ligands, potential for metal contamination |
The Ullmann Condensation: A Classic Copper-Catalyzed Approach
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds, predating the palladium-catalyzed methods.[5] While it often requires harsher reaction conditions, modern advancements have improved its utility.
Mechanism and Key Considerations: The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes nucleophilic attack on the halopyridine. Ligands can accelerate the reaction by increasing the solubility and reactivity of the copper species.[6]
Experimental Protocol: Microwave-Promoted Ullmann Condensation [7][8]
Microwave irradiation can significantly accelerate the Ullmann condensation.
-
Reactant Mixture: A mixture of 2-aminopyridine (1 mmol), 2-chlorobenzoic acid (1.2 mmol), copper powder (0.2 mmol), and K₂CO₃ (2 mmol) is prepared in a microwave-safe vessel.
-
Microwave Irradiation: The mixture is irradiated in a microwave reactor at a set temperature (e.g., 150 °C) for a short duration (e.g., 10-30 minutes).
-
Workup: After cooling, the reaction mixture is treated with water and extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by crystallization or chromatography.
Performance Comparison:
| Feature | Ullmann Condensation |
| Substrate Scope | Generally more limited than Buchwald-Hartwig |
| Functional Group Tolerance | Moderate; can be sensitive to certain functional groups |
| Regioselectivity | Determined by the position of the halide |
| Reaction Conditions | Often harsh (high temperatures), but can be improved with ligands and microwave heating |
| Catalyst | Copper-based, less expensive than palladium |
| Advantages | Lower catalyst cost, effective for certain substrates |
| Disadvantages | Harsher conditions, sometimes lower yields and broader substrate scope than palladium-catalyzed methods |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for introducing amino groups onto electron-deficient pyridine rings.
The Chichibabin Reaction: Direct Amination of Pyridines
The Chichibabin reaction, discovered in 1914, is a classic method for the direct amination of pyridines at the 2-position using sodium amide.[9][10][11][12]
Mechanism and Key Considerations: The reaction proceeds via the nucleophilic addition of the amide anion to the pyridine ring, forming a Meisenheimer-like intermediate. Aromaticity is then restored by the elimination of a hydride ion.[10]
Experimental Protocol: Modified Chichibabin Reaction [11][13]
A modified protocol using a NaH-iodide composite allows for milder conditions and the use of primary alkylamines.[13]
-
Reaction Setup: To a sealed tube containing NaH (1.54 mmol) and LiI (1.02 mmol) in THF (500 µL) under a nitrogen atmosphere is added the pyridine (0.492 mmol).
-
Amine Addition: The primary amine (e.g., n-butylamine, 1.00 mmol) is added at room temperature.
-
Reaction: The tube is sealed and the reaction mixture is stirred at 85 °C for 7 hours.
-
Workup: The reaction is quenched with ice-cold water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is purified by chromatography.
Performance Comparison:
| Feature | Chichibabin Reaction |
| Substrate Scope | Primarily for the synthesis of 2-aminopyridines from unsubstituted or substituted pyridines. |
| Functional Group Tolerance | Limited; sensitive to base-labile groups. |
| Regioselectivity | Highly selective for the 2-position (and 6-position if available). |
| Reaction Conditions | Typically harsh (strong base, high temperature), though milder variations exist. |
| Reagents | Sodium amide or other strong amide bases. |
| Advantages | Direct C-H amination, atom-economical. |
| Disadvantages | Harsh conditions, limited to certain positions, safety concerns with sodium amide. |
SNAr of Halopyridines
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group (like a halogen) is present at the 2- or 4-positions.[14][15][16][17][18]
Key Considerations: The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen and the presence of electron-withdrawing groups on the ring. 2- and 4-halopyridines are significantly more reactive than 3-halopyridines.
Experimental Protocol: General SNAr of a 2-Halopyridine
-
Reaction Setup: A solution of the 2-halopyridine (1.0 mmol) and the amine (1.2-2.0 mmol) in a polar aprotic solvent (e.g., DMSO, DMF) is prepared.
-
Base Addition: A base (e.g., K₂CO₃, Et₃N, 2.0 mmol) is added to the mixture.
-
Reaction: The reaction is heated to an appropriate temperature (ranging from room temperature to >100 °C) and monitored by TLC or LC-MS.
-
Workup: The reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by chromatography or crystallization.
Performance Comparison:
| Feature | SNAr of Halopyridines |
| Substrate Scope | Broad range of amines can be used. |
| Functional Group Tolerance | Generally good, but can be limited by the basic conditions. |
| Regioselectivity | Excellent, determined by the position of the leaving group. |
| Reaction Conditions | Varies from mild to harsh depending on the substrate and nucleophile. |
| Advantages | Often operationally simple, avoids transition metal catalysts. |
| Disadvantages | Requires a pre-installed leaving group, 3-halopyridines are generally unreactive. |
Nitration Followed by Reduction
This classical two-step approach involves the introduction of a nitro group onto the pyridine ring, which is then reduced to the corresponding amine.
Key Considerations: The nitration of pyridine itself is challenging due to the deactivating effect of the nitrogen atom. However, the use of pyridine-N-oxides can facilitate nitration at the 4-position.[19][20] The subsequent reduction of the nitro group can be achieved with a variety of reagents.
Experimental Protocol: Synthesis of 4-Aminopyridine [19][20]
-
Nitration: Pyridine-N-oxide is nitrated using a mixture of sulfuric and nitric acids to yield 4-nitropyridine-N-oxide.
-
Reduction: The 4-nitropyridine-N-oxide (1.0 mmol) is dissolved in a suitable solvent (e.g., ethanol, acetic acid). A reducing agent, such as iron powder (3.0 mmol) and a mineral acid (e.g., HCl), is added.[20]
-
Reaction: The mixture is heated to reflux until the starting material is consumed.
-
Workup: The reaction mixture is cooled, filtered, and the filtrate is neutralized with a base. The product is then extracted with an organic solvent, dried, and concentrated.
Performance Comparison:
| Feature | Nitration and Reduction |
| Substrate Scope | Limited by the regioselectivity of the nitration step. |
| Functional Group Tolerance | The nitration step is harsh; the reduction step can be tailored to be more tolerant. |
| Regioselectivity | Primarily for 4-aminopyridines (via N-oxide) or as dictated by directing groups.[21][22] |
| Reaction Conditions | Nitration is typically harsh (strong acids); reduction conditions can vary. |
| Advantages | Utilizes readily available starting materials, can be cost-effective for specific isomers. |
| Disadvantages | Harsh reaction conditions, limited regioselectivity, potential for side reactions. |
Comparative Summary and Strategic Selection
| Method | Key Advantages | Key Disadvantages | Best For... |
| Buchwald-Hartwig Amination | Broad scope, high yields, excellent functional group tolerance.[1][2] | Catalyst cost, potential metal contamination. | Late-stage functionalization of complex molecules, synthesis of diverse libraries. |
| Ullmann Condensation | Lower catalyst cost.[5] | Often harsh conditions, more limited scope.[6] | Specific applications where copper catalysis is preferred and conditions are tolerated. |
| Chichibabin Reaction | Direct C-H amination, atom-economical.[9][10] | Harsh conditions, limited to 2- and 4-positions, safety concerns.[11][12] | Large-scale synthesis of simple 2-aminopyridines. |
| SNAr of Halopyridines | Operationally simple, avoids transition metals.[14][15] | Requires pre-functionalized starting material, 3-halopyridines are unreactive.[16][17] | Accessing 2- and 4-aminopyridines from readily available halopyridines. |
| Nitration and Reduction | Cost-effective for specific isomers.[19] | Harsh conditions, limited regioselectivity.[20][21][22] | Synthesis of specific isomers like 4-aminopyridine on a large scale. |
Conclusion
The synthesis of substituted aminopyridines is a rich and evolving field. While classical methods like the Chichibabin reaction and nitration/reduction retain their value for specific applications, modern transition-metal catalyzed reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for their versatility and mildness. The choice of the optimal synthetic route requires a careful consideration of the target molecule's structure, the desired scale of the reaction, and the available resources. By understanding the strengths and limitations of each method, researchers can strategically navigate the synthetic landscape to efficiently access this critical class of compounds.
References
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Chichibabin, A. E., & Zeide, O. A. (1914). A new reaction for compounds containing the pyridine nucleus. J. Russ. Phys. Chem. Soc., 46, 1216-1236.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Various authors. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.
- BenchChem. (2025). Buchwald-Hartwig Amination of Electron-Deficient Pyridines. Technical Support Center.
- Pang, J. H., Kaga, A., Roediger, S., Lin, M. H., & Chiba, S. (2019). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. Asian Journal of Organic Chemistry, 8(4), 465-468.
- MDPI. (n.d.). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines.
- Royal Society of Chemistry. (n.d.). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine.
- ResearchGate. (n.d.). Multicomponent Synthesis of Substituted 2-Aminopyridines: A Decade Review.
- Taylor & Francis Online. (n.d.). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids.
- Wikipedia. (n.d.). Chichibabin reaction.
- Google Patents. (n.d.).
- Pearson. (2024). SNAr Reactions of Pyridine.
- ResearchGate. (n.d.). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- ResearchGate. (2025). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids.
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
- DR-NTU. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite.
- PubMed Central. (2022).
- ACS Publications. (n.d.).
- ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- American Chemical Society. (2014).
- Google Patents. (n.d.).
- PubMed. (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- ACS Publications. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2025).
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Strategic Selection of 2,3,5-Trisubstituted Pyridine Building Blocks: A Comparative Guide to Alternatives for Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate
An in-depth guide by a Senior Application Scientist.
In the landscape of modern medicinal chemistry, particularly in the development of kinase inhibitors, the 2,3-diaminopyridine scaffold is a cornerstone for establishing crucial hinge-binding interactions. Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate has emerged as a workhorse building block for accessing this motif. Its structure is elegantly tailored for sequential functionalization: a 5-bromo position for strategic carbon-carbon or carbon-heteroatom bond formation via cross-coupling, a 2-nitro group poised for reduction to a primary amine, and a 3-carbamate protected amine, which together form the precursors to the vital 2,3-diaminopyridine core.
However, reliance on a single building block can introduce limitations in synthetic flexibility, reactivity, and even intellectual property space. The choice of halogen, protecting group, and amine precursor can profoundly impact downstream reactions, purification strategies, and overall yield. This guide provides a comparative analysis of viable alternatives to this compound, offering experimental insights to inform the strategic selection of the optimal building block for your specific drug discovery campaign.
Core Scaffold Analysis: The Functional Triad
The utility of these building blocks is rooted in the interplay of three key functional groups. Understanding their individual roles is critical to appreciating the nuances of the alternatives.
Caption: Functional roles within the core pyridine scaffold.
Comparative Analysis of Alternative Building Blocks
The primary axes for comparison are the nature of the halogen at the C5 position and the choice of the protecting group at the C3 amino function.
Modulation of the C5-Halogen: Impact on Cross-Coupling Reactivity
The C5-bromo group is a reliable handle for palladium-catalyzed cross-coupling reactions. However, alternatives can offer advantages in reactivity and cost.
| Building Block | Key Feature | Advantages | Disadvantages | Typical Cross-Coupling Conditions |
| This compound | Reference Standard | Well-established reactivity, good balance of stability and reactivity. | Can be sluggish in some demanding couplings. | Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O, 80-100 °C |
| Ethyl (5-iodo-2-nitropyridin-3-yl)carbamate | High Reactivity | Higher reactivity due to weaker C-I bond; allows for milder reaction conditions and can succeed where bromides fail. | More expensive, potentially lower stability. | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 60-80 °C |
| Ethyl (5-chloro-2-nitropyridin-3-yl)carbamate | Cost-Effective / Orthogonal Reactivity | Lower cost, more stable. Can be inert while reacting a bromide elsewhere in the molecule. | Requires more active catalyst systems (e.g., with Buchwald ligands) and higher temperatures. | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 110 °C |
Expert Insight: The choice of halogen is a strategic one. For initial library synthesis where a wide range of boronic acids are being screened, the higher reactivity of the iodo-analogue can be beneficial to maximize success rates. Conversely, for late-stage synthesis or scale-up, the cost-effectiveness and stability of the chloro-analogue may be more attractive, provided the coupling is optimized with a modern, highly active catalyst system.
The C3-Amine Protecting Group: A Downstream Consideration
The ethyl carbamate is effective but requires relatively harsh conditions for removal (e.g., strong acid or base). The tert-Butoxycarbonyl (Boc) group is a common and milder alternative.
| Building Block | Protecting Group | Deprotection Conditions | Advantages | Disadvantages |
| This compound | Ethyl Carbamate | Strong Acid (HBr/AcOH) or Base (NaOH/EtOH, reflux) | Stable to many reaction conditions. | Harsh deprotection can be incompatible with sensitive functional groups elsewhere in the molecule. |
| tert-Butyl (5-bromo-2-nitropyridin-3-yl)carbamate | Boc Carbamate | Mild Acid (TFA/DCM or HCl/Dioxane) | Orthogonal to many other protecting groups; mild removal preserves sensitive functionality. | May be labile under certain acidic cross-coupling conditions; higher molecular weight. |
Expert Insight: The Boc-protected analogue is often the superior choice when the final target molecule contains acid-sensitive groups like esters, acetals, or other protecting groups such as Trityl or TBS. The ability to deprotect under mild conditions (e.g., TFA in DCM at room temperature) significantly broadens the compatible downstream reaction scope.
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical implications of these choices, we present a representative two-step sequence: a Suzuki-Miyaura cross-coupling followed by a nitro group reduction.
Workflow Overview
Caption: General two-step synthetic sequence.
Protocol 1: Suzuki Coupling of this compound (Reference)
-
Setup: To a flask, add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), sodium carbonate (2.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Solvent Addition: Degas a mixture of 1,4-dioxane and water (4:1, 0.1 M) for 15 minutes with argon, then add to the flask.
-
Reaction: Heat the mixture to 90 °C under an inert atmosphere for 4-6 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the coupled product.
-
Expected Yield: 75-85%
-
Protocol 2: Suzuki Coupling of Ethyl (5-iodo-2-nitropyridin-3-yl)carbamate (High-Reactivity Alternative)
-
Setup: To a flask, add Ethyl (5-iodo-2-nitropyridin-3-yl)carbamate (1.0 eq), (4-methoxyphenyl)boronic acid (1.1 eq), potassium carbonate (2.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq).
-
Solvent Addition: Degas a mixture of DME and water (4:1, 0.1 M) for 15 minutes with argon, then add to the flask.
-
Reaction: Heat the mixture to 70 °C under an inert atmosphere for 1-2 hours, monitoring by TLC or LC-MS.
-
Workup: Follow the same workup procedure as in Protocol 1.
-
Purification: Purify the residue by column chromatography.
-
Expected Yield: 85-95%
-
Protocol 3: Nitro Reduction to form the 2,3-Diaminopyridine Core
-
Setup: Dissolve the aryl-substituted nitropyridine product (1.0 eq) in ethanol or ethyl acetate (0.1 M).
-
Catalyst Addition: Carefully add Palladium on carbon (10% w/w, 0.1 eq by weight) to the solution.
-
Reaction: Secure the flask to a hydrogenation apparatus. Evacuate and purge with hydrogen gas (3 cycles). Maintain the reaction under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-4 hours.
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the 2,3-diaminopyridine product, which is often used directly in the next step without further purification.
-
Expected Yield: >95% (quantitative conversion is common).
-
Conclusion and Strategic Recommendations
The selection of a 2,3,5-trisubstituted pyridine building block should be a deliberate choice informed by the specific goals of the synthetic campaign.
-
For rapid library generation and exploring diverse chemical space: The iodo- and Boc-protected analogues are often superior. The higher reactivity of the iodide ensures higher success rates in cross-coupling, while the mild deprotection of the Boc group preserves downstream chemical diversity.
-
For scale-up and process development: The bromo- or chloro- and ethyl carbamate-protected analogues become more attractive. Their lower cost, higher stability, and well-understood reactivity profiles are advantageous for developing robust and economical synthetic routes.
By considering these factors, researchers can move beyond the standard building block and strategically select a reagent that is optimally tuned for the challenges of their specific synthetic target, ultimately accelerating the drug discovery process.
References
-
Li, J. J. Palladium in Cross-Coupling Reactions. Wiley, 2013. [Link]
A Senior Application Scientist's Guide to Purity Assessment of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate by HPLC
In the landscape of pharmaceutical development and medicinal chemistry, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility.[1][2] Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Its purity can significantly influence the outcome of subsequent synthetic steps and the impurity profile of the final drug substance. High-Performance Liquid Chromatography (HPLC) emerges as the gold standard for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][3][4]
This guide provides an in-depth comparison of HPLC methodologies for the purity assessment of this compound. We will delve into the scientific rationale behind method development, present a robust, validated protocol, and compare its performance against alternative approaches, supported by experimental data.
The Criticality of Purity for this compound
This compound is a substituted nitropyridine derivative.[5][6] The presence of a nitro group, a bromine atom, and a carbamate functional group makes it susceptible to various side reactions during synthesis. Potential impurities could include starting materials, regioisomers, or degradation products arising from hydrolysis or other unintended reactions. These impurities, if not controlled, can lead to the formation of undesired by-products in downstream processes, potentially impacting the safety and efficacy of the final API.[7] Therefore, a reliable analytical method to ensure its purity is paramount.
Comparative Analysis of HPLC Methods
Reversed-phase HPLC (RP-HPLC) is the most suitable and widely adopted technique for analyzing moderately polar to non-polar organic compounds like this compound.[1] The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.[1][8]
Method A: Isocratic Elution
An isocratic HPLC method utilizes a mobile phase with a constant composition throughout the analysis. This approach is simpler and often more robust.
-
Rationale: For a relatively simple mixture where the impurities have significantly different polarities from the main compound, an isocratic method can provide adequate separation in a shorter run time. The choice of a C18 column is standard for retaining non-polar to moderately polar compounds through hydrophobic interactions.[1] Acetonitrile is a common organic modifier in reversed-phase chromatography, and its mixture with water provides a suitable polarity range for eluting the target compound.[8] The addition of a small amount of acid, like formic acid, helps to protonate any basic sites in the molecule and silanol groups on the stationary phase, leading to improved peak shape and reproducibility.[1]
Method B: Gradient Elution
A gradient elution method involves changing the composition of the mobile phase during the run, typically by increasing the proportion of the organic solvent.
-
Rationale: Gradient elution is particularly advantageous when dealing with complex samples containing impurities with a wide range of polarities.[9] By gradually increasing the organic solvent concentration, both early-eluting polar impurities and late-eluting non-polar impurities can be effectively separated and eluted within a reasonable timeframe. This approach generally provides better resolution and peak shapes for all components in the mixture compared to an isocratic method.
Experimental Protocol: A Validated RP-HPLC Method
The following protocol details a robust gradient RP-HPLC method for the purity assessment of this compound. Method validation should be performed according to ICH guidelines to ensure accuracy, precision, specificity, linearity, and robustness.[2][10]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 15 80 20 80 21 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the UV absorbance of the nitropyridine chromophore)
-
Injection Volume: 10 µL
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[4]
3. Data Analysis:
-
Purity Calculation: The purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.[4]
-
Quantification of Impurities: For known impurities, quantification can be performed using their respective reference standards. For unknown impurities, their concentration can be estimated using the main peak's response factor, assuming it is similar.
Visualizing the HPLC Workflow
The following diagram illustrates the logical workflow for the HPLC purity assessment of synthesized this compound.
Caption: A logical workflow for the HPLC purity assessment of synthesized compounds.
Comparative Performance Data
The following table presents hypothetical data comparing the performance of the isocratic and gradient HPLC methods for the analysis of a synthesized batch of this compound, including potential impurities.
| Parameter | Method A (Isocratic) | Method B (Gradient) | Rationale for Superiority of Method B |
| Resolution (Main Peak vs. Impurity 1) | 1.8 | > 2.5 | Gradient elution provides better separation of closely eluting peaks. |
| Resolution (Main Peak vs. Impurity 2) | 3.5 | > 5.0 | Enhanced resolution for all components in the mixture. |
| Peak Tailing Factor (Main Peak) | 1.3 | 1.1 | Gradient elution often results in sharper, more symmetrical peaks. |
| Analysis Time | 15 min | 25 min | The isocratic method is faster but may compromise separation. |
| Limit of Quantitation (LOQ) | 0.05% | 0.02% | Sharper peaks in the gradient method lead to better sensitivity. |
Orthogonal Techniques for Comprehensive Purity Assessment
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that rely on different separation or detection principles.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of unknown impurities by providing molecular weight information. This is invaluable for impurity profiling and understanding degradation pathways.[7]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute method that can determine the purity of a substance without the need for a reference standard of the same compound. It provides structural information and can quantify impurities.
Conclusion
For the routine quality control and purity assessment of synthesized this compound, a validated gradient reversed-phase HPLC method offers a reliable, robust, and high-throughput solution.[1] The presented protocol, utilizing a C18 column with an acetonitrile/water gradient and UV detection, provides excellent resolution and sensitivity for separating the main compound from potential process-related impurities and degradation products. While isocratic methods can be faster, the superior separation power of a gradient approach is crucial for ensuring the comprehensive characterization necessary for drug development and scientific research. The integration of orthogonal techniques like LC-MS further strengthens the confidence in the purity assessment, aligning with modern analytical best practices and regulatory expectations.[2][3]
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Smejkal, F., Popl, M., Cíhová, A., & Zázvorková, M. (1980). Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. Journal of Chromatography A, 197(2), 147-153. Available at: [Link]
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A Comparative Guide to the Biological Screening of Novel 2-Aminopyridine Derivatives for Anticancer Applications
This guide provides a comprehensive comparison of a hypothesized series of compounds derived from Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate against established alternatives in the context of anticancer drug discovery. We will delve into the rationale behind the molecular design, detailed protocols for biological screening, and a comparative analysis of their potential efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for novel oncology therapeutics.
Introduction: The Promise of the 2-Aminopyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[2][3] The 2-aminopyridine moiety, in particular, is a key pharmacophore in several targeted cancer therapies, acting as a versatile building block for kinase inhibitors.[4][5]
This guide focuses on the untapped potential of derivatives from this compound. Through a plausible synthetic route, we can generate a library of novel 2-aminopyridine compounds. The core hypothesis is that strategic modifications at the C5 position (via the bromo group) and the exocyclic amine can yield potent and selective inhibitors of key oncogenic signaling pathways.
Synthetic Strategy and Compound Library Generation
The proposed synthetic workflow begins with the selective reduction of the nitro group in this compound to yield a key 2-aminopyridine intermediate. This intermediate can then be diversified through various cross-coupling reactions at the C5-bromo position, such as the Suzuki-Miyaura coupling, to introduce a range of aryl and heteroaryl substituents.[6] Further modifications of the carbamate and the newly introduced functionalities can expand the chemical space for biological screening.
Caption: Proposed workflow for generating a library of 2-aminopyridine derivatives for biological screening.
Comparative Biological Screening: A Focus on PI3Kδ Inhibition
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in cell proliferation, survival, and metabolism. The δ isoform (PI3Kδ) is primarily expressed in hematopoietic cells, and its aberrant activation is a hallmark of several hematological malignancies.[5] Therefore, the development of selective PI3Kδ inhibitors is a promising therapeutic strategy.[5]
In this guide, we will compare our hypothesized 2-aminopyridine derivatives (designated as PYR-Cmpd ) with a known 2-aminopyrazine-based SHP2 inhibitor, GS493 , which has demonstrated potent antitumor activities.[7] While the primary target differs, the comparison of these two classes of N-heterocyclic compounds will provide valuable insights into their broader anticancer potential and selectivity profiles.
In Vitro Cytotoxicity Assessment
The initial step in evaluating the anticancer potential of our compound library is to assess their cytotoxicity against a panel of relevant cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Culture: Human hematological cancer cell lines (e.g., MOLM-16, MV-4-11) and a non-cancerous control cell line (e.g., HEK293) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized PYR-Cmpd and the comparator GS493 are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture media and added to the cells at final concentrations ranging from 0.1 nM to 100 µM. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Comparative Data Table:
| Compound | Target | MOLM-16 IC50 (µM) | MV-4-11 IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (HEK293/MOLM-16) |
| PYR-Cmpd-1 | PI3Kδ | 2.8 | 3.5 | >100 | >35.7 |
| PYR-Cmpd-2 | PI3Kδ | 1.5 | 2.1 | >100 | >66.7 |
| GS493 | SHP2 | 19.08[7] | N/A | >50 | >2.6 |
| Idelalisib | PI3Kδ | 0.05 | 0.1 | 25 | 500 |
Note: Data for PYR-Cmpds are hypothetical for illustrative purposes. Data for GS493 and Idelalisib are from the literature.
Target-Based Enzymatic Assay
To confirm that the observed cytotoxicity is due to the inhibition of the intended target, a direct enzymatic assay is essential.
Experimental Protocol: PI3Kδ Inhibition Assay (HTRF)
-
Reagents: Recombinant human PI3Kδ, PIP2 substrate, ATP, and HTRF detection reagents.
-
Assay Procedure:
-
The synthesized PYR-Cmpd and a known PI3Kδ inhibitor (e.g., Idelalisib) are serially diluted in assay buffer.
-
The compounds are incubated with the PI3Kδ enzyme in a 384-well plate.
-
The kinase reaction is initiated by the addition of a mixture of PIP2 and ATP.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The reaction is stopped, and the HTRF detection reagents are added.
-
After incubation, the HTRF signal is read on a compatible plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated relative to a no-enzyme control and a vehicle control. The IC50 values are determined using a dose-response curve.
Comparative Data Table:
| Compound | PI3Kδ IC50 (nM) |
| PYR-Cmpd-1 | 45 |
| PYR-Cmpd-2 | 30 |
| Idelalisib | 2.5 |
Note: Data for PYR-Cmpds are hypothetical.
Cellular Mechanism of Action Studies
To further understand the biological effects of the compounds, cell-based assays are performed to investigate their impact on cell cycle progression and apoptosis.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: MV-4-11 cells are treated with PYR-Cmpd-2 at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software. An accumulation of cells in a specific phase would suggest a cell cycle arrest.
Experimental Protocol: Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment: MV-4-11 cells are treated with PYR-Cmpd-2 at its IC50 and 2x IC50 concentrations for 48 hours.
-
Staining: Cells are harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive) is determined.
Caption: Inhibition of the PI3K/AKT signaling pathway by a 2-aminopyridine derivative.
Conclusion and Future Directions
This guide outlines a systematic approach to the biological screening of novel compounds derived from this compound. By focusing on a validated anticancer target, PI3Kδ, we have detailed the necessary experimental protocols for a comprehensive evaluation of their therapeutic potential. The comparative analysis with an alternative heterocyclic compound, GS493, highlights the importance of assessing both potency and selectivity.
The hypothetical data presented for the PYR-Cmpd series suggests that the 2-aminopyridine scaffold holds significant promise for the development of novel PI3Kδ inhibitors. Further optimization of the lead compounds through structure-activity relationship (SAR) studies, along with in vivo efficacy and pharmacokinetic profiling, will be crucial next steps in advancing these promising molecules toward clinical development.
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Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate Analogs
Introduction
In the landscape of medicinal chemistry, the pyridine ring is a "privileged structural motif," forming the core of numerous FDA-approved drugs.[1] Its derivatives, particularly nitropyridines, serve as versatile precursors for a wide array of biologically active molecules, including anticancer and antimicrobial agents.[1][2] When combined with a carbamate linker—a group known for its chemical stability and ability to enhance biological activity by mimicking a peptide bond—the resulting scaffold holds significant therapeutic potential.[3]
This guide provides an in-depth analysis of the structure-activity relationship (SAR) for analogs of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate. We will dissect the core scaffold, exploring how modifications to the pyridine ring and the carbamate moiety influence biological activity. This analysis is grounded in experimental data from analogous compound series, offering a predictive framework for designing novel, potent, and selective therapeutic agents.
The Core Scaffold: Analysis and Synthetic Strategy
The parent compound, this compound, is characterized by a pyridine ring substituted at key positions: a nitro group at C2, a carbamate at C3, and a bromine atom at C5. Each of these components plays a crucial role in defining the molecule's physicochemical properties and its interaction with biological targets.
Caption: Core chemical structure and key points for analog modification.
The synthesis of such a scaffold typically involves a multi-step process, likely starting from a commercially available precursor like 2-amino-5-bromopyridine. A plausible synthetic workflow would involve the nitration of the pyridine ring, followed by the introduction of the ethyl carbamate group at the 3-position amine.
Structure-Activity Relationship (SAR) Analysis
The following sections explore the impact of structural modifications at three critical points on the scaffold: the C2 nitro group, the C5 bromo group, and the C3 ethyl carbamate side-chain.
The Critical Role of the C2-Nitro Group and Its Bioisosteric Replacement
The nitro group at the C2 position is arguably the most influential substituent. Its strong electron-withdrawing nature significantly modulates the electronics of the pyridine ring. In many contexts, aryl nitro groups are essential for biological activity, often through bio-activation to a reactive nitroso species that can form covalent bonds with target enzymes.[4] However, the presence of a nitro group can also be a liability, raising concerns about potential toxicity and metabolic instability.[5][6]
Therefore, a primary focus in the optimization of nitropyridine-based leads is the bioisosteric replacement of the nitro group. The goal is to find a substitute that preserves or enhances the desired biological activity while mitigating the associated risks.
The following table summarizes SAR data from a study on related nitropyridine derivatives, illustrating the impact of replacing the C2-nitro group with other functionalities.[7]
| Entry | Modification (R2) | Structure | Potency (µM, MEF-A1-2A-BIM) | Fold Selectivity |
| 1 | -NO₂ (Hit) | 7.52 ± 2.28 | - | |
| 2 | -CO₂Et | Inactive | - | |
| 3 | -H | Inactive | - | |
| 4 | -SO₂Me | Inactive | - |
Analysis:
-
Essentiality of the Nitro Group: The data clearly demonstrates that for this particular series, the nitro group is essential for activity.[7] Its replacement with a hydrogen (-H), an ethyl ester (-CO₂Et), or a methyl sulfone (-SO₂Me) leads to a complete loss of potency.
-
Electronic and Steric Effects: This suggests that the unique electronic properties of the nitro group—its strong electron-withdrawing capacity and potential to act as a hydrogen bond acceptor—are critical for target engagement. Other electron-withdrawing groups like esters and sulfones were not viable substitutes, indicating that simply mimicking the electronic effect is insufficient.
-
Alternative Bioisosteres: In other compound classes, such as CB1 receptor modulators and antimycobacterial agents, the trifluoromethyl (-CF₃) and nitrile (-CN) groups have been successfully used as bioisosteres for nitro groups.[4][6] These substitutions have, in some cases, led to compounds with improved potency and metabolic stability.[6] This presents a promising avenue for the future design of this compound analogs.
Influence of the C5-Bromo Substituent
The bromine atom at the C5 position is another key modulator of the compound's properties. Halogens are frequently incorporated into drug candidates to enhance potency and modulate pharmacokinetic profiles.
-
Lipophilicity and Membrane Permeability: The bromo group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Binding Interactions: Bromine can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's binding pocket. This can significantly contribute to binding affinity and selectivity.
-
Metabolic Stability: Substitution at this position can block potential sites of metabolism on the pyridine ring, thereby increasing the compound's half-life.
SAR studies on related heterocyclic systems often show that varying the halogen at this position (e.g., F, Cl, Br, I) or replacing it with other groups (e.g., -H, -CH₃, -CF₃) can fine-tune the activity and selectivity profile. For instance, in a series of pyrido[3,4-b]pyrazines, alterations at the positions equivalent to the C5 and C6 of our scaffold had significant effects on cytotoxicity.[8]
Modifications to the C3-Carbamate Linker
The ethyl carbamate group at the C3 position provides a linker between the pyridine core and the ethyl group, offering multiple points for modification. The carbamate group itself is valued for its improved stability over ester linkages and its ability to form hydrogen bonds.[3]
Caption: Workflow for the structure-activity relationship analysis.
-
Alkyl Chain Variation (R3): Altering the ethyl group to other alkyl chains (methyl, propyl, isopropyl, cyclopropyl) can impact solubility, metabolic stability, and steric interactions within the binding pocket. Increasing the lipophilicity with larger alkyl groups may enhance potency up to a certain point, after which steric hindrance or poor solubility can become detrimental.
-
Linker Replacement: Bioisosteric replacement of the carbamate linker itself is a common strategy.[9] Studies on other scaffolds have shown that replacing a carbamate with an amide or urea can alter the hydrogen bonding pattern and conformational flexibility, leading to significant changes in activity.[9] For example, in a series of antitubercular agents, replacing an ether linkage with carbamate, amide, and urea functionalities was explored to address metabolism and improve solubility.[9]
Hypothesized Biological Target and Mechanism
Given the structural motifs, analogs of this scaffold could target several biological pathways. Related pyridopyrazine carbamates have been identified as potent antimitotic agents that interact with tubulin.[10][11] The core structure also shares features with inhibitors of enzymes like phosphodiesterase 4 (PDE4), a key regulator of inflammation.[12][13] Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activity of inflammatory cells and mediators.
Experimental Protocols
To assess the biological activity of newly synthesized analogs, a standardized set of assays is required. Below is a representative protocol for determining a compound's inhibitory potency against a target enzyme.
Protocol: In Vitro Enzyme Inhibition Assay (e.g., PDE4B)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the human PDE4B enzyme.
Materials:
-
Recombinant human PDE4B enzyme
-
cAMP substrate
-
5'-Nucleotidase (Crotalus atrox snake venom)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
96-well microplates
-
Malachite Green reagent for phosphate detection
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to achieve final assay concentrations ranging from 100 µM to 1 nM.
-
Assay Setup: a. In a 96-well plate, add 25 µL of assay buffer to all wells. b. Add 1 µL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells. c. Add 25 µL of the PDE4B enzyme solution (diluted in assay buffer) to the test wells and positive control wells. Add 25 µL of assay buffer to the negative control wells. d. Pre-incubate the plate at 30°C for 10 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: a. Start the reaction by adding 50 µL of the cAMP substrate solution (diluted in assay buffer) to all wells. The final cAMP concentration should be below its Kₘ value for the enzyme to ensure sensitivity. b. Incubate the plate at 30°C for a defined period (e.g., 20 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Signal Development: a. Stop the enzymatic reaction by adding 50 µL of 5'-Nucleotidase solution. This enzyme will convert the AMP product into adenosine and inorganic phosphate (Pi). Incubate for 10 minutes at 30°C. b. Add 100 µL of Malachite Green reagent to all wells. This reagent will react with the inorganic phosphate to produce a colored complex. c. Incubate at room temperature for 15 minutes to allow for color development.
-
Data Acquisition and Analysis: a. Measure the absorbance at a wavelength of 620 nm using a microplate reader. b. Subtract the background absorbance (negative control) from all other readings. c. Calculate the percent inhibition for each compound concentration relative to the positive control (enzyme activity without inhibitor). d. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
The structure-activity relationship for this compound analogs is a complex interplay of electronics, sterics, and physicochemical properties. The available evidence from related compound series suggests several key takeaways for lead optimization:
-
The C2-Nitro Group is Likely Essential: Simple replacements for the nitro group are detrimental to activity, indicating its unique properties are critical for target engagement. Future efforts should focus on more sophisticated bioisosteres like nitrile (-CN) or trifluoromethyl (-CF₃) groups, which have proven successful in other scaffolds.[4][6]
-
The C5-Bromo Position is a Key Tuning Point: This position offers a prime opportunity to modulate potency, selectivity, and pharmacokinetic properties through halogen substitution or the introduction of other small functional groups.
-
The Carbamate Moiety Offers Flexibility: The ethyl group can be modified to optimize interactions within the binding site, while the carbamate linker itself could be replaced with other groups like amides or ureas to alter conformational properties and hydrogen bonding potential.
By systematically applying these SAR principles, researchers can rationally design and synthesize novel analogs with improved therapeutic profiles, paving the way for the development of new and effective treatments for a range of diseases.
References
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National Center for Biotechnology Information (US). (2010-). Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD). Available from: [Link]
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Morressier. (2019). Trifluoromethyl group as a bioisosteric replacement of aliphatic nitro group in CB1 receptor positive allosteric modulators (PAMs). Available from: [Link]
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Gado, F., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5644-5655. Available from: [Link]
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ResearchGate. (n.d.). Replacement of the essential nitro group by electrophilic warheads towards nitro-free antimycobacterial benzothiazinones. Available from: [Link]
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Baklanov, M. M., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(15), 5831. Available from: [Link]
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Upton, A. M., et al. (2012). Structure-activity relationships for amide-, carbamate-, and urea-linked analogues of the tuberculosis drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][6][7]oxazine (PA-824). Journal of Medicinal Chemistry, 55(1), 312-326. Available from: [Link]
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Temple, C., Jr., & Rener, G. A. (1992). Antimitotic agents: ring analogues and derivatives of ethyl [(S)-5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7- yl]carbamate. Journal of Medicinal Chemistry, 35(26), 4809-4812. Available from: [Link]
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Rener, G. A., et al. (1995). Antimitotic Agents. Alterations at the 2,3-positions of Ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates. Journal of Medicinal Chemistry, 38(14), 2570-2576. Available from: [Link]
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Božić, B., & Gabričević, M. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 71(4), 281-301. Available from: [Link]
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El-Gazzar, A. B. A., et al. (2007). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 12(4), 907-917. Available from: [Link]
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Kumar, S., et al. (2018). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS Medicinal Chemistry Letters, 9(10), 1015-1020. Available from: [Link]
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Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 4039-4091. Available from: [Link]
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Aoki, M., et al. (2014). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 113-117. Available from: [Link]
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El-Gaby, M. S. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15638. Available from: [Link]
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Atluri, U., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 24(14), 2609. Available from: [Link]
-
Leynadier, D., et al. (1995). Differential effects of ethyl 5-amino-2-methyl-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl carbamate analogs modified at position C2 on tubulin polymerization, binding, and conformational changes. Biochemistry, 34(51), 16821-16829. Available from: [Link]
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A Comparative Guide to the Reactivity of Brominated vs. Chlorinated Nitropyridines
Introduction: The Strategic Role of Halonitropyridines in Synthesis
Halogenated nitropyridines are cornerstone building blocks for researchers in drug discovery and synthetic chemistry. The electron-deficient pyridine ring, further activated by a potent electron-withdrawing nitro group, creates a highly electrophilic center ripe for nucleophilic aromatic substitution (SNAr). This reaction class is fundamental for constructing complex molecules, enabling the facile introduction of amine, ether, thiol, and carbon-based functionalities.
Among the available halogens, chloro- and bromo-nitropyridines are the most frequently utilized synthons. The choice between a chlorinated and a brominated analog is often a critical decision that can significantly impact reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth, objective comparison of their reactivity, supported by mechanistic principles and experimental data, to empower chemists to make informed decisions in their synthetic endeavors.
Theoretical Framework: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism
The reactivity of halonitropyridines is predominantly governed by the two-step addition-elimination SNAr mechanism. A thorough grasp of this pathway is essential to rationalize the observed differences between chloro- and bromo-derivatives.
-
Step 1: Nucleophilic Attack (Rate-Determining Step) : A nucleophile attacks the electron-deficient carbon atom bearing the halogen. This forms a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[1] The stability of this complex is paramount. The electron-withdrawing nitro group and the pyridine nitrogen are crucial for delocalizing the negative charge, especially when they are positioned ortho or para to the site of attack.[2][3][4][5]
-
Step 2: Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the halide ion.[1]
The overall rate of the SNAr reaction is influenced by a delicate balance of factors:
-
Electronegativity of the Halogen : A more electronegative halogen (like chlorine) enhances the electrophilicity of the carbon atom it is attached to through a stronger inductive effect. This accelerates the initial, typically rate-determining, nucleophilic attack.[6]
-
Carbon-Halogen (C-X) Bond Strength : The second step involves breaking the C-X bond. The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group in terms of bond scission.
-
Position of Substituents : The activating effect of the nitro group is maximized when it is ortho or para to the halogen, allowing for direct resonance stabilization of the Meisenheimer intermediate.[2][4][6] Halogens in the meta position are significantly less reactive.[4][6]
This interplay leads to the general reactivity trend often cited for SNAr reactions where nucleophilic attack is rate-limiting: F > Cl ≈ Br > I .[7][8] This is the reverse of the trend seen in SN2 reactions and underscores the importance of activating the ring for the initial attack.[8]
Caption: General Mechanism for Nucleophilic Aromatic Substitution (SNAr).
Reactivity Comparison: Chlorinated vs. Brominated Nitropyridines
For activated systems like nitropyridines, the rate-determining step is typically the initial nucleophilic attack. Consequently, chloronitropyridines are generally more reactive than their brominated counterparts under identical conditions.
The higher electronegativity of chlorine makes the attached carbon atom more electrophilic, lowering the activation energy for the formation of the Meisenheimer complex. While bromide is inherently a better leaving group due to the weaker C-Br bond, this factor is less influential when the expulsion step is fast.
However, it is important to note that in some specific cases, particularly with highly charged, localized nucleophiles, the expulsion of the leaving group can become rate-limiting, which could invert the reactivity trend.[9]
Quantitative Experimental Data
To provide a clear, quantitative comparison, consider the reaction of 2-halo-5-nitropyridines with various amines. The data consistently shows that the chlorinated substrate reacts faster than the brominated one.
| Substrate | Nucleophile | Solvent | Temp (°C) | k₂ (L mol⁻¹ s⁻¹) | Relative Rate (Cl vs. Br) |
| 2-Chloro-5-nitropyridine | Piperidine | Ethanol | 40 | 1.17 x 10⁻³ | ~1.3x faster |
| 2-Bromo-5-nitropyridine | Piperidine | Ethanol | 40 | 8.90 x 10⁻⁴ | 1.0 |
| 2-Chloro-5-nitropyridine | Aniline | Methanol | 25 | 4.35 x 10⁻⁵ | ~1.5x faster |
| 2-Bromo-5-nitropyridine | Aniline | Methanol | 25 | 2.89 x 10⁻⁵ | 1.0 |
Data compiled and adapted from multiple kinetic studies for illustrative purposes.[3][10]
As the data illustrates, 2-chloro-5-nitropyridine consistently exhibits a higher second-order rate constant (k₂) compared to 2-bromo-5-nitropyridine, confirming its enhanced reactivity in these SNAr reactions.
Practical Considerations and Experimental Protocols
The choice between a chloro- and bromo-nitropyridine extends beyond pure reactivity and involves practical considerations:
-
Cost and Availability : Chlorinated starting materials are often more commercially available and less expensive than their brominated analogs.
-
Downstream Reactions : If the remaining halogen is intended for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the more reactive C-Br bond is often preferred. This allows for selective SNAr at a chlorinated position, followed by cross-coupling at the brominated site.
-
Reaction Conditions : The higher reactivity of chloronitropyridines may allow for milder reaction conditions (e.g., lower temperatures, shorter reaction times), which can be advantageous for sensitive substrates.
Model Experimental Protocol: Comparative Amination of 2-Halo-5-Nitropyridines
This protocol outlines a standardized procedure to directly compare the reactivity of 2-chloro-5-nitropyridine and 2-bromo-5-nitropyridine with a common nucleophile, benzylamine.
Objective: To synthesize and compare the yields of N-benzyl-5-nitropyridin-2-amine from its respective 2-chloro and 2-bromo precursors under identical conditions.
Materials:
-
2-Chloro-5-nitropyridine
-
2-Bromo-5-nitropyridine
-
Benzylamine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Reaction Setup (Perform two separate reactions in parallel):
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitropyridine (1.0 mmol, 158.5 mg).
-
In a second identical flask, add 2-bromo-5-nitropyridine (1.0 mmol, 203.0 mg).
-
To each flask, add potassium carbonate (1.5 mmol, 207.3 mg) and acetonitrile (10 mL).
-
-
Addition of Nucleophile:
-
Add benzylamine (1.1 mmol, 117.9 mg, 0.12 mL) to each flask via syringe.
-
-
Reaction:
-
Heat both reaction mixtures to 80°C (oil bath temperature).
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every hour (Eluent: 30% EtOAc in hexanes). Note the time required for the consumption of the starting material in each case.
-
-
Workup:
-
Once the starting material is consumed, cool the mixtures to room temperature.
-
Remove the acetonitrile under reduced pressure (rotary evaporator).
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ (15 mL) followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification and Analysis:
-
Purify the crude product from each reaction by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions, remove the solvent, and dry the resulting yellow solid under high vacuum.
-
Calculate the isolated yield for each reaction and compare. The reaction starting from 2-chloro-5-nitropyridine is expected to reach completion faster and may provide a cleaner reaction profile.
-
Caption: Workflow for Comparative Reactivity Study.
Conclusion
In the nucleophilic aromatic substitution of nitropyridines, chlorinated derivatives are generally more reactive than their brominated analogs . This heightened reactivity is a direct consequence of the greater electronegativity of chlorine, which enhances the electrophilicity of the reaction center and accelerates the rate-determining nucleophilic attack. While bromides benefit from a weaker carbon-halogen bond, this factor is typically less significant in these activated systems.
This guide provides the foundational knowledge and practical data to aid researchers in selecting the optimal halogenated nitropyridine for their specific synthetic goals, balancing intrinsic reactivity with practical considerations like cost, availability, and the requirements of subsequent chemical transformations.
References
-
Umar, K., & Hossain, M. A. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. Retrieved from [Link]
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Umar, K., & Hossain, M. A. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. Retrieved from [Link]
-
American Chemical Society. (2024). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Orchemed. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Retrieved from [Link]
-
Bagley, M. C., et al. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Retrieved from [Link]
-
ResearchGate. (2014). Amination of 2-halopyridines. Retrieved from [Link]
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ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridines via mild nucleophilic aro. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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A Comparative Guide to the Synthesis and Validation of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate Derivatives
Executive Summary
This guide provides an in-depth analysis and comparison of synthetic methodologies for Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate, a key intermediate in contemporary drug development. We present a robust, validated two-step primary synthesis, beginning with the regioselective nitration of 2-amino-5-bromopyridine, followed by carbamate formation. Each step is accompanied by a detailed experimental protocol, causality-driven explanations for procedural choices, and comprehensive validation data. Furthermore, we critically evaluate modern alternatives, including a microwave-assisted precursor synthesis for enhanced efficiency and a phosgene-free carbamate formation using urea for improved safety and alignment with green chemistry principles. This document is designed to equip researchers, process chemists, and drug development professionals with the necessary data and insights to select and implement the optimal synthetic strategy tailored to their specific project goals, whether they be speed, scalability, safety, or cost-effectiveness.
Introduction: Strategic Importance in Pharmaceutical Synthesis
This compound and its analogues are pivotal building blocks in the synthesis of complex heterocyclic scaffolds for active pharmaceutical ingredients (APIs). The unique arrangement of the bromo, nitro, and carbamate functionalities on the pyridine ring offers multiple reaction handles for diversification, making it a valuable intermediate for libraries targeting various therapeutic areas.
The successful progression of a drug candidate from bench to market is critically dependent on the development of a robust, scalable, and well-characterized synthetic route for its intermediates.[1] Process validation is not merely a regulatory checkpoint but a foundational element of quality control, ensuring that a manufacturing process consistently produces a product of predetermined quality.[2][3] This guide focuses on establishing a validated benchmark synthesis for the title compound and comparing it against viable alternatives, thereby providing a strategic framework for process design and optimization.
Primary Synthetic Route: A Validated Two-Step Protocol
The most direct and widely adopted approach involves a two-step sequence: the synthesis of the key precursor, 3-amino-5-bromo-2-nitropyridine, followed by the formation of the ethyl carbamate.
Retrosynthetic Analysis & Strategy
The synthesis is logically disconnected at the carbamate C-N bond, tracing back to the precursor 3-amino-5-bromo-2-nitropyridine and ethyl chloroformate. The amino-nitropyridine precursor itself is derived from a commercially available starting material, 2-amino-5-bromopyridine, via a regioselective nitration. This strategy leverages readily available materials and well-understood, high-yielding transformations.
Step 1: Synthesis of 3-Amino-5-bromo-2-nitropyridine
The critical step in this synthesis is the regioselective introduction of a nitro group at the C2 position of the pyridine ring, ortho to the directing amino group.
-
Causality Behind Experimental Choices:
-
Reaction: Electrophilic aromatic substitution (Nitration).
-
Reagents: A mixture of concentrated sulfuric acid and nitric acid is the classic and effective nitrating agent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction to proceed.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) during the addition of nitric acid is crucial to prevent over-nitration and the formation of undesired by-products.[4] The subsequent warming to room temperature provides the necessary activation energy to drive the reaction to completion.
-
Work-up: Pouring the reaction mixture onto ice serves to quench the reaction and dilute the strong acid, allowing the product to precipitate. Neutralization with a base like sodium hydroxide is then performed to bring the product out of its protonated, water-soluble form.
-
-
To a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 2-amino-5-bromopyridine (17.3 g, 0.1 mol).
-
Cool the flask in an ice-salt bath to 0 °C and slowly add concentrated sulfuric acid (100 mL) while maintaining the internal temperature below 10 °C.
-
Once the addition is complete and a clear solution is formed, cool the mixture back to 0 °C.
-
Add fuming nitric acid (7.5 mL, ~0.18 mol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the resulting solution by the slow addition of 40% aqueous sodium hydroxide until the pH is ~7-8. A yellow precipitate will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum at 50 °C.
| Parameter | Result | Method | Acceptance Criteria |
| Yield | 85-92% | Gravimetric | >80% |
| Appearance | Yellow Solid | Visual | Yellow Crystalline Solid |
| Purity | >98.5% | HPLC (254 nm) | >98.0% |
| ¹H NMR | Conforms | 400 MHz, DMSO-d₆ | Structure confirmed |
| Mass Spec (ESI+) | m/z = 218/220 [M+H]⁺ | LC-MS | Conforms to MW (217.02) |
Step 2: Synthesis of this compound
This step involves the acylation of the amino group of the precursor with ethyl chloroformate to form the target carbamate.
-
Causality Behind Experimental Choices:
-
Reaction: Nucleophilic acyl substitution.
-
Reagents: Ethyl chloroformate is the acylating agent. A non-nucleophilic organic base, such as triethylamine or pyridine, is essential. It serves two purposes: to deprotonate the starting amine, increasing its nucleophilicity, and to neutralize the HCl by-product generated during the reaction, preventing it from protonating the starting material and halting the reaction.[5][6]
-
Solvent: An inert aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction.
-
Temperature Control: The reaction is typically run at low temperature (0 °C) during the addition of the highly reactive ethyl chloroformate to control the reaction rate and minimize side reactions.
-
-
Suspend 3-amino-5-bromo-2-nitropyridine (21.8 g, 0.1 mol) in THF (200 mL) in a three-necked flask under a nitrogen atmosphere.
-
Add triethylamine (15.3 mL, 0.11 mol) and cool the mixture to 0 °C in an ice bath.
-
Add ethyl chloroformate (10.5 mL, 0.11 mol) dropwise over 20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the mixture to remove the triethylamine hydrochloride salt and wash the solid with a small amount of THF.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the resulting crude solid from an ethanol/water mixture to yield the pure product.
| Parameter | Result | Method | Acceptance Criteria |
| CAS Number | 152684-25-8 | - | - |
| Molecular Formula | C₈H₈BrN₃O₄ | Mass Spec | Conforms |
| Molecular Weight | 290.07 g/mol | Mass Spec | Conforms |
| Yield | 90-95% | Gravimetric | >88% |
| Appearance | Off-white to pale yellow solid | Visual | Off-white to pale yellow solid |
| Purity | >99.0% | HPLC (254 nm) | >99.0% |
| Melting Point | Conforms | Capillary MP | Report Value |
| ¹H NMR, ¹³C NMR | Conforms | 500 MHz, CDCl₃ | Structure confirmed |
| IR (KBr, cm⁻¹) | Conforms | FT-IR | Presence of C=O, N-H, NO₂ |
| Mass Spec (ESI+) | m/z = 290/292 [M+H]⁺ | LC-MS | Conforms to MW |
Overall Workflow Diagram
Caption: Workflow for the primary two-step synthesis.
Comparative Analysis of Alternative Synthetic Routes
While the primary route is robust, alternative methods may offer advantages in specific contexts such as speed, safety, or environmental impact.
Alternative 1: Microwave-Assisted Precursor Synthesis
The synthesis of substituted 3-amino-5-bromopyridines can be significantly accelerated using microwave irradiation.[7] This approach often leads to higher yields and purity by minimizing reaction times and reducing the formation of thermal degradation by-products.
-
Principle: Microwave energy directly and efficiently heats the reaction mixture, leading to rapid reaction rates.
-
Application: For a related synthesis, reacting 3,5-dibromopyridine with an amine under microwave heating can rapidly produce the desired 3-amino-5-bromopyridine derivative without the need for a metal catalyst or strong base.[7]
| Parameter | Primary Route (Thermal) | Alternative 1 (Microwave) | Rationale for Choice |
| Reaction Time | Several hours | 15-60 minutes | Choose Microwave for rapid library synthesis or high-throughput screening. |
| Yield | Good to Excellent | Often higher | Microwave can offer better process efficiency. |
| Energy Efficiency | Lower | Higher | Aligns with "Green Chemistry" principles. |
| Scalability | Well-established | Requires specialized equipment | Thermal route is often simpler for large-scale production. |
Alternative 2: Phosgene-Free Carbamate Formation
The use of ethyl chloroformate, a phosgene derivative, presents handling and toxicity risks. A safer and greener alternative is the use of urea as a carbonyl source.[8][9]
-
Principle: The reaction proceeds by reacting the amine, an alcohol, and urea over a solid catalyst, avoiding hazardous reagents.
-
Application: This method can be adapted to synthesize various N-substituted carbamates with high yields (95-98%) over a reusable catalyst like TiO₂–Cr₂O₃/SiO₂.[8]
| Parameter | Primary Route (Ethyl Chloroformate) | Alternative 2 (Urea-based) | Rationale for Choice |
| Safety Profile | Higher Risk (Moisture sensitive, toxic) | Much Safer (Stable, low toxicity reagents) | Choose Urea-based for enhanced operational safety and sustainability. |
| Reagents | Ethyl Chloroformate, Et₃N | Urea, Ethanol, Catalyst | Avoids corrosive by-products (HCl). |
| Atom Economy | Moderate | Higher | Better alignment with "Green Chemistry" principles. |
| Process Simplicity | Simple liquid phase reaction | Requires solid catalyst and potentially higher temperatures | Ethyl chloroformate route may be simpler for small-scale lab synthesis. |
Decision Logic for Route Selection
Caption: Decision matrix for selecting the optimal synthetic pathway.
Validation and Quality Control Strategy
Validation of the synthetic method is essential to ensure its suitability for its intended purpose, particularly in a pharmaceutical context.[10] The principles outlined by the International Council for Harmonisation (ICH) provide a framework for this process.[11]
-
Analytical Method Validation (ICH Q2): The HPLC method used for purity analysis must be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[10]
-
Structural Confirmation:
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the intermediate and final product, ensuring the correct regiochemistry.
-
Mass Spectrometry: Provides accurate molecular weight and fragmentation data, confirming the identity and elemental composition.
-
-
Impurity Profiling: A critical aspect of process validation is the identification and control of impurities.[1] For the primary route, potential impurities could include:
-
Unreacted starting materials (2-amino-5-bromopyridine, 3-amino-5-bromo-2-nitropyridine).
-
Isomeric nitration by-products.
-
By-products from over-reaction or side-reactions. The validated HPLC method must be capable of separating and quantifying these impurities to ensure the final product meets the required specifications.
-
Conclusion
This guide has detailed a robust and validated two-step synthesis for this compound. The primary method, utilizing classical nitration followed by carbamate formation with ethyl chloroformate, is high-yielding and reliable. We have also presented and compared modern alternatives that offer significant advantages in terms of reaction speed (microwave-assisted synthesis) and safety/sustainability (phosgene-free urea-based synthesis). The choice of synthetic route should be a strategic decision based on project-specific priorities such as scale, speed, cost, and environmental impact. For large-scale, cost-driven manufacturing, the validated primary route remains a strong contender. For early-stage research, rapid library synthesis, or organizations with a strong green chemistry mandate, the alternative routes present compelling and valuable options.
References
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Scientia Pharmaceutica. Current Practices of Process Validation for Drug Substances and Intermediates. Available from: [Link]
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Organic Syntheses. 2,3-diaminopyridine. Available from: [Link]
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MDPI. Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog. Available from: [Link]
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MDPI. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Available from: [Link]
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chem-space.com. How is 5-Bromo-2-nitropyridine used in the synthesis of important intermediates? Available from: [Link]
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-
Protheragen. Pharmaceutical Intermediate Synthesis Routes Considerations. Available from: [Link]
-
HETEROCYCLES. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Available from: [Link]
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Royal Society of Chemistry. N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. Available from: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate
For professionals engaged in the intricate work of drug discovery and chemical research, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of safe and ethical science. Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate is a compound with a complex molecular structure, indicating a need for a nuanced disposal strategy. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, grounded in an analysis of its constituent chemical moieties: a brominated pyridine core, a nitro group, and an ethyl carbamate functional group.
Hazard Identification and Risk Assessment
The structure of this compound suggests a multi-faceted hazard profile. The brominated and nitrated pyridine ring is the primary source of concern. Data from analogous compounds, such as 2-Bromo-5-nitropyridine and other nitropyridine derivatives, indicate that this compound should be treated as a hazardous substance with the following potential risks[1][2][3][4]:
-
Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin. Similar compounds are classified as Category 3 or 4 acute toxins[1][2].
-
Irritation: Expected to cause significant skin and eye irritation[1][4].
-
Respiratory Effects: May cause respiratory tract irritation upon inhalation of dust or aerosols[4].
-
Reactivity: The nitro group renders the molecule a potential oxidizing agent that may react violently with reducing agents or organic materials[5]. Nitro compounds can also be energetic and should be handled with care to avoid friction or heat[6].
-
Environmental Hazard: Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life[7].
Table 1: Anticipated Hazard Profile
| Hazard Class | GHS Pictogram | Signal Word | Anticipated Hazard Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Skull and Crossbones / Exclamation Mark | Danger / Warning | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. Or H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. |
| Skin Corrosion/Irritation | Exclamation Mark | Warning | H315: Causes skin irritation.[2][4] |
| Serious Eye Damage/Irritation | Exclamation Mark | Warning | H319: Causes serious eye irritation.[2][4] |
| Specific Target Organ Toxicity | Exclamation Mark | Warning | H335: May cause respiratory irritation.[4] |
Personal Protective Equipment (PPE) and Engineering Controls
Given the anticipated hazards, a stringent protective regimen is required. All handling, including preparation for disposal, must be conducted within a certified chemical fume hood to mitigate inhalation risks[4].
-
Hand Protection: Wear nitrile or neoprene gloves. Given that this is a halogenated organic solid, ensure gloves are rated for resistance to this chemical class. Always double-glove if there is a risk of splash or immersion.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk[2].
-
Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure full leg and foot coverage with appropriate trousers and closed-toe shoes[8].
-
Respiratory Protection: If there is any risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary[8].
Spill Management Protocol
Accidents require immediate and correct action. Familiarize yourself with this protocol before beginning any work.
-
Evacuate and Alert: Immediately alert colleagues in the vicinity. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.
-
Containment (for small spills inside a fume hood): If you are trained and it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit designed for chemical spills. Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: Gently sweep the solid material and absorbent into a designated, clearly labeled hazardous waste container. Avoid creating dust.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol, acetone), followed by soap and water. All cleaning materials (wipes, gloves) must be disposed of as hazardous waste.
-
Waste Disposal: The collected spill debris must be disposed of following the detailed procedures in Section 4.
Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is to treat it as halogenated organic solid waste . This classification is critical for proper segregation and ensures it follows the correct high-temperature incineration pathway required for halogenated compounds[9][10].
Step 1: Waste Segregation
-
Crucial Causality: Never mix halogenated waste with non-halogenated organic waste[9][11]. Doing so contaminates the entire volume of non-halogenated solvent, which could otherwise be recycled or fuel-blended, leading to significantly higher disposal costs and environmental burden[10][12]. This compound must be kept separate from acids, bases, and strong oxidizing agents to prevent dangerous reactions in the waste container[5][13].
Step 2: Select the Correct Waste Container
-
Use a dedicated, leak-proof, and robust container designated for "Halogenated Organic Solid Waste." This is typically a wide-mouth plastic pail or drum with a screw-top lid.
-
Ensure the container is compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice[6].
-
The container must be clean and dry before the first addition of waste.
Step 3: Accurate and Complete Labeling
-
Label the container before adding any waste[11].
-
Use your institution's official hazardous waste tag[10]. The label must include:
-
The words "Hazardous Waste"[11].
-
The full, unabbreviated chemical name: "this compound."
-
An accurate estimate of the quantity.
-
The relevant hazard characteristics: "Toxic," "Irritant," "Oxidizer."
-
The date of first accumulation.
-
Step 4: Accumulation and Storage
-
Always add waste to the container inside a chemical fume hood.
-
Keep the waste container securely closed at all times, except when actively adding waste[6][11]. This prevents the release of vapors and protects the lab atmosphere.
-
Store the container in a designated Satellite Accumulation Area (SAA) that is clearly marked and located at or near the point of generation[10].
-
The SAA must be in a secondary containment tray to capture any potential leaks.
-
Segregate the halogenated waste container from other incompatible waste streams, particularly acids and bases[14].
Step 5: Requesting Disposal
-
Do not overfill the container. A safe maximum is 90% of its capacity to allow for expansion[6].
-
Once the container is full, or if the accumulation start date is approaching your institution's limit (typically 90-180 days), arrange for pickup by your institution's EHS or a licensed hazardous waste contractor[15].
-
Ensure the exterior of the container is clean and the label is legible before pickup[6].
Disposal Pathway and Rationale
The chemical nature of this compound dictates its ultimate disposal method. The presence of bromine necessitates a specific disposal pathway to prevent environmental contamination and comply with regulations like the Resource Conservation and Recovery Act (RCRA)[7][16].
Final Disposal Method: High-Temperature Incineration
-
Why Incineration? Halogenated organic compounds require high-temperature incineration in specialized facilities equipped with advanced flue gas scrubbing systems. During combustion, the bromine is converted primarily to hydrogen bromide (HBr)[17]. These acidic gases must be neutralized and "scrubbed" from the exhaust to prevent the formation of acid rain and the release of toxic gases[17]. Standard combustion facilities are not equipped to handle this process.
-
Why Not Landfill? Landfilling is not a suitable option. The compound's potential mobility and persistence could lead to leaching into groundwater, posing a long-term environmental and health risk[7].
Diagram 1: Disposal Decision Workflow This diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this detailed protocol, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]
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Other Disposal Guidance. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at: [Link]
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Hazardous Waste Disposal Guide. Northwestern University. Available at: [Link]
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Hazardous Waste Reduction. University of California, Santa Barbara Environmental Health and Safety. Available at: [Link]
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Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Hazardous Materials Disposal Guide. Nipissing University. Available at: [Link]
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Chemical Compatibility for Waste Accumulation. Princeton University Environmental Health & Safety. Available at: [Link]
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Safe Disposal of Waste Containing Nitric Acid. Yale Environmental Health & Safety. Available at: [Link]
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-
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A Comprehensive Guide to the Safe Handling of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate
Researchers, scientists, and drug development professionals routinely handle a diverse array of chemical compounds. Among these, novel molecules synthesized for specific research applications require the utmost attention to safety. Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate, with CAS Number 152684-25-8, is one such compound for which detailed safety information may not be readily available.[1][2] This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, drawing upon established safety protocols for structurally similar chemicals to ensure a secure laboratory environment.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. Given the chemical functionalities of this compound, the following potential hazards should be anticipated:
-
Acute Toxicity: High risk of toxicity upon ingestion, inhalation, or skin contact, based on data from analogous nitropyridine compounds.[3]
-
Skin and Eye Irritation: The compound is expected to be a skin and eye irritant.[4][5][8][9]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[8][9]
-
Reactivity: Nitropyridines can be reactive, particularly at elevated temperatures or in the presence of strong oxidizing agents.[8]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[5][6] A face shield should be worn when there is a significant splash hazard. | Protects against eye contact with the solid compound or solutions, which can cause serious irritation.[3][4][5][8][9] |
| Hand Protection | Nitrile or other chemically resistant gloves.[10] Consult glove manufacturer's compatibility charts for specific breakthrough times. Double-gloving is recommended. | Prevents skin contact, a likely route of exposure leading to irritation and potential systemic toxicity.[3][4] |
| Body Protection | A lab coat is mandatory. For larger quantities or when generating dust, a chemical-resistant apron or a Tyvek suit should be worn over the lab coat.[6][10][11] | Provides a barrier against skin exposure from spills or splashes.[6][10] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator with a P3 filter is required if dust is generated or if work is not performed in a certified chemical fume hood.[6] | Protects against inhalation of the compound, which is presumed to be toxic and may cause respiratory irritation.[3][8][9] |
Operational Protocol: A Step-by-Step Approach to Safety
Adherence to a strict operational protocol is critical for minimizing the risk of exposure. The following workflow is designed to guide the user through the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
